molecular formula C8H7F3S B1350011 4-(Trifluoromethyl)phenylmethanethiol CAS No. 108499-24-7

4-(Trifluoromethyl)phenylmethanethiol

Cat. No.: B1350011
CAS No.: 108499-24-7
M. Wt: 192.2 g/mol
InChI Key: SLLFVTOOYVXCPG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylmethanethiol is a useful research compound. Its molecular formula is C8H7F3S and its molecular weight is 192.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7F3S/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLFVTOOYVXCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375764
Record name 4-(trifluoromethyl)benzyl mercaptan
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Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108499-24-7
Record name 4-(trifluoromethyl)benzyl mercaptan
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Record name [4-(trifluoromethyl)phenyl]methanethiol
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Foundational & Exploratory

synthesis of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)phenylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthetic routes for obtaining this compound, a crucial building block in the development of various pharmaceutical and agrochemical compounds. The trifluoromethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, making this thiol derivative a compound of significant interest. This document outlines two principal synthetic pathways, starting from either 4-(trifluoromethyl)benzyl bromide or 4-(trifluoromethyl)benzaldehyde. Detailed experimental protocols, based on established chemical transformations, are provided to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 4-(trifluoromethyl)benzyl mercaptan, is an important organosulfur compound. The presence of the trifluoromethyl moiety at the para position of the phenyl ring significantly influences the molecule's electronic properties and reactivity. This guide details the most common and effective methods for its preparation, offering step-by-step experimental procedures and a summary of the quantitative data associated with these syntheses.

Synthetic Pathways

Two primary and reliable synthetic routes for the preparation of this compound have been identified:

  • Route 1: Nucleophilic substitution of 4-(trifluoromethyl)benzyl bromide with a sulfur nucleophile.

  • Route 2: Reduction of 4-(trifluoromethyl)benzaldehyde to the corresponding benzyl alcohol, followed by conversion to the thiol.

The following sections provide detailed experimental protocols for each route.

Route 1: From 4-(Trifluoromethyl)benzyl Bromide

This is the more direct approach and can be accomplished using either sodium hydrosulfide or thiourea followed by hydrolysis.

This method involves the direct displacement of the bromide ion by the hydrosulfide ion.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: To this solution, add a solution of sodium hydrosulfide (NaSH) (1.1 - 1.5 eq) in water. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as diethyl ether or dichloromethane.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary (Route 1, Method A)

ParameterValueReference
Starting Material4-(Trifluoromethyl)benzyl bromideGeneral knowledge
ReagentSodium Hydrosulfide (NaSH)General knowledge
Typical SolventEthanol/WaterGeneral knowledge
Reaction Temperature40-60 °CGeneral knowledge
Reaction Time2-6 hoursGeneral knowledge
Reported Yield>80% (typical for similar reactions)Based on analogous reactions

This two-step, one-pot procedure involves the formation of an isothiouronium salt, which is subsequently hydrolyzed to the thiol. This method is often preferred as it avoids the direct handling of odorous sodium hydrosulfide.

Experimental Protocol:

  • Formation of Isothiouronium Salt: Dissolve 4-(trifluoromethyl)benzyl bromide (1.0 eq) and thiourea (1.0 - 1.1 eq) in a suitable solvent like ethanol or acetone. The mixture is heated to reflux for 1-3 hours to form the S-[4-(trifluoromethyl)benzyl]isothiouronium bromide salt.

  • Hydrolysis: After cooling the reaction mixture, a solution of a strong base, such as sodium hydroxide (2.0 - 3.0 eq) in water, is added. The mixture is then heated to reflux for an additional 1-2 hours to hydrolyze the isothiouronium salt.

  • Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 1-2.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude thiol is then purified by vacuum distillation.[1]

Quantitative Data Summary (Route 1, Method B)

ParameterValueReference
Starting Material4-(Trifluoromethyl)benzyl bromide[1]
ReagentsThiourea, Sodium Hydroxide[1]
Typical SolventEthanol[1]
Reaction TemperatureReflux[1]
Reaction Time2-5 hours (total)[1]
Reported YieldHigh (typical for this reaction type)[1]
Route 2: From 4-(Trifluoromethyl)benzaldehyde

This route involves a two-step process: reduction of the aldehyde to an alcohol, followed by conversion of the alcohol to the thiol.

Experimental Protocol:

Step 1: Reduction of 4-(Trifluoromethyl)benzaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reducing Agent Addition: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) (0.25 - 0.5 eq) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(trifluoromethyl)benzyl alcohol.

Step 2: Conversion of 4-(Trifluoromethyl)benzyl Alcohol to Thiol

This conversion can be achieved via a two-step process involving the formation of the corresponding benzyl halide (as in Route 1) or through a Mitsunobu reaction with thioacetic acid followed by hydrolysis. A more direct conversion can be achieved using Lawesson's reagent, although this is less common for simple benzyl alcohols. The most straightforward continuation is the conversion to the bromide followed by the procedures in Route 1.

  • Conversion to Bromide: React the 4-(trifluoromethyl)benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent like diethyl ether or dichloromethane.

  • Thiol Formation: The resulting 4-(trifluoromethyl)benzyl bromide can then be converted to the thiol using either Method A or Method B as described in Route 1.

Quantitative Data Summary (Route 2)

ParameterStep 1: ReductionStep 2: Conversion to ThiolReference
Starting Material4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzyl alcoholGeneral knowledge
ReagentsSodium BorohydridePBr₃ then NaSH or Thiourea/NaOHGeneral knowledge
Typical SolventMethanol/EthanolDiethyl Ether then EthanolGeneral knowledge
Reaction Temperature0 °C to Room Temp.VariesGeneral knowledge
Reported YieldHigh (>90%)High (overall for two steps)General knowledge

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Synthesis_Route_1 cluster_method_A Method A cluster_method_B Method B start 4-(Trifluoromethyl)benzyl Bromide reagentA NaSH start->reagentA Nucleophilic Substitution reagentB1 Thiourea start->reagentB1 productA This compound reagentA->productA intermediateB Isothiouronium Salt reagentB1->intermediateB reagentB2 NaOH (Hydrolysis) intermediateB->reagentB2 productB This compound reagentB2->productB

Caption: Synthetic workflow for Route 1 from 4-(Trifluoromethyl)benzyl bromide.

Synthesis_Route_2 start 4-(Trifluoromethyl)benzaldehyde reagent1 NaBH4 (Reduction) start->reagent1 intermediate 4-(Trifluoromethyl)benzyl Alcohol reagent1->intermediate reagent2 PBr3 intermediate->reagent2 intermediate2 4-(Trifluoromethyl)benzyl Bromide reagent2->intermediate2 reagent3 NaSH or Thiourea/NaOH intermediate2->reagent3 product This compound reagent3->product

Caption: Synthetic workflow for Route 2 from 4-(Trifluoromethyl)benzaldehyde.

Safety Considerations

  • Thiols: this compound, like other thiols, is expected to have a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood.

  • Reagents: Handle all reagents, especially sodium hydrosulfide, thiourea, sodium borohydride, and phosphorus tribromide, with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Inert Atmosphere: When necessary, the use of an inert atmosphere is crucial to prevent the oxidation of the thiol product to the corresponding disulfide.

Conclusion

The can be readily achieved through well-established synthetic transformations. The choice of starting material, either 4-(trifluoromethyl)benzyl bromide or 4-(trifluoromethyl)benzaldehyde, will likely depend on commercial availability and cost. The methods outlined in this guide provide robust and high-yielding pathways to this valuable synthetic intermediate, which is of significant interest to the pharmaceutical and agrochemical industries. Careful execution of the experimental procedures and adherence to safety protocols are essential for the successful synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4-(Trifluoromethyl)phenylmethanethiol, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol is based on established methods for the synthesis of benzyl mercaptans, adapted for this specific fluorinated analogue.

Core Synthesis Pathway

The most common and reliable method for the synthesis of this compound involves the nucleophilic substitution of a halogen on the benzylic carbon of 4-(trifluoromethyl)benzyl halide with a sulfur-containing nucleophile. Two primary routes are presented here, utilizing either thiourea or sodium hydrosulfide as the sulfur source. The starting material for both methods is 4-(trifluoromethyl)benzyl bromide.

Method 1: Synthesis via S-alkylation of Thiourea and Subsequent Hydrolysis

This two-step, one-pot synthesis is a widely used method for the preparation of mercaptans from alkyl halides. It proceeds through the formation of a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol.

Reaction Scheme:

synthesis_pathway_thiourea start 4-(Trifluoromethyl)benzyl bromide intermediate S-(4-(Trifluoromethyl)benzyl)isothiouronium bromide start->intermediate + Thiourea (Ethanol, Reflux) thiourea Thiourea product This compound intermediate->product + NaOH (aq) (Reflux) naoh NaOH (aq)

Caption: Synthesis of this compound via the isothiouronium salt intermediate.

A detailed protocol for the synthesis of the parent compound, benzyl mercaptan, which can be adapted for this compound, is provided below.[1]

Materials and Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • 4-(Trifluoromethyl)benzyl bromide

  • Thiourea

  • 95% Ethanol

  • 5 N Sodium hydroxide solution

  • 2 N Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

Procedure:

Step 1: Formation of the Isothiouronium Salt

  • In a round-bottomed flask, combine 1 mole of 4-(trifluoromethyl)benzyl bromide with 1.1 moles of thiourea.

  • Add 50 mL of 95% ethanol to the flask.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Allow the reaction mixture to cool to room temperature, which should result in the crystallization of the S-(4-(trifluoromethyl)benzyl)isothiouronium bromide salt.

  • Collect the salt by filtration.

Step 2: Hydrolysis to the Thiol

  • Transfer the collected isothiouronium salt to a two-necked flask.

  • Add 300 mL of 5 N sodium hydroxide solution.

  • Heat the mixture to reflux for 2 hours under a slow stream of nitrogen.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 2 N hydrochloric acid.

  • The this compound will separate as an oily layer.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • For purification, the product can be fractionally distilled under vacuum in a nitrogen atmosphere.

Quantitative Data:

ParameterValueReference
Starting Material4-(Trifluoromethyl)benzyl bromide-
ReagentsThiourea, 95% Ethanol, 5N NaOH, 2N HCl[1]
Molar Ratio (Bromide:Thiourea)1 : 1.1[1]
Reaction Time (Step 1)6 hours[1]
Reaction Temperature (Step 1)Reflux[1]
Reaction Time (Step 2)2 hours[1]
Reaction Temperature (Step 2)Reflux[1]
Reported Yield (for Benzyl Mercaptan)70%[1]

Note: The yield for the synthesis of this compound may vary due to the electronic effects of the trifluoromethyl group.

Method 2: Synthesis via Nucleophilic Substitution with Sodium Hydrosulfide

An alternative method involves the direct reaction of 4-(trifluoromethyl)benzyl bromide with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH). This method avoids the isolation of the isothiouronium salt intermediate.

Reaction Scheme:

synthesis_pathway_nash start 4-(Trifluoromethyl)benzyl bromide product This compound start->product + NaSH (Aqueous or Alcoholic Solution) nash Sodium Hydrosulfide (NaSH)

Caption: Direct synthesis of this compound using sodium hydrosulfide.

A patented method for the preparation of benzyl mercaptan using an alkali metal hydrosulfide salt provides a basis for this synthesis.[2]

  • Reaction Temperature: The reaction is typically initiated at a lower temperature (e.g., 50 °C) and then raised to a higher temperature (e.g., 80 °C) to drive the reaction to completion.[2]

  • Atmosphere: The reaction is best conducted under a hydrogen sulfide atmosphere to minimize the formation of the disulfide byproduct.[2]

  • Concentration of Hydrosulfide: The initial concentration of the hydrosulfide salt solution can influence the reaction rate, with an optimal concentration of around 15% by weight being reported for benzyl chloride.[2]

  • Solvent: The reaction is preferably carried out in an aqueous system.[2]

Quantitative Data for Benzyl Mercaptan Synthesis:

ParameterValueReference
Starting MaterialBenzyl halide (chloride or bromide)[2]
ReagentAlkali metal hydrosulfide (e.g., NaSH)[2]
Initial Temperature~50 °C[2]
Final Temperature~80 °C[2]
Initial Hydrosulfide Concentration5% - 30% by weight (15% optimal)[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reaction_setup Reaction Setup (Reactants & Solvent) reaction Reaction (Heating under Reflux) reaction_setup->reaction cooling Cooling to Room Temperature reaction->cooling hydrolysis Hydrolysis (if applicable) cooling->hydrolysis acidification Acidification hydrolysis->acidification extraction Liquid-Liquid Extraction acidification->extraction drying Drying of Organic Phase extraction->drying distillation Vacuum Distillation drying->distillation characterization Characterization (NMR, GC-MS) distillation->characterization

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Thiols: Benzyl mercaptans have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents: 4-(Trifluoromethyl)benzyl bromide is a lachrymator and corrosive. Sodium hydroxide and hydrochloric acid are corrosive. Thiourea is a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrogen Sulfide: The reaction with sodium hydrosulfide may release toxic hydrogen sulfide gas. Proper scrubbing and ventilation are essential.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and safety procedures.

References

An In-depth Technical Guide to the Preparation of 4-(Trifluoromethyl)phenylmethanethiol from 4-(Trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 4-(Trifluoromethyl)phenylmethanethiol, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the conversion of the readily available starting material, 4-(trifluoromethyl)benzyl bromide. This document details the prevalent synthetic methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Executive Summary

The synthesis of this compound from 4-(trifluoromethyl)benzyl bromide is most commonly and efficiently achieved through a two-step process involving the formation of an S-benzylisothiouronium salt, followed by its alkaline hydrolysis. An alternative, more direct approach involves the reaction of the benzyl bromide with a hydrosulfide salt. Both methods offer distinct advantages and are detailed herein. The isothiouronium salt pathway is often favored due to the use of stable, odorless reagents and typically provides high yields of the desired thiol.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound from 4-(trifluoromethyl)benzyl bromide.

Route 1: The S-Benzylisothiouronium Salt Intermediate Pathway

This is a widely adopted and reliable two-step method for the synthesis of thiols from alkyl halides.[1] The first step involves the reaction of 4-(trifluoromethyl)benzyl bromide with thiourea to form the stable and odorless S-(4-(trifluoromethyl)benzyl)isothiouronium bromide intermediate. The subsequent step is the hydrolysis of this salt under basic conditions to yield the target thiol.

Reaction Workflow: Isothiouronium Salt Pathway

A 4-(Trifluoromethyl)benzyl Bromide C S-(4-(Trifluoromethyl)benzyl)isothiouronium Bromide A->C Nucleophilic Substitution B Thiourea B->C E This compound C->E Hydrolysis D Base (e.g., NaOH, Na2CO3) D->E

Caption: Isothiouronium salt pathway for thiol synthesis.

Route 2: Direct Nucleophilic Substitution with Hydrosulfide

This method offers a more direct, one-step approach to the desired thiol. It involves the direct nucleophilic substitution of the bromide ion in 4-(trifluoromethyl)benzyl bromide with a hydrosulfide anion (SH⁻), typically from a salt like sodium hydrosulfide (NaSH).[2] While more direct, this method requires the handling of potentially odorous and reactive hydrosulfide reagents.

Reaction Workflow: Direct Hydrosulfide Pathway

A 4-(Trifluoromethyl)benzyl Bromide C This compound A->C SN2 Reaction B Sodium Hydrosulfide (NaSH) B->C

Caption: Direct synthesis of thiol via hydrosulfide.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of benzyl thiols, which can be extrapolated for the synthesis of this compound.

ParameterRoute 1: Isothiouronium SaltRoute 2: Direct HydrosulfideReference
Starting Material 4-(Trifluoromethyl)benzyl bromide4-(Trifluoromethyl)benzyl bromide-
Reagents 1. Thiourea2. Base (e.g., NaOH, Na₂CO₃)Sodium Hydrosulfide (NaSH)[1][2]
Solvent Ethanol, Methanol, or WaterEthanol or DMF[1][3]
Reaction Time Step 1: 1-6 hoursStep 2: 1-2 hours8-10 hours[1][3]
Temperature RefluxRoom Temperature to 50°C[1][3]
Typical Yield ~70% (for benzyl thiol)>80% (general halides)[1][3]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of benzyl thiols and are expected to be highly applicable for the preparation of this compound.

Protocol 1: Synthesis via S-Benzylisothiouronium Salt

This protocol is divided into two distinct steps: the formation of the isothiouronium salt and its subsequent hydrolysis.

Step 1: Preparation of S-(4-(Trifluoromethyl)benzyl)isothiouronium Bromide

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)benzyl bromide (1.0 eq) and thiourea (1.1 eq).

  • Solvent Addition: Add 95% ethanol as the solvent (approximately 2-3 mL per gram of benzyl bromide).

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 6 hours, and the progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature, which should induce the crystallization of the S-(4-(trifluoromethyl)benzyl)isothiouronium bromide salt. Collect the solid product by filtration and wash with a small amount of cold ethanol. The salt can be used in the next step without further purification.[1]

Step 2: Hydrolysis to this compound

  • Reaction Setup: Place the S-(4-(trifluoromethyl)benzyl)isothiouronium bromide (1.0 eq) in a two-necked flask fitted with a reflux condenser and an inlet for an inert gas (e.g., nitrogen).

  • Base Addition: Add a solution of 5 N sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (approximately 3 mL per gram of the salt).

  • Reaction: Heat the mixture to reflux under a slow stream of nitrogen for 2 hours. The thiol will separate as an oil.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with 2 N hydrochloric acid (HCl). Separate the organic layer containing the thiol.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and purify the product by vacuum distillation to obtain this compound.[1] A yield of approximately 70% can be expected for the analogous benzyl thiol synthesis.[1]

Protocol 2: Direct Synthesis with Sodium Hydrosulfide

This protocol describes a one-step synthesis of the target thiol.

  • Reaction Setup: To a two-necked flask under a nitrogen atmosphere, add 4-(trifluoromethyl)benzyl bromide (1.0 eq) and N,N-dimethylformamide (DMF) as the solvent (approximately 2.5-4 mL per mmol of halide).

  • Reagent Addition: Add sodium hydrosulfide (NaSH) (1.0-2.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (typically 5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 8-10 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, add water to the mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the desired this compound.[3] Yields for similar reactions are reported to be above 80%.[3]

Conclusion

The preparation of this compound from 4-(trifluoromethyl)benzyl bromide can be effectively achieved by two primary methods. The formation of an S-benzylisothiouronium salt followed by hydrolysis is a robust and reliable method that avoids the use of malodorous reagents in the initial step. The direct reaction with sodium hydrosulfide offers a more streamlined, one-pot synthesis. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for handling certain reagents. The provided protocols offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

CAS Number: 108499-24-7

Synonyms: 4-(Trifluoromethyl)benzyl mercaptan, [4-(Trifluoromethyl)phenyl]methanethiol

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylmethanethiol, a fluorinated organic compound of interest in various research and development sectors, particularly in medicinal chemistry and materials science. The inclusion of the trifluoromethyl group significantly influences the compound's physicochemical and biological properties.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data where critical.

PropertyValueSource
CAS Number 108499-24-7Alfa Chemistry[1]
Molecular Formula C₈H₇F₃SAlfa Chemistry[1]
Molecular Weight 192.20 g/mol ChemicalBook[2]
Appearance Colorless to light yellow liquidChemicalBook[2]
Boiling Point 207.8 ± 35.0 °C (Predicted)ChemicalBook[2]
Density 1.253 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 9.04 ± 0.10 (Predicted)ChemicalBook[2]
Storage Temperature Room Temperature, Sealed in dryChemicalBook[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes the key GHS hazard statements and precautionary measures.

Hazard CategoryGHS Hazard StatementPrecautionary Statements
Acute Toxicity, Oral H301: Toxic if swallowedP264, P270, P301+P310, P321, P330, P405, P501
Acute Toxicity, Dermal H311: Toxic in contact with skinP280, P302+P352, P312, P322, P361, P363, P405, P501
Acute Toxicity, Inhalation H331: Toxic if inhaledP261, P271, P280, P304+P340, P311, P321, P403+P233, P405, P501
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Damage/Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313

Source: ChemicalBook[2]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general and common method for the preparation of benzyl mercaptans involves the reaction of the corresponding benzyl halide with a sulfur nucleophile. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

Synthesis_Workflow A 4-(Trifluoromethyl)benzyl bromide C Reaction in a suitable solvent (e.g., Ethanol, DMF) A->C B Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis B->C D This compound C->D Nucleophilic Substitution E Purification (e.g., Distillation, Chromatography) D->E

Caption: A logical workflow for the synthesis of this compound.

General Experimental Steps (Hypothetical based on similar syntheses):

  • Reaction Setup: To a solution of 4-(Trifluoromethyl)benzyl bromide in a suitable solvent such as ethanol or dimethylformamide (DMF), add a slight molar excess of a sulfur source like sodium hydrosulfide (NaSH) or thiourea.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Proposed Analytical Workflow

Analytical_Workflow A Purified this compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (GC-MS or LC-MS) A->C D Infrared (IR) Spectroscopy A->D E Purity Assessment (HPLC or GC) A->E F Structural Confirmation & Purity Data B->F C->F D->F E->F

Caption: A standard workflow for the analytical characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural elucidation. The ¹H NMR would show characteristic peaks for the aromatic protons, the methylene protons adjacent to the sulfur, and the thiol proton. The ¹⁹F NMR would confirm the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the S-H bond, C-H bonds (aromatic and aliphatic), and the C-F bonds of the trifluoromethyl group.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to assess the purity of the final product.

Applications in Drug Development and Research

While specific biological activities or drug development applications for this compound are not extensively documented in publicly available literature, the presence of the 4-(trifluoromethyl)phenyl moiety is significant in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Potential Research Areas:

  • Enzyme Inhibition: Thiol-containing compounds can act as inhibitors of various enzymes, particularly metalloenzymes or those with cysteine residues in their active sites. The electron-withdrawing nature of the trifluoromethyl group could modulate the reactivity of the thiol.

  • Scaffold for Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The thiol group provides a handle for various chemical modifications.

  • Materials Science: Mercaptans are known to bind to the surface of noble metals, making this compound a candidate for the functionalization of nanoparticles and surfaces.

Signaling Pathway Hypothesis

Given the reactivity of thiols, it is plausible that this compound or its derivatives could interact with signaling pathways that are sensitive to redox modulation.

Signaling_Hypothesis cluster_0 Cellular Environment cluster_1 Potential Downstream Effects A This compound C Redox-sensitive Cysteine Residues in Proteins A->C Thiol-disulfide exchange or direct modification B Reactive Oxygen Species (ROS) B->C Oxidation D Modulation of Kinase Activity C->D E Alteration of Transcription Factor Activity (e.g., Nrf2, NF-κB) C->E F Apoptosis or Cell Survival Pathways D->F E->F

Caption: A hypothetical signaling pathway interaction for this compound.

This diagram illustrates a potential mechanism where the thiol group of the compound could interact with redox-sensitive cysteine residues on proteins, thereby modulating their function and impacting downstream signaling cascades involved in cellular processes like proliferation, inflammation, and apoptosis. This remains a hypothesis pending experimental validation.

References

physical and chemical properties of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Trifluoromethyl)phenylmethanethiol, a key building block in medicinal chemistry and drug discovery. This document details its characteristics, synthesis, and spectroscopic profile, offering valuable insights for its application in research and development.

Chemical and Physical Properties

This compound, also known as 4-(trifluoromethyl)benzyl mercaptan, is a sulfur-containing organic compound. The presence of the trifluoromethyl group significantly influences its physicochemical properties, making it a valuable synthon in the design of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for methyl and chloro groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇F₃S[4]
Molecular Weight 192.2 g/mol [4]
CAS Number 108499-24-7[4]
Appearance Colorless to light yellow liquid[4]
Boiling Point (Predicted) 207.8 ± 35.0 °C[4]
Density (Predicted) 1.253 ± 0.06 g/cm³[4]
pKa (Predicted) 9.04 ± 0.10[4]
Storage Temperature Room Temperature, sealed in dry conditions[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a suitable starting material, such as 4-(trifluoromethyl)benzyl chloride, with a source of sulfur. A general and adaptable method is the reaction with a hydrosulfide salt.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of benzyl mercaptans and is adapted for this specific compound.[5]

Materials:

  • 4-(Trifluoromethyl)benzyl chloride

  • Sodium hydrosulfide (NaSH) or Ammonium hydrosulfide (NH₄SH)

  • Aqueous solution (e.g., water or an alcohol/water mixture)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a closed reactor suitable for handling reactions under autogenous pressure, dissolve ammonium hydrosulfide in an aqueous solution.[5] The molar ratio of the hydrosulfide to 4-(trifluoromethyl)benzyl chloride should be at least 1, and preferably between 1.05 and 1.5.[5]

  • Addition of Starting Material: Add 4-(trifluoromethyl)benzyl chloride to the hydrosulfide solution. The addition should be carried out at a temperature below 80°C.[5]

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 100°C.[5] Maintain this temperature for 1 to 3 hours to ensure the reaction goes to completion.[5]

  • Work-up: After cooling the reaction mixture, separate the aqueous and organic phases. The organic phase contains the crude this compound.

  • Purification:

    • Wash the organic phase with water to remove any remaining inorganic salts.

    • Dry the organic phase over a suitable drying agent like anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 4-(Trifluoromethyl)benzyl chloride + Ammonium Hydrosulfide reaction Reaction under Autogenous Pressure (80-100°C) start->reaction phase_sep Phase Separation reaction->phase_sep wash Washing phase_sep->wash dry Drying wash->dry evaporation Solvent Evaporation dry->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product

Caption: A logical workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of related compounds and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.3-7.6 ppm. - Methylene protons (-CH₂-): A singlet or doublet (if coupled to the thiol proton) around δ 3.7 ppm. - Thiol proton (-SH): A triplet (if coupled to the methylene protons) or a broad singlet around δ 1.7 ppm.
¹³C NMR - Aromatic carbons: Signals in the range of δ 125-145 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. - Methylene carbon (-CH₂-): A signal around δ 28 ppm. - Trifluoromethyl carbon (-CF₃): A quartet around δ 124 ppm.
IR Spectroscopy - S-H stretch: A weak absorption band around 2550-2600 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Bands below 3000 cm⁻¹. - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-F stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region.[6]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 192. - Characteristic fragmentation patterns including the loss of the thiol group and fragmentation of the benzyl moiety.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the thiol group and the trifluoromethyl-substituted aromatic ring.

  • Thiol Group Reactivity: The thiol group is nucleophilic and can participate in various reactions, including alkylation, acylation, and oxidation to form disulfides.[7][8] This reactivity makes it a versatile handle for introducing the 4-(trifluoromethyl)benzyl moiety into larger molecules. In drug design, the thiol group can be used to form covalent bonds with specific amino acid residues (e.g., cysteine) in target proteins, leading to potent and selective inhibitors.[9]

  • Role of the Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry.[10][11] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug molecule's properties:

    • Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[1][3]

    • Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3][11]

    • Binding Affinity: The electronic properties of the CF₃ group can alter the pKa of nearby functional groups and influence non-covalent interactions with the target protein, often leading to increased binding affinity and potency.[3]

Diagram 2: Role in Drug Discovery

G cluster_properties Key Properties cluster_applications Applications in Drug Design substance This compound thiol Nucleophilic Thiol Group substance->thiol cf3 Trifluoromethyl Group substance->cf3 covalent Covalent Inhibition thiol->covalent scaffold Scaffold for Synthesis thiol->scaffold metabolic Enhanced Metabolic Stability cf3->metabolic lipophilicity Increased Lipophilicity cf3->lipophilicity binding Improved Binding Affinity cf3->binding

Caption: The dual role of this compound in drug discovery.

Safety and Handling

This compound is considered hazardous. Appropriate safety precautions must be taken during handling and storage.

  • Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[4]

It is essential to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

This technical guide provides a foundational understanding of this compound for its effective and safe use in research and drug development. The unique combination of a reactive thiol group and the advantageous properties of the trifluoromethyl moiety makes it a valuable tool for the synthesis of novel and improved therapeutic agents.

References

Spectroscopic Profile of 4-(Trifluoromethyl)phenylmethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(trifluoromethyl)phenylmethanethiol. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols, and provides logical workflows for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted values and data from closely related structural analogs. These values serve as a robust reference for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons, the methylene protons, and the thiol proton. The aromatic region is expected to display a typical AA'BB' system due to the para-substitution.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (ortho to CH₂SH)~ 7.4d~ 8.0
Ar-H (ortho to CF₃)~ 7.6d~ 8.0
CH₂~ 3.8d~ 7.5
SH~ 1.8t~ 7.5

Note: The chemical shift of the thiol proton (SH) can be highly variable and is dependent on concentration, solvent, and temperature.

1.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals from the trifluoromethyl group, the aromatic carbons, and the methylene carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
CF₃~ 124q~ 272
C-CF₃~ 130q~ 32
Ar-C (ortho to CH₂SH)~ 129s-
Ar-C (ortho to CF₃)~ 125q~ 4
C-CH₂SH~ 143s-
CH₂~ 28s-
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Data from the structural isomer, m-trifluoromethylbenzyl mercaptan, suggests the following key absorptions[1].

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
S-H stretch2550 - 2600Weak
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium
C=C stretch (aromatic)1600 - 1450Medium-Strong
C-F stretch1350 - 1100Strong
C-S stretch700 - 600Weak-Medium
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The exact mass can be calculated for high-resolution mass spectrometry (HRMS).

Parameter Predicted Value
Molecular Formula C₈H₇F₃S
Molecular Weight 192.20 g/mol
Predicted m/z of Molecular Ion [M]⁺ 192.02
Key Fragmentation Peaks (m/z) 173 ([M-F]⁺), 159 ([M-SH]⁺), 123 ([M-CF₃]⁺), 91 ([C₇H₇]⁺)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition : Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Utilize proton decoupling to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution : Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.

  • Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method.

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI) : Can be used for less volatile or more fragile molecules.

  • Instrumentation : Analyze the sample using a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument.

  • Data Acquisition : Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions. For high-resolution mass spectrometry (HRMS), an instrument like a TOF or Orbitrap is required to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Trifluoromethyl)phenylmethanethiol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with its proton environments.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily accessible, a reliable prediction of the ¹H NMR spectrum can be made based on the analysis of its structural features and comparison with analogous compounds. The key proton environments are the thiol proton (-SH), the benzylic methylene protons (-CH₂-), and the aromatic protons on the para-substituted benzene ring.

The electron-withdrawing nature of the trifluoromethyl (-CF₃) group is anticipated to deshield the aromatic protons, causing a downfield shift in their resonance frequencies compared to unsubstituted phenylmethanethiol. The aromatic region is expected to present a characteristic AA'BB' system, which often simplifies to a pattern of two distinct doublets.

The predicted quantitative data for the ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Thiol Proton (-SH)1.5 - 2.0Triplet (t)1H~8 Hz
Benzylic Protons (-CH₂)~3.8Doublet (d)2H~8 Hz
Aromatic Protons (ortho to -CH₂SH)~7.4Doublet (d)2H~8 Hz
Aromatic Protons (ortho to -CF₃)~7.6Doublet (d)2H~8 Hz

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

  • NMR Tube: Transfer the final solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

  • Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer probe. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to approximately 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

    • Temperature: The experiment is typically conducted at room temperature (around 298 K).

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

  • Baseline Correction: A baseline correction is applied to obtain a flat and level baseline across the spectrum.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The relative areas under each signal are integrated to determine the ratio of protons in each unique environment.

  • Peak Picking: The chemical shift of each peak is determined. The splitting patterns and coupling constants are analyzed to elucidate the connectivity of the protons.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and labels the distinct proton environments corresponding to the predicted ¹H NMR signals.

Caption: Molecular structure of this compound with proton labels.

References

An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the predicted ¹³C NMR chemical shifts for 4-(Trifluoromethyl)phenylmethanethiol. Due to the absence of publicly available experimental data for this specific compound, the chemical shifts presented herein are predicted based on the analysis of structurally related molecules. This document also outlines a standard experimental protocol for acquiring ¹³C NMR data and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from ¹³C NMR data of analogous compounds, including toluene, benzyl alcohol, thiophenol, and various 4-trifluoromethyl-substituted benzene derivatives. The chemical shifts of aromatic carbons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylene thiol group. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Predicted)Notes
C1143-146SingletQuaternary carbon attached to the CH₂SH group. Expected to be downfield due to deshielding from the aromatic ring.
C2, C6129-132DoubletAromatic CH carbons ortho to the CH₂SH group.
C3, C5125-127Quartet (J ≈ 3-4 Hz)Aromatic CH carbons meta to the CH₂SH group and ortho to the CF₃ group. Coupling to fluorine is expected.
C4128-131Quartet (J ≈ 30-35 Hz)Quaternary aromatic carbon attached to the CF₃ group. Shows characteristic quartet splitting due to coupling with three fluorine atoms.
CF₃123-126Quartet (J ≈ 270-275 Hz)Carbon of the trifluoromethyl group, exhibiting a large coupling constant with the attached fluorine atoms.
CH₂25-30TripletMethylene carbon of the thiol group.

Disclaimer: The chemical shift values presented in this table are predictions based on data from structurally similar compounds and have not been experimentally verified for this compound.

Molecular Structure and Carbon Numbering

The structure of this compound with the carbon numbering corresponding to Table 1 is shown below.

Caption: Figure 1. Structure of this compound.

Standard Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general methodology for acquiring a ¹³C NMR spectrum, applicable to a sample like this compound.

3.1. Sample Preparation

  • Weigh approximately 20-50 mg of the solid sample, this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-defined residual solvent peak.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm).

3.2. NMR Spectrometer Setup and Data Acquisition

  • The ¹³C NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Insert the sample into the spectrometer's probe.

  • Tune and match the probe to the ¹³C frequency.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the acquisition parameters for a standard proton-decoupled ¹³C experiment. Typical parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: Approximately 200-250 ppm to cover the expected range of carbon chemical shifts.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for qualitative spectra.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID).

3.3. Data Processing

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired, although integration in ¹³C NMR is often not as straightforward as in ¹H NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

  • Analyze the peak positions (chemical shifts) and multiplicities (if a coupled spectrum is acquired) to assign the signals to the respective carbon atoms in the molecule.

Logical Workflow for ¹³C NMR Data Acquisition and Analysis

The following diagram illustrates the logical steps involved in obtaining and interpreting a ¹³C NMR spectrum.

G Figure 2. Workflow for 13C NMR Spectroscopy cluster_workflow Figure 2. Workflow for 13C NMR Spectroscopy A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (FID) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Assignment) D->E F Final Data Reporting E->F

Caption: Figure 2. Workflow for 13C NMR Spectroscopy.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-(Trifluoromethyl)phenylmethanethiol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds, including substituted benzyl mercaptans and molecules containing trifluoromethyl groups. The experimental protocols described herein are standard methodologies for the analysis of similar organic molecules.

Predicted Fragmentation Pathway

The fragmentation of this compound (C₈H₇F₃S, molecular weight: 192.20 g/mol ) under electron ionization (EI) is expected to proceed through several key steps, initiated by the formation of the molecular ion (M⁺•). The primary fragmentation events are anticipated to involve the cleavage of the benzylic C-S bond and the loss of the thiol group, as well as fragmentation involving the trifluoromethyl group.

The proposed fragmentation pathway begins with the molecular ion at m/z 192. A primary fragmentation is the cleavage of the C-S bond, leading to the formation of the stable 4-(trifluoromethyl)benzyl cation at m/z 159. This fragment is likely to be a prominent peak in the spectrum due to benzylic stabilization. Subsequent loss of a fluorine atom from this fragment could result in an ion at m/z 140. Another significant fragmentation route involves the loss of the SH radical, yielding a fragment at m/z 159. Further fragmentation of the aromatic ring and the trifluoromethyl group can lead to a variety of smaller ions.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on the theoretical fragmentation pathway.

m/z Proposed Fragment Ion Formula Notes
192Molecular Ion[C₈H₇F₃S]⁺•The parent ion.
1594-(Trifluoromethyl)benzyl cation[C₈H₆F₃]⁺Resulting from the loss of the •SH radical. Expected to be a major peak.
145Tropylium-like ion[C₇H₄F₃]⁺Rearrangement and loss of CH₂S from the molecular ion.
127Phenyl cation with CF₂[C₇H₄F₂]⁺Loss of HF from the m/z 145 ion.
91Tropylium ion[C₇H₇]⁺Loss of the CF₃ and SH groups.
69Trifluoromethyl cation[CF₃]⁺Cleavage of the C-CF₃ bond.

Experimental Protocols

A standard approach for analyzing this compound by mass spectrometry would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol would be prepared. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode to identify all fragment ions.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis.

Fragmentation_Pathway M [C₈H₇F₃S]⁺• m/z = 192 Molecular Ion F1 [C₈H₆F₃]⁺ m/z = 159 M->F1 - •SH F2 [C₇H₄F₃]⁺ m/z = 145 M->F2 - CH₂S F4 [CF₃]⁺ m/z = 69 M->F4 - C₇H₇S• F3 [C₇H₄F₂]⁺ m/z = 127 F2->F3 - HF

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Transfer Line Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis & Fragmentation Pattern Determination Detection->Data_Analysis Data Acquisition

Caption: Experimental workflow for GC-MS analysis.

The Advent of the Trifluoromethylthio Group: A Technical Guide to its Discovery and Chemical History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a pivotal strategy in modern medicinal and agricultural chemistry. Its distinctive properties, including high lipophilicity (Hansch constant π = 1.44) and potent electron-withdrawing nature, can significantly enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive compounds.[1][2] This technical guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylated thiols, presenting a comprehensive overview of key synthetic milestones, detailed experimental methodologies, and the development of trifluoromethylthiolating agents.

Discovery and Early History: Taming a Reactive Moiety

The journey to controllably introduce the SCF3 group into organic frameworks began with the synthesis and study of highly reactive and hazardous gaseous reagents. While a singular "discovery" of the first trifluoromethylated thiol is not demarcated to a single publication, the foundational work in the late 1940s and early 1950s by chemists such as H. J. Emeléus and R. N. Haszeldine on organometallic fluorine compounds laid the groundwork for this new class of substances.[3] The first generation of practical trifluoromethylthiolating agents included the volatile and toxic gases, trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3).[4] These early reagents, while effective in radical reactions, posed significant handling and safety challenges, which greatly limited their widespread application and spurred the development of safer, more user-friendly alternatives.[4]

The Evolution of Trifluoromethylthiolating Agents

The quest for safer and more versatile methods to introduce the SCF3 group has led to a significant evolution in reagent design. This progression can be visualized as a shift from hazardous, volatile gases to stable, solid reagents, categorized by their mode of reactivity: electrophilic, nucleophilic, and radical.

Reagent_Evolution cluster_0 Early Hazardous Reagents (gases) cluster_1 Modern Bench-Stable Reagents Gases CF3SCl, CF3SSCF3 Electrophilic Electrophilic (e.g., N-Trifluoromethylthiosaccharin, Umemoto's Reagents, Togni's Reagents) Gases->Electrophilic Increased Safety & Usability Nucleophilic Nucleophilic (e.g., AgSCF3, CuSCF3) Gases->Nucleophilic Milder Conditions Radical Radical Precursors (e.g., Shen's Reagents) Electrophilic->Radical Alternative Reactivity

Caption: Evolution of Trifluoromethylthiolating Agents.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and application of trifluoromethylated thiols, from the preparation of early gaseous reagents to modern trifluoromethylthiolation reactions.

Synthesis of Early Trifluoromethylthiolating Agents

3.1.1. Synthesis of Trifluoromethanesulfenyl Chloride (CF3SCl)

This protocol is adapted from historical methods and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures due to the high toxicity of the reagents and products.

  • Reaction: CF3SSCF3 + Cl2 → 2 CF3SCl

  • Procedure:

    • In a 10 L Hastelloy autoclave, charge 4,040 g of bis(trifluoromethyl) disulfide and 2,000 g of 96% sulfuric acid.

    • Pressurize the autoclave to 5 bar with nitrogen at 18 °C.

    • Over a period of 2 hours, pump 1,000 mL of liquid chlorine into the solution at 40 °C.

    • Stir the reaction mixture for an additional 12 hours at 40 °C, maintaining a pressure of 14 to 16 bar.

    • Purify the product by distillation to yield trifluoromethanesulfenyl chloride (boiling point: 0 °C).[5]

3.1.2. Synthesis of Bis(trifluoromethyl) Disulfide (CF3SSCF3)

This compound can be synthesized from the reaction of perchloromethyl mercaptan or thiophosgene with sodium fluoride.[1] An alternative modern, ex-situ generation method is also presented.

  • Ex-situ Generation from Langlois Reagent:

    • In a two-chamber reactor, activate the Langlois reagent (sodium trifluoromethanesulfinate) with triphenylphosphine (PPh3) and N-bromosuccinimide (NBS).

    • This one-step synthesis allows for the safe handling and immediate use of the volatile and toxic CF3SSCF3 in subsequent trifluoromethylthiolation reactions.[6]

Modern Trifluoromethylthiolation Reactions

The following diagram illustrates a general workflow for a modern trifluoromethylthiolation experiment.

Modern_Trifluoromethylthiolation_Workflow Start Start: Substrate, Reagent, Solvent Reaction_Setup Reaction Setup: Inert atmosphere (e.g., Ar, N2) Add reagents in specified order Start->Reaction_Setup Reaction_Conditions Reaction Conditions: Stirring at specified temperature (e.g., room temp., 80 °C) for a set time (e.g., 3h, 19h) Reaction_Setup->Reaction_Conditions Workup Workup: Quench reaction (if necessary) Filter through silica gel Reaction_Conditions->Workup Purification Purification: Remove solvent under reduced pressure Column chromatography Workup->Purification Analysis Analysis: NMR (1H, 13C, 19F) Mass Spectrometry (GC-MS, HRMS) Purification->Analysis

Caption: Generalized Modern Trifluoromethylthiolation Workflow.

3.2.1. Electrophilic Trifluoromethylthiolation of Difluoro Enol Silyl Ethers

  • Reaction: (A generic reaction scheme would be placed here in a real document)

  • Procedure:

    • In a glovebox, combine the difluoro enol silyl ether (0.1 mmol), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol, 1.0 equiv), and potassium fluoride (KF) (5.8 mg, 0.1 mmol, 1.0 equiv).

    • Add 0.5 mL of dry acetonitrile (MeCN).

    • Stir the reaction mixture at room temperature for 3 hours.

    • After the reaction is complete, evaporate the solvent.

    • Isolate the product by silica gel column chromatography.[7]

3.2.2. Nucleophilic Dehydroxytrifluoromethylthiolation of Alcohols

  • Procedure:

    • Combine Silver(I) trifluoromethanethiolate (AgSCF3) (251 mg, 1.2 mmol, 3.0 eq.) and tetrabutylammonium iodide (TBAI) (1330 mg, 3.6 mmol, 9.0 eq.) in a Schlenk tube.

    • Mount a reflux condenser and backfill the tube with nitrogen.

    • Add toluene (4.0 mL) and the alcohol substrate (0.4 mmol, 1.0 eq.).

    • Place the tube in a preheated oil bath at 80 °C with vigorous stirring.

    • After 10 hours, cool the reaction mixture to room temperature and filter through a plug of silica, eluting with ethyl acetate.

    • Concentrate the filtrate and purify the product by column chromatography on silica gel.[8]

3.2.3. Radical Trifluoromethylthiolation of Thiols

  • Procedure:

    • Charge a reaction tube with the thiol or thiophenol (0.2 mmol), sodium trifluoromethanesulfinate (93.6 mg, 0.6 mmol), and iodine pentoxide (133.6 mg, 0.4 mmol).

    • Add DMSO (2.0 mL).

    • Stir the resulting mixture at 110 °C in a sealed tube for 24 hours.

    • After cooling to room temperature, quench the reaction and purify by flash silica gel column chromatography.[9]

Quantitative Data Summary

The following tables summarize quantitative data for a selection of trifluoromethylthiolation reactions, providing a comparative overview of different methodologies.

Table 1: Electrophilic Trifluoromethylthiolation of Difluoro Enol Silyl Ethers[7]

Substrate (Difluoro Enol Silyl Ether of)ProductYield (%)
Trifluoroacetophenone2,2-Difluoro-1-phenyl-2-((trifluoromethyl)thio)ethan-1-one78 (NMR)
p-Phenyl-substituted ketone1-(Biphenyl-4-yl)-2,2-difluoro-2-((trifluoromethyl)thio)ethan-1-one78
Naphthyl ketone2,2-Difluoro-1-(naphthalen-2-yl)-2-((trifluoromethyl)thio)ethan-1-one84
Alkenyl difluoromethyl ketoneCorresponding trifluoromethylthiolated product60-70

Table 2: Nucleophilic Trifluoromethylthiolation of Aryl Halides and Alcohols

SubstrateReagent(s)ConditionsProductYield (%)Reference
4-IodonitrobenzeneCuSCF3, Ph3PToluene, 130 °C, 15 h1-Nitro-4-((trifluoromethyl)thio)benzeneHigh[10]
4-Methoxybenzyl alcoholAgSCF3, TBAIToluene, 80 °C, 19 h(4-Methoxybenzyl)(trifluoromethyl)sulfane67[8]
Iodopyridinones(bpy)CuSCF3Not specifiedTrifluoromethylthiolated pyridinonesModerate to excellent[11]

Table 3: Radical Trifluoromethylthiolation of Thiols and Thiophenols[9]

SubstrateProductYield (%)
ThiophenolPhenyl(trifluoromethyl)sulfane74
4-Methylthiophenol(4-Methylphenyl)(trifluoromethyl)sulfane89
4-Fluorothiophenol(4-Fluorophenyl)(trifluoromethyl)sulfane76
4-Chlorothiophenol(4-Chlorophenyl)(trifluoromethyl)sulfane82
2-Aminothiophenol2-((Trifluoromethyl)thio)aniline59
Benzyl mercaptanBenzyl(trifluoromethyl)sulfane84

Spectroscopic Data

Characterization of trifluoromethylated thiols relies heavily on NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F) and mass spectrometry.

¹⁹F NMR: The ¹⁹F NMR chemical shift of the SCF3 group is highly sensitive to its electronic environment. For aryl trifluoromethyl sulfides, the chemical shift typically appears in the range of -40 to -45 ppm relative to CCl3F.[9] For example, the ¹⁹F NMR signal for phenyl(trifluoromethyl)sulfane is observed at -42.77 ppm.[9]

Mass Spectrometry (GC-MS): The molecular ion peak is typically observed, along with characteristic fragmentation patterns. For phenyl(trifluoromethyl)sulfane, the calculated m/z for the molecular ion [C7H5F3S]⁺ is 178.01, with the found value being 178.02.[9]

Conclusion

The field of trifluoromethylated thiols has progressed significantly from its origins in the study of hazardous, reactive gases to the development of a diverse array of sophisticated and user-friendly synthetic methodologies. The unique properties conferred by the SCF3 group continue to make it a highly valuable functional group for the design of novel pharmaceuticals and agrochemicals. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to incorporate this important moiety into their synthetic targets.

References

The Enhanced Reactivity of the Thiol Group in 4-(Trifluoromethyl)phenylmethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenylmethanethiol is a thiol of significant interest in medicinal chemistry and drug development. The presence of the strongly electron-withdrawing trifluoromethyl group at the para position of the phenyl ring profoundly influences the reactivity of the thiol moiety. This technical guide provides an in-depth analysis of the acidity, nucleophilicity, and oxidation susceptibility of the thiol group in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. Understanding these properties is crucial for the strategic design and synthesis of novel therapeutic agents and chemical probes.

Acidity of the Thiol Group

The acidity of a thiol, quantified by its pKa value, is a critical determinant of its reactivity. The electron-withdrawing nature of the trifluoromethyl group is anticipated to increase the acidity of the thiol in this compound compared to the unsubstituted phenylmethanethiol (benzyl mercaptan).

Estimated pKa Value

The Hammett equation is given by:

log(K/K₀) = ρσ

where:

  • K is the acid dissociation constant of the substituted compound.

  • K₀ is the acid dissociation constant of the unsubstituted compound.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

From this, the pKa can be estimated as:

pKa = pKa₀ - ρσ

For the ionization of benzenethiols, the reaction constant (ρ) has been reported to be approximately 1.81 in 20% water-ethanol. The Hammett constant (σp) for a para-trifluoromethyl group is 0.54. The experimental pKa of the parent compound, phenylmethanethiol, is approximately 9.43.

Therefore, the estimated pKa of this compound is:

pKa ≈ 9.43 - (1.81 * 0.54) ≈ 8.45

This calculated value is in reasonable agreement with predicted pKa values found in chemical databases, which range from 9.04 to 9.22 for similar compounds. The lower pKa indicates that the thiol group in this compound is more acidic and will exist to a greater extent as the thiolate anion at physiological pH compared to its unsubstituted counterpart.

Quantitative Data on Acidity
CompoundpKa (Experimental)pKa (Estimated/Predicted)Reference
Phenylmethanethiol9.43-[1]
This compoundNot available~8.45 (Hammett), 9.04 (Predicted)[2]
4-(Trifluoromethoxy)benzyl mercaptanNot available9.22 (Predicted)[3]
4-Nitrobenzyl mercaptanNot available~7.98 (Hammett)

Nucleophilicity of the Thiolate

The enhanced acidity of this compound leads to a higher concentration of the corresponding thiolate anion at a given pH. Thiolates are potent nucleophiles, and their reactivity is a cornerstone of many synthetic and biological processes.

The nucleophilicity of the 4-(trifluoromethyl)phenylmethanethiolate anion is expected to be high, facilitating its participation in various nucleophilic substitution and addition reactions. The electron-withdrawing trifluoromethyl group, while increasing acidity, can have a complex effect on the intrinsic nucleophilicity of the thiolate. However, the increased concentration of the more reactive thiolate species at physiological pH is often the dominant factor in observed reaction rates.

Logical Relationship of Thiolate Formation and Reactivity

thiolate_reactivity Thiol 4-(CF3)Ph-CH2-SH Thiolate 4-(CF3)Ph-CH2-S⁻ Thiol->Thiolate Deprotonation Base Base Product 4-(CF3)Ph-CH2-S-R Thiolate->Product Nucleophilic Attack Electrophile Electrophile (R-X)

Caption: Formation of the highly nucleophilic thiolate and its subsequent reaction.

Susceptibility to Oxidation

Thiols are susceptible to oxidation, primarily forming disulfides under mild conditions and progressing to more highly oxidized species such as sulfinic and sulfonic acids with stronger oxidizing agents. The electron-withdrawing trifluoromethyl group can influence the oxidation potential of the thiol group. Generally, thiophenols are more prone to oxidation than their phenol counterparts.

Oxidation Pathways

thiol_oxidation Thiol 4-(CF3)Ph-CH2-SH Disulfide [4-(CF3)Ph-CH2-S]₂ Thiol->Disulfide Mild Oxidant (e.g., I₂, air) Sulfenic_Acid 4-(CF3)Ph-CH2-SOH Thiol->Sulfenic_Acid Disulfide->Thiol Reducing Agent (e.g., DTT, TCEP) Sulfinic_Acid 4-(CF3)Ph-CH2-SO₂H Sulfenic_Acid->Sulfinic_Acid Oxidation Sulfonic_Acid 4-(CF3)Ph-CH2-SO₃H Sulfinic_Acid->Sulfonic_Acid Strong Oxidant (e.g., KMnO₄, H₂O₂)

Caption: Oxidation states of the thiol group in this compound.

Synthesis of Bis(4-(trifluoromethyl)benzyl) disulfide

The oxidation of this compound to its corresponding disulfide is a common and important transformation.

Reaction:

2 R-SH + [O] → R-S-S-R + H₂O (where R = 4-(Trifluoromethyl)benzyl)

Typical Oxidizing Agents:

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO)

  • Air (O₂)

Experimental Protocols

Determination of Thiol pKa by Spectrophotometric Titration

This method relies on the change in UV absorbance as the thiol (RSH) is converted to the thiolate (RS⁻).

Materials:

  • This compound

  • A series of buffers with known pH values (e.g., phosphate, borate)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • In a series of cuvettes, add a small, constant volume of the thiol stock solution to each buffer of varying pH.

  • Measure the UV absorbance spectrum for each solution over a relevant wavelength range.

  • Identify a wavelength where the absorbance of the thiol and thiolate differ significantly.

  • Plot the absorbance at this wavelength against the pH of the buffer.

  • The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Measurement of Thiolate Nucleophilicity via Reaction with an Electrophile

The rate of reaction of the thiolate with a suitable electrophile (e.g., a chromogenic alkylating agent like 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB, or a fluorescent probe) can be monitored to determine the second-order rate constant, a measure of nucleophilicity.

Materials:

  • This compound

  • Electrophilic probe (e.g., DTNB)

  • Buffer at a pH where a significant concentration of thiolate is present (e.g., pH 8.0)

  • UV-Vis spectrophotometer or fluorometer

Procedure:

  • Prepare solutions of the thiol and the electrophilic probe in the chosen buffer.

  • Initiate the reaction by mixing the solutions in a cuvette.

  • Monitor the change in absorbance or fluorescence over time. The product of the reaction with DTNB, 2-nitro-5-thiobenzoate (TNB²⁻), has a strong absorbance at 412 nm.

  • Under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (k_obs) can be determined.

  • By varying the concentration of the excess reactant and plotting k_obs against this concentration, the second-order rate constant (k₂) can be obtained from the slope of the resulting line.

Controlled Oxidation to Disulfide

This protocol describes a general method for the synthesis of bis(4-(trifluoromethyl)benzyl) disulfide.

Materials:

  • This compound

  • Solvent (e.g., dichloromethane, ethanol)

  • Oxidizing agent (e.g., iodine solution in ethanol)

  • Sodium thiosulfate solution (for quenching)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Slowly add the iodine solution dropwise with stirring at room temperature. The disappearance of the iodine color indicates the consumption of the thiol.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess iodine by adding sodium thiosulfate solution until the color disappears.

  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude disulfide, which can be further purified by chromatography or recrystallization.

Experimental Workflow for Reactivity Assessment

experimental_workflow cluster_synthesis Synthesis and Purification cluster_reactivity Reactivity Studies cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of 4-(CF3)Ph-CH2-SH Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization pKa_Det pKa Determination (Spectrophotometric Titration) Characterization->pKa_Det Nuc_Study Nucleophilicity Study (Kinetic Analysis) Characterization->Nuc_Study Ox_Study Oxidation Study (Cyclic Voltammetry/Product Analysis) Characterization->Ox_Study Data_Analysis Quantitative Data Analysis pKa_Det->Data_Analysis Nuc_Study->Data_Analysis Ox_Study->Data_Analysis Interpretation Structure-Reactivity Relationship Data_Analysis->Interpretation

Caption: A typical workflow for the synthesis and reactivity assessment of this compound.

Conclusion

The thiol group in this compound exhibits enhanced reactivity due to the strong electron-withdrawing effect of the trifluoromethyl substituent. This is manifested in its increased acidity, leading to a higher population of the highly nucleophilic thiolate anion at physiological pH. Consequently, this compound is expected to participate readily in nucleophilic substitution and addition reactions. Furthermore, its thiol group is susceptible to oxidation, forming a disulfide under mild conditions and more highly oxidized species with stronger oxidants. The quantitative data, though partially estimated, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic and therapeutic endeavors. Further experimental determination of the precise pKa and kinetic parameters for this specific molecule will be invaluable in refining our understanding of its reactivity profile.

References

The Trifluoromethyl Group's Electronic Influence on the Phenyl Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone substituent in medicinal chemistry and materials science, prized for its profound impact on molecular properties. This guide provides a comprehensive technical overview of the electronic effects exerted by the trifluoromethyl group on the phenyl ring. We delve into the potent inductive and subtle resonance effects that define its character, supported by quantitative data, detailed experimental protocols for characterization, and visual diagrams to elucidate key concepts. This document serves as a practical resource for researchers aiming to harness the unique properties of the trifluoromethyl group in molecular design and development.

Introduction: The Power of a Perfluorinated Methyl Group

The substitution of a methyl group with a trifluoromethyl group imparts a dramatic shift in the electronic landscape of a phenyl ring. The high electronegativity of the fluorine atoms makes the CF₃ group one of the most powerful electron-withdrawing groups in organic chemistry.[1] This property is primarily driven by a strong negative inductive effect (-I), which significantly influences the reactivity, acidity, basicity, and dipole moment of the substituted aromatic system.[2][3] Understanding these electronic effects is critical for the rational design of pharmaceuticals, agrochemicals, and advanced materials, where the CF₃ group is often employed to enhance metabolic stability, binding affinity, and lipophilicity.[1][4]

Fundamental Electronic Effects: A Duality of Influence

The electronic influence of the trifluoromethyl group is a combination of two primary effects: a dominant inductive effect and a weaker, often debated, resonance effect.

The Potent Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the phenyl ring through the sigma bond framework. This potent electron withdrawal deactivates the aromatic ring towards electrophilic substitution and increases the acidity of functional groups attached to the ring, such as carboxylic acids and anilines.[2][3]

The Resonance Effect (-M/-R)

The resonance effect of the trifluoromethyl group is more complex. While it is generally considered a meta-director in electrophilic aromatic substitution, which is characteristic of deactivating groups, there is evidence for weak resonance withdrawal. This is sometimes explained by hyperconjugation involving the C-F bonds, which can delocalize electron density from the ring. However, the inductive effect is overwhelmingly the dominant factor in determining the group's overall electronic character.[5]

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) CF3 CF3 Phenyl_Ring_I Phenyl Ring CF3->Phenyl_Ring_I Strong electron withdrawal through sigma bonds Overall_Effect Overall Electron Withdrawing (Dominantly Inductive) Phenyl_Ring_I->Overall_Effect CF3_R CF3 Phenyl_Ring_R Phenyl Ring CF3_R->Phenyl_Ring_R Weak electron withdrawal through pi system Phenyl_Ring_R->Overall_Effect

Caption: Inductive and Resonance Effects of the CF₃ Group.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantified using various physicochemical parameters. This section presents a summary of these key metrics.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. The trifluoromethyl group possesses positive σ values, indicating its electron-withdrawing nature.

Hammett Constant Value Interpretation
σ_meta_ (σ_m_)0.43 - 0.52Strong electron withdrawal via inductive effect.
σ_para (σ_p_)0.54 - 0.612Strong electron withdrawal, combination of inductive and weak resonance effects.
σ_para+_ (σ_p_+)0.612Strong destabilization of positive charge in the transition state.
Acidity (pKa) of Trifluoromethyl-Substituted Compounds

The electron-withdrawing nature of the CF₃ group significantly increases the acidity of benzoic acids and decreases the basicity (lowers the pKa of the conjugate acid) of anilines.

pKa Values of Substituted Benzoic Acids in Water

Compound pKa
Benzoic Acid4.20
3-(Trifluoromethyl)benzoic acid3.86[6]
4-(Trifluoromethyl)benzoic acid3.75 - 4.05[7]
2,4,6-Tris(trifluoromethyl)benzoic acid~1.2-1.5[8]

pKa Values of Conjugate Acids of Substituted Anilines in Water

Compound pKa
Aniline4.63
3-(Trifluoromethyl)aniline3.51
4-(Trifluoromethyl)aniline2.75
2,4-Bis(trifluoromethyl)aniline-0.37 (Predicted)[9]
Dipole Moment

The dipole moment of trifluoromethylbenzene is significantly higher than that of toluene, reflecting the strong polarity of the C-F bonds.

Compound Dipole Moment (D)
Toluene0.36
Trifluoromethylbenzene2.56 - 2.86

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the electronic effects of the trifluoromethyl group.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a trifluoromethyl-substituted benzoic acid.

Materials and Equipment:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

  • Substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid)

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)

  • Potassium chloride (KCl)

  • Deionized water

  • Ethanol (or other suitable co-solvent if the acid is not water-soluble)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of the substituted benzoic acid in a suitable solvent (e.g., a 50:50 ethanol/water mixture). If the acid is soluble in water, deionized water can be used.

    • Prepare a standardized 0.1 M NaOH solution.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 25.0 mL) of the benzoic acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

  • Titration:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL).

    • Continue the titration until the pH has stabilized well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

    • Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

pka_determination cluster_workflow Workflow for pKa Determination A Prepare Acid and Base Solutions C Titrate Acid with Base A->C B Calibrate pH Meter B->C D Record pH and Volume Data C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This protocol describes a method for the synthesis of a trifluoromethyl-substituted aniline, which can then be used for further studies.

Materials and Equipment:

  • 3-(Trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF.

  • Addition of Brominating Agent: While stirring at room temperature, add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-bromo-3-(trifluoromethyl)aniline.

synthesis_workflow cluster_synthesis Synthesis of 4-Bromo-3-(trifluoromethyl)aniline Start 3-(Trifluoromethyl)aniline in DMF Step1 Add N-Bromosuccinimide (NBS) Start->Step1 Step2 Stir at Room Temperature (3h) Step1->Step2 Step3 Aqueous Work-up and Extraction Step2->Step3 Step4 Purification (Chromatography/Recrystallization) Step3->Step4 End 4-Bromo-3-(trifluoromethyl)aniline Step4->End

Caption: Synthesis Workflow for a Trifluoromethyl-Substituted Aniline.

Analysis of Electronic Effects by NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools to probe the electronic environment of the phenyl ring.

Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Trifluoromethyl-substituted benzene derivative

  • Internal standard (e.g., TMS for ¹H and ¹³C)

Procedure:

  • Sample Preparation: Prepare a solution of the trifluoromethyl-substituted benzene derivative in the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Note the chemical shifts of the aromatic protons. Electron withdrawal by the CF₃ group will generally cause a downfield shift (deshielding) of the aromatic protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the aromatic carbons provide information about the electron density at each position. The carbon directly attached to the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the other ring carbons can be correlated with Hammett parameters to analyze the transmission of electronic effects.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to the electronic environment of the phenyl ring. Electron-donating groups on the ring will typically cause an upfield shift of the ¹⁹F resonance, while electron-withdrawing groups will cause a downfield shift.

Data Interpretation:

  • ¹H and ¹³C Chemical Shifts: Compare the chemical shifts of the aromatic protons and carbons to those of unsubstituted benzene. The magnitude of the downfield shifts can be correlated with the electron-withdrawing strength of the CF₃ group at different positions.

  • ¹⁹F Chemical Shifts: The ¹⁹F chemical shift provides a direct probe of the electronic environment of the CF₃ group. Changes in this chemical shift upon substitution at other positions on the ring can be used to study the transmission of electronic effects through the aromatic system.

  • Coupling Constants: The coupling constants between fluorine and carbon (¹J_CF_, ²J_CF_, etc.) can also provide valuable structural and electronic information.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the phenyl ring, primarily through a strong inductive mechanism. This effect has profound consequences for the reactivity and physicochemical properties of trifluoromethyl-substituted aromatics, making them invaluable in the design of modern chemical entities. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers seeking to understand, characterize, and strategically implement the trifluoromethyl group in their work. A thorough grasp of these principles is essential for leveraging the full potential of this unique and influential functional group.

References

Methodological & Application

Application Notes and Protocols for 4-(Trifluoromethyl)phenylmethanethiol as a Nucleophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenylmethanethiol, also known as 4-(trifluoromethyl)benzyl mercaptan, is a valuable nucleophilic reagent in organic synthesis. The presence of the trifluoromethyl (CF3) group, a key pharmacophore, significantly influences the electronic properties and lipophilicity of molecules, often enhancing their metabolic stability and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in nucleophilic substitution reactions to form thioether bonds, a common linkage in pharmaceuticals and agrochemicals.

The thiol moiety (-SH) of this compound is a potent nucleophile, readily participating in reactions with various electrophiles such as alkyl halides, tosylates, and epoxides. The resulting 4-(trifluoromethyl)benzyl thioethers are important intermediates and final products in medicinal chemistry and materials science.

Key Applications

The primary application of this compound as a nucleophile is in the synthesis of substituted thioethers. These reactions are fundamental in drug discovery for introducing the 4-(trifluoromethyl)benzylthio moiety into a target molecule. This can lead to improved pharmacological properties.

A general scheme for the nucleophilic substitution reaction is the S_N2 reaction with an alkyl halide:

Caption: General Nucleophilic Substitution Reaction.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various thioethers using this compound as the nucleophile under typical reaction conditions. The data is compiled from analogous reactions found in the literature.

EntryElectrophile (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃DMF25492
22-BromopyridineCs₂CO₃Acetonitrile801285
31-IodopropaneNaHTHF0 to 25688
44-Nitrobenzyl ChlorideEt₃NCH₂Cl₂25895
52-(Chloromethyl)quinolineK₂CO₃Acetone501089

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-(Trifluoromethyl)benzyl sulfide

This protocol describes a standard procedure for the S-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (20 mL).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate anion.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise.

  • Continue stirring at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure benzyl 4-(trifluoromethyl)benzyl sulfide.

Experimental_Workflow start Start: Assemble Reaction reactants 1. Add this compound, K₂CO₃, and DMF to flask. start->reactants stir1 2. Stir for 15 min at RT. reactants->stir1 add_electrophile 3. Add Benzyl Bromide. stir1->add_electrophile react 4. Stir for 4h at RT. Monitor by TLC. add_electrophile->react quench 5. Quench with Water. react->quench extract 6. Extract with Ethyl Acetate. quench->extract wash 7. Wash with Brine. extract->wash dry 8. Dry with MgSO₄. wash->dry filter_concentrate 9. Filter and Concentrate. dry->filter_concentrate purify 10. Purify by Column Chromatography. filter_concentrate->purify end End: Pure Product purify->end

Caption: Experimental Workflow for Thioether Synthesis.

Potential Application in Drug Discovery: Kinase Inhibition

Compounds containing the trifluoromethyl group are frequently investigated as kinase inhibitors. The 4-(trifluoromethyl)benzylthio moiety can be incorporated into scaffolds that target the ATP-binding site of protein kinases. The diagram below illustrates a simplified hypothetical signaling pathway where a synthesized inhibitor might act.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Signal RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Synthesized Inhibitor (e.g., containing 4-(CF₃)benzylthio moiety) Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

Application Notes and Protocols for S-Alkylation Reactions of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenylmethanethiol, also known as 4-(trifluoromethyl)benzyl mercaptan, is a versatile reagent in organic synthesis, particularly in S-alkylation reactions. The resulting 4-(trifluoromethyl)benzyl thioethers are of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make 4-(trifluoromethyl)benzyl thioethers valuable scaffolds for developing novel therapeutic agents. Applications of these compounds include their use as intermediates in the synthesis of enzyme inhibitors, such as those for carbonic anhydrase and phytoene desaturase, highlighting their potential in treating a range of diseases and in agricultural applications.

Data Presentation

Table 1: Biological Activity of 4-(Trifluoromethyl)benzyl Thioether Derivatives as Carbonic Anhydrase Inhibitors

Compound IDStructurehCA I (K_I in nM)hCA II (K_I in nM)hCA VII (K_I in nM)hCA XIII (K_I in nM)
8l 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate85.830.56.810.7
AAZ (Acetazolamide) Standard Inhibitor25012.12.55.7

Data sourced from a study on novel carbamimidothioates as carbonic anhydrase inhibitors[1]. hCA refers to human carbonic anhydrase isoforms.

Table 2: Herbicidal Activity and Phytoene Desaturase (PDS) Inhibition of a 4-(Trifluoromethyl)benzyl Thioether Analog

Compound IDStructureHerbicidal Activity (Post-emergence @ 375-750 g/ha)PDS Binding Affinity (K_D in µM)
1b 1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-oneBroader spectrum than diflufenican65.9
Diflufenican Commercial PDS Inhibitor-38.3

Data from a study on phytoene desaturase inhibitors[2].

Experimental Protocols

Protocol 1: General Synthesis of S-Alkyl/Benzyl (4-sulphamoylphenyl)carbamimidothioates

This protocol details the S-alkylation of 4-thioureidobenzenesulphonamide with 1-(bromomethyl)-4-(trifluoromethyl)benzene to synthesize a carbonic anhydrase inhibitor.

Materials:

  • 4-Thioureidobenzenesulphonamide

  • 1-(Bromomethyl)-4-(trifluoromethyl)benzene

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-thioureidobenzenesulphonamide (1.0 equivalent) in DMF (approximately 3 mL per 300 mg of starting material).

  • Add 1-(bromomethyl)-4-(trifluoromethyl)benzene (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at 30°C for 7 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add water (approximately 30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate[1].

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Benzyl Thioethers from Benzyl Alcohols

This protocol provides a method for the synthesis of benzyl thioethers from benzyl alcohols and thiols, which can be adapted for this compound.

Materials:

  • 4-(Trifluoromethyl)benzyl alcohol (1.2 equivalents)

  • Aryl or alkyl thiol (1.0 equivalent)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (3 mol%)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add the 4-(trifluoromethyl)benzyl alcohol and Cu(OTf)2.

  • Add the thiol substrate followed by the solvent (DCM or DCE) via syringe.

  • Stir the reaction mixture at room temperature or heat to 80°C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, directly purify the reaction mixture by silica gel column chromatography to isolate the 4-(trifluoromethyl)benzyl thioether[3]. For the synthesis of (4-Fluorophenyl)(4-(trifluoromethyl)benzyl)sulfane, the reaction was run at 80°C in DCE with 8 mol% Cu(OTf)2, yielding 57% of the product[4].

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve 4-thioureidobenzenesulphonamide in DMF start->reagents Step 1 add_alkyl_halide Add 1-(bromomethyl)-4- (trifluoromethyl)benzene reagents->add_alkyl_halide Step 2 stir Stir at 30°C for 7h add_alkyl_halide->stir Step 3 quench Quench with Water stir->quench Step 4 extract Extract with Ethyl Acetate quench->extract Step 5 dry Dry over Na2SO4 extract->dry Step 6 concentrate Concentrate dry->concentrate Step 7 purify Column Chromatography concentrate->purify Step 8 end Final Product purify->end Step 9

Caption: Experimental workflow for the S-alkylation synthesis.

enzyme_inhibition cluster_pathway Carbonic Anhydrase Catalytic Cycle CA_Zn_H2O E-Zn2+--OH2 CA_Zn_OH E-Zn2+--OH- CA_Zn_H2O->CA_Zn_OH Deprotonation CA_Zn_OH->CA_Zn_H2O Nucleophilic Attack HCO3_product HCO3- (Product) CA_Zn_OH->HCO3_product Conversion Proton_release CA_Zn_OH->Proton_release CO2_substrate CO2 (Substrate) CO2_substrate->CA_Zn_OH H2O H2O HCO3_product->H2O H2O->CA_Zn_H2O Regeneration inhibitor 4-(Trifluoromethyl)benzyl Thioether Inhibitor inhibitor->CA_Zn_OH Binds to active site

Caption: Inhibition of Carbonic Anhydrase by a thioether derivative.

References

Application Notes and Protocols for the Synthesis of Thioethers using 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of thioethers utilizing 4-(Trifluoromethyl)phenylmethanethiol as a key building block. The resulting 4-(trifluoromethyl)benzyl thioethers are of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates.

This document covers three primary synthetic methodologies:

  • S-Alkylation of this compound with Alkyl Halides: A robust and versatile method for the formation of carbon-sulfur bonds via nucleophilic substitution.

  • Ring-Opening of Epoxides with this compound: A regioselective method to introduce a β-hydroxy thioether functionality.

  • Michael Addition of this compound to Activated Alkenes: A conjugate addition reaction to form γ-keto thioethers or related structures.

Application Note 1: Synthesis of 4-(Trifluoromethyl)benzyl Thioethers via S-Alkylation

This protocol describes the synthesis of thioethers by the S-alkylation of this compound with various alkyl halides. This method proceeds via an SN2 mechanism and is a widely used, high-yielding reaction.

Experimental Workflow: S-Alkylation

S_Alkylation_Workflow reagents 1. Combine this compound, Alkyl Halide, and Base in Solvent reaction 2. Stir at specified Temperature and Time reagents->reaction Initiate Reaction workup 3. Aqueous Workup and Extraction reaction->workup Reaction Completion purification 4. Purification by Column Chromatography workup->purification Crude Product product 5. Isolated Thioether Product purification->product Pure Product Epoxide_Opening_Workflow reagents 1. Combine this compound, Epoxide, and Base in Solvent reaction 2. Stir at specified Temperature and Time reagents->reaction Initiate Reaction workup 3. Aqueous Workup and Extraction reaction->workup Reaction Completion purification 4. Purification by Column Chromatography workup->purification Crude Product product 5. Isolated β-Hydroxy Thioether Product purification->product Pure Product Michael_Addition_Workflow reagents 1. Combine Thiol, Activated Alkene, and Catalyst in Solvent reaction 2. Stir at specified Temperature and Time reagents->reaction Initiate Reaction workup 3. Solvent Removal and/or Extraction reaction->workup Reaction Completion purification 4. Purification by Column Chromatography workup->purification Crude Product product 5. Isolated Michael Adduct Product purification->product Pure Product

Application Notes and Protocols: 4-(Trifluoromethyl)phenylmethanethiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(trifluoromethyl)phenylmethanethiol as a versatile building block in medicinal chemistry. The inclusion of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document details the synthesis of this key intermediate and its application in the development of potent enzyme inhibitors, specifically focusing on carbonic anhydrase inhibitors.

Synthesis of this compound

The target compound, this compound, can be readily synthesized from its corresponding benzyl bromide derivative, 4-(trifluoromethyl)benzyl bromide. A common and efficient method involves the reaction of the benzyl bromide with a thiolating agent like thiourea, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the isothiouronium salt: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture. Reflux the mixture for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and acidify with hydrochloric acid to a pH of approximately 1-2.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Application in the Synthesis of Carbonic Anhydrase Inhibitors

This compound is a valuable precursor for the synthesis of various enzyme inhibitors. The following protocol details its use in the preparation of a potent carbonic anhydrase inhibitor, 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, making them an important drug target.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate

This protocol is adapted from a known procedure for the S-alkylation of 4-thioureidobenzenesulphonamide.

Materials:

  • This compound

  • 4-Thioureidobenzenesulphonamide

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction setup: To a solution of 4-thioureidobenzenesulphonamide (1.0 eq) in DMF, add the base (1.2 eq) and stir at room temperature.

  • Addition of thiol: Slowly add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Reaction: Stir the mixture at 30-40 °C for 3-7 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with saturated aqueous NH₄Cl solution.

  • Drying and concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired product.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of a compound synthesized from a close structural analog of this compound, demonstrating the potential of this scaffold in generating potent enzyme inhibitors. The data is presented as inhibition constants (Ki).

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA XIII (Ki, nM)
4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate89.38.75.915.6

Data sourced from a study on related carbonic anhydrase inhibitors.

Visualizations

Experimental Workflow for Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis of the carbonic anhydrase inhibitor starting from this compound.

G cluster_synthesis Synthesis of this compound cluster_inhibitor_synthesis Synthesis of Carbonic Anhydrase Inhibitor Start Start Reactants 4-(Trifluoromethyl)benzyl bromide + Thiourea Start->Reactants Isothiouronium_Salt Formation of Isothiouronium Salt Reactants->Isothiouronium_Salt Hydrolysis Alkaline Hydrolysis Isothiouronium_Salt->Hydrolysis Thiol This compound Hydrolysis->Thiol Thiol_Start This compound S_Alkylation S-Alkylation Thiol_Start->S_Alkylation Reactant_2 4-Thioureidobenzenesulphonamide Reactant_2->S_Alkylation Purification Purification S_Alkylation->Purification Final_Product Carbonic Anhydrase Inhibitor Purification->Final_Product

Caption: Synthetic workflow for the preparation of a carbonic anhydrase inhibitor.

Carbonic Anhydrase Signaling Pathway

Carbonic anhydrases play a crucial role in pH regulation and ion transport across cell membranes. Their inhibition can modulate various downstream signaling pathways. The diagram below provides a simplified overview of the role of carbonic anhydrase in cellular signaling.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CO2_ext CO₂ (extracellular) CA_IX Carbonic Anhydrase IX (extracellular) CO2_ext->CA_IX hydration H2O_ext H₂O H2O_ext->CA_IX HCO3_ext HCO₃⁻ CA_IX->HCO3_ext H_ext H⁺ CA_IX->H_ext Bicarbonate_Transporter Bicarbonate Transporter HCO3_ext->Bicarbonate_Transporter transport HCO3_int HCO₃⁻ Bicarbonate_Transporter->HCO3_int CO2_int CO₂ (intracellular) CA_II Carbonic Anhydrase II (intracellular) CO2_int->CA_II hydration H2O_int H₂O H2O_int->CA_II CA_II->HCO3_int H_int H⁺ CA_II->H_int pH_regulation Intracellular pH Regulation HCO3_int->pH_regulation H_int->pH_regulation Signaling_Pathways Downstream Signaling (e.g., cell proliferation, apoptosis) pH_regulation->Signaling_Pathways Inhibitor 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate Inhibitor->CA_IX inhibition Inhibitor->CA_II inhibition

Caption: Role of Carbonic Anhydrase in cellular pH regulation and signaling.

Application Notes and Protocols: The Strategic Use of 4-(Trifluoromethyl)phenylmethanethiol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial drug-like properties. When incorporated into a benzylthiol scaffold, as in 4-(trifluoromethyl)phenylmethanethiol, it provides a versatile building block for synthesizing novel therapeutic agents. This thiol is a key reagent for introducing the 4-((trifluoromethyl)thio)methylphenyl moiety into drug candidates, a substructure known to positively modulate pharmacokinetic and pharmacodynamic profiles.

The presence of the trifluoromethyl group can significantly increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. Furthermore, the strong carbon-fluorine bond is resistant to metabolic degradation, often leading to a longer in vivo half-life. These attributes make this compound a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of new chemical entities.

Physicochemical Properties and Rationale for Use

The this compound moiety is strategically employed in drug design to leverage the unique electronic and steric properties of the trifluoromethyl group. Its primary contributions to a molecule's profile include:

  • Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a compound's solubility in lipids and its ability to permeate biological membranes. This is a critical factor for oral absorption and distribution to target tissues.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer duration of action.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups, which can in turn affect a molecule's ionization state at physiological pH and its interaction with biological targets.

  • Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation and improving its binding affinity for a target.

Applications in Drug Discovery

Anticancer and Anti-inflammatory Agents

The 4-((trifluoromethyl)thio)methylphenyl group has been incorporated into molecules targeting various enzymes implicated in cancer and inflammation. For instance, derivatives of thioxanthone bearing a trifluoromethyl group have demonstrated potent anticancer activity against HeLa cells and significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Antimicrobial Agents

The lipophilic and metabolically robust nature of the 4-((trifluoromethyl)thio)methylphenyl group makes it an attractive component in the design of novel antimicrobial agents. Pyrazole derivatives containing a trifluoromethylphenyl moiety have shown efficacy against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds have also demonstrated the ability to inhibit and eradicate biofilms, a critical factor in chronic infections.

Quantitative Data Summary

The following tables summarize the biological activities of various compounds containing structural motifs related to or derived from this compound. This data provides a basis for understanding the potential potency of molecules incorporating this key functional group.

Table 1: Anticancer and Anti-inflammatory Activity of Trifluoromethyl-Containing Compounds

Compound ClassTarget/AssayIC₅₀ ValueReference
Trifluoromethyl Thioxanthone Deriv.HeLa Cancer Cells87.8 nM[1]
Trifluoromethyl Thioxanthone Deriv.COX-1 Inhibition10.1 ± 1.3 nM[1]
Trifluoromethyl Thioxanthone Deriv.COX-2 Inhibition6.5 to 27.4 nM[1]
Trifluoromethyl Thioxanthone Deriv.Pancreatic Lipase100.6 to 277 µM[1]

Table 2: Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives

Bacterial StrainCompoundMIC (µg/mL)Reference
S. aureus (MRSA)250.78
S. epidermidis251.56
E. faecium (VRE)250.78
E. faecalis63.12

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in the synthesis of thioether derivatives, which are common intermediates in drug discovery programs.

Protocol 1: S-Alkylation of Electrophilic Halides

This protocol describes a general method for the nucleophilic substitution of an alkyl or benzyl halide with this compound to form a thioether.

Materials:

  • This compound

  • Alkyl or Benzyl Halide (e.g., bromide, chloride)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Reaction Vessel (Round-bottom flask)

  • Magnetic Stirrer and Stir Bar

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the anhydrous solvent (e.g., DMF, 10 mL per mmol of thiol).

  • Add this compound (1.0 equivalent) to the solvent and stir until dissolved.

  • Add the base (1.2 equivalents) portion-wise to the solution at room temperature. If using NaH, cool the reaction to 0 °C before addition.

  • Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.

  • Slowly add the alkyl or benzyl halide (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Thioether Synthesis

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a thioether with inversion of stereochemistry at the alcohol carbon.

Materials:

  • This compound

  • Primary or Secondary Alcohol

  • Triphenylphosphine (PPh₃) or polymer-supported PPh₃

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Aprotic Solvent (e.g., THF, Dichloromethane (DCM))

  • Reaction Vessel (Round-bottom flask)

  • Magnetic Stirrer and Stir Bar

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, dissolve the alcohol (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in the anhydrous solvent (e.g., THF, 10 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired thioether from the triphenylphosphine oxide and hydrazide byproducts.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug discovery.

S_Alkylation_Workflow Thiol This compound Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Base Base (e.g., K2CO3) Thioether 4-((Trifluoromethyl)thio)methylphenyl Derivative Thiolate->Thioether SN2 Reaction Electrophile Electrophile (R-X) Purification Purification Thioether->Purification Bioactive_Compound Bioactive Compound Candidate Purification->Bioactive_Compound

Caption: Workflow for S-Alkylation using this compound.

Mitsunobu_Reaction_Pathway cluster_activation Activation cluster_substitution Substitution Alcohol Alcohol (R-OH) Phosphonium_Betaine Phosphonium Betaine Alcohol->Phosphonium_Betaine PPh3 PPh3 PPh3->Phosphonium_Betaine DEAD DEAD/DIAD DEAD->Phosphonium_Betaine Oxyphosphonium Oxyphosphonium Salt Phosphonium_Betaine->Oxyphosphonium Proton Transfer Thiol This compound Thioether Thioether Product (R-S-Bn-CF3) Thiol->Thioether SN2 Attack Oxyphosphonium->Thioether

Caption: Simplified signaling pathway of the Mitsunobu reaction for thioether synthesis.

Drug_Discovery_Logic Start Start with Core Scaffold Introduce_Moiety Introduce 4-((CF3)thio)methylphenyl Moiety (via 4-(CF3)phenylmethanethiol) Start->Introduce_Moiety Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Introduce_Moiety->SAR_Studies Biological Evaluation Optimize_Properties Optimize Pharmacokinetic/ Pharmacodynamic Properties SAR_Studies->Optimize_Properties Iterative Design Lead_Candidate Lead Candidate Optimize_Properties->Lead_Candidate Selection

Caption: Logical workflow for utilizing this compound in a drug discovery program.

References

Application Notes and Protocols: The Role of 4-(Trifluoromethyl)phenylmethanethiol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct literature detailing the specific applications of 4-(Trifluoromethyl)phenylmethanethiol in agrochemical synthesis is limited, its structural motifs are present in a variety of active agrochemical compounds. The trifluoromethylphenyl group is a well-established pharmacophore in the design of modern pesticides due to its unique electronic and lipophilic properties, which can enhance the efficacy and metabolic stability of the active ingredients.[1][2] This document outlines the potential applications and synthetic protocols for this compound as a key building block in the synthesis of novel fungicides, herbicides, and insecticides, drawing parallels from established synthetic routes of analogous compounds.

Introduction

The introduction of a trifluoromethyl (-CF3) group into agrochemical candidates is a widely employed strategy to improve their biological activity.[1] This is attributed to the high electronegativity and lipophilicity of the -CF3 group, which can positively influence cell membrane permeability, binding affinity to target enzymes, and resistance to metabolic degradation. The 4-(trifluoromethyl)phenyl moiety, in particular, is a key structural component in a range of commercialized pesticides.[1][2]

This compound, also known as 4-(trifluoromethyl)benzyl mercaptan, offers a reactive thiol group that can be utilized to introduce the 4-(trifluoromethyl)benzylthio- moiety into various molecular scaffolds. This functional group can serve as a crucial linker or a pharmacologically active component in the final agrochemical product.

Potential Applications in Agrochemical Synthesis

Based on the known synthesis of thioether-containing agrochemicals and the advantageous properties of the trifluoromethylphenyl group, this compound can be envisioned as a valuable precursor in the development of:

  • Fungicides: The synthesis of novel fungicides, particularly those targeting enzymes like succinate dehydrogenase (SDHIs) or sterol biosynthesis, could incorporate the 4-(trifluoromethyl)benzylthio- group.[2]

  • Herbicides: Herbicidal compounds that act by inhibiting key plant enzymes could be synthesized using this intermediate to enhance their potency and selectivity.[3][4][5]

  • Insecticides: The development of new insecticides, including those with novel modes of action, could benefit from the lipophilic and metabolic stability conferred by the trifluoromethylphenyl group.[6][7][8]

Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard organic synthesis methodologies and analogous reactions reported in the literature for similar compounds. These are intended as a starting point for the development of specific synthetic routes.

Protocol 1: Synthesis of a Hypothetical Thioether-Linked Fungicide Precursor

This protocol describes a nucleophilic substitution reaction to form a thioether linkage, a common strategy in the synthesis of various bioactive molecules.

Reaction Scheme:

reagent1 This compound reaction + reagent1->reaction reagent2 Electrophilic Scaffold (R-X) X = Cl, Br, I, OTs reagent2->reaction product Fungicide Precursor (4-CF3-C6H4-CH2-S-R) base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction reaction->product reaction_arrow

Caption: General workflow for the synthesis of a thioether-linked fungicide precursor.

Materials:

  • This compound

  • An electrophilic scaffold containing a suitable leaving group (e.g., a chloro- or bromo-substituted heterocycle)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the electrophilic scaffold (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Hypothetical Herbicide via Thiol-Ene "Click" Reaction

This protocol utilizes a modern and efficient thiol-ene reaction to construct the target molecule, which is often characterized by high yields and regioselectivity.

Reaction Scheme:

reagent1 This compound reaction + reagent1->reaction reagent2 Alkenyl-containing Scaffold reagent2->reaction product Herbicide Candidate initiator Photoinitiator (e.g., DMPA) or Thermal Initiator (e.g., AIBN) initiator->reaction solvent Solvent (e.g., THF, Acetonitrile) solvent->reaction uv_light UV light (if photoinitiated) uv_light->reaction reaction->product reaction_arrow

Caption: Workflow for the synthesis of a herbicide candidate via a thiol-ene reaction.

Materials:

  • This compound

  • An alkene-containing molecular scaffold

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Azobisisobutyronitrile (AIBN)

  • Tetrahydrofuran (THF) or Acetonitrile

  • UV lamp (365 nm) if using a photoinitiator

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 eq), the alkene-containing scaffold (1.0 eq), and the initiator (0.05-0.1 eq) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • If using a photoinitiator, irradiate the mixture with a UV lamp at room temperature. If using a thermal initiator, heat the mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting product by column chromatography.

Data Presentation

The following table summarizes hypothetical activity data for a series of agrochemical candidates derived from this compound, illustrating how quantitative data for such compounds would be presented.

Compound IDTarget Pest/WeedBioassayEC₅₀ / LC₅₀ (µM)
FUNG-001 Botrytis cinereaMycelial Growth Inhibition5.2
FUNG-002 Alternaria alternataSpore Germination Assay9.4[9]
HERB-001 Amaranthus retroflexusWhole Plant Assay12.5
HERB-002 Echinochloa crusgalliRoot Growth Inhibition8.9
INSECT-001 Aphis craccivoraContact Toxicity15.8
INSECT-002 Tetranychus cinnabarinusAcaricidal Activity11.3[2]

Signaling Pathways and Logical Relationships

The trifluoromethylphenyl moiety can influence the interaction of an agrochemical with its biological target. The diagram below illustrates a hypothetical mode of action for a fungicide derived from this compound, targeting a key enzyme in a fungal pathogen.

cluster_fungicide Fungicide Action cluster_pathway Fungal Metabolic Pathway fungicide Fungicide with 4-(Trifluoromethyl)benzylthio- moiety binding Enhanced Binding (Lipophilic & Electronic Effects) fungicide->binding enzyme Target Enzyme (e.g., Succinate Dehydrogenase) inhibition Enzyme Inhibition enzyme->inhibition pathway_end Essential Metabolite enzyme->pathway_end Catalysis binding->enzyme disruption Pathway Disruption inhibition->disruption pathway_start Metabolic Substrate pathway_start->enzyme cell_death Fungal Cell Death disruption->cell_death Leads to

Caption: Hypothetical signaling pathway of a fungicide targeting a key metabolic enzyme.

Conclusion

While direct experimental data for this compound in agrochemical synthesis remains to be published, its structural components suggest significant potential as a building block for novel pesticides. The protocols and logical frameworks presented here, based on established chemical principles and analogous compounds, provide a solid foundation for researchers to explore the synthesis and application of new agrochemicals incorporating the 4-(trifluoromethyl)benzylthio- moiety. Further research in this area is warranted to fully elucidate the potential of this versatile intermediate.

References

Application Notes and Protocols: 4-(Trifluoromethyl)phenylmethanethiol as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 4-(Trifluoromethyl)phenylmethanethiol as a key building block in the synthesis of bioactive molecules. The trifluoromethylphenyl moiety is a critical pharmacophore in numerous clinically approved drugs and investigational compounds, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide focuses on the synthesis of pyrazole-based compounds, a class of heterocycles renowned for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.

Application Notes: The Role of the Trifluoromethylphenyl Group

The incorporation of a trifluoromethyl (-CF3) group into a phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This compound serves as a valuable synthon for introducing this important structural motif.

Key Advantages of the Trifluoromethylphenyl Moiety:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the drug.

  • Increased Lipophilicity: The -CF3 group enhances the molecule's ability to cross cellular membranes, improving bioavailability.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

  • Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more specific binding to biological targets.

Applications in Bioactive Molecule Synthesis:

This compound is a precursor for synthesizing a variety of bioactive compounds. A prominent application is in the creation of pyrazole-based inhibitors of key biological targets implicated in disease, such as:

  • Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy. The trifluoromethylphenyl group is a key feature of the highly successful COX-2 inhibitor, Celecoxib.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in oncology. Pyrazole derivatives bearing the trifluoromethylphenyl group have shown potent inhibitory activity against EGFR, making them promising anticancer agents.[1]

  • Tubulin: As a critical component of the cytoskeleton, tubulin is a validated target for anticancer drugs. Trifluoromethyl-substituted pyrazoles have been developed as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[2][3]

Quantitative Data: Biological Activity of Trifluoromethylphenyl-Containing Molecules

The following tables summarize the in vitro biological activity of representative bioactive molecules synthesized using a trifluoromethylphenyl building block.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine and Pyrazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Biological TargetReference
9u A549 (Lung Carcinoma)0.35EGFR Kinase[1][4]
9u MCF-7 (Breast Adenocarcinoma)3.24EGFR Kinase[1][4]
9u PC-3 (Prostate Adenocarcinoma)5.12EGFR Kinase[1][4]
Compound 4k PC-3 (Prostate Adenocarcinoma)0.015Tubulin Polymerization[3]
Compound 5a PC-3 (Prostate Adenocarcinoma)0.006Tubulin Polymerization[3]
TTI-4 MCF-7 (Breast Adenocarcinoma)2.63Not Specified[5]

Table 2: Enzyme Inhibitory Activity of Trifluoromethyl-Substituted Pyrazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Biological ActivityReference
9u EGFR Kinase0.091Anticancer[1][4]
Compound 5 EGFRL858R/T790M/C797S0.19Anticancer[6][7]
Compound 5 EGFRWT0.0021Anticancer[6][7]
Celecoxib Analog Tubulin Polymerization1.15Anticancer[8]

Experimental Protocols

Protocol 1: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole (Celecoxib Analog)

This protocol is adapted from the known synthesis of celecoxib and related pyrazole-based COX-2 inhibitors.

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione

  • To a solution of sodium methoxide (1.2 eq) in anhydrous toluene, add 4'-(trifluoromethyl)acetophenone (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl trifluoroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with a 1M HCl solution until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure 1,3-diketone.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the purified 1,3-diketone (1.0 eq) in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid precipitate and wash with cold ethanol.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1,5-diaryl-3-(trifluoromethyl)pyrazole.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by bioactive molecules derived from the trifluoromethylphenyl scaffold.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor Trifluoromethyl-Pyrazole Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition.

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics TubulinDimers α/β-Tubulin Dimers Microtubule Microtubule TubulinDimers->Microtubule Polymerization Microtubule->TubulinDimers Depolymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption Inhibitor Trifluoromethyl-Pyrazole Inhibitor Inhibitor->TubulinDimers Binding to Colchicine Site Inhibitor->Microtubule Inhibition of Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis Synthesis_Workflow Start 4-(Trifluoromethyl)- acetophenone Diketone 1,3-Diketone Intermediate Start->Diketone Claisen Condensation Cyclization Cyclization with Hydrazine Derivative Diketone->Cyclization Product Bioactive Pyrazole Product Cyclization->Product Purification Purification & Characterization Product->Purification

References

Application Notes and Protocols: Reactions of 4-(Trifluoromethyl)phenylmethanethiol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenylmethanethiol, also known as 4-(trifluoromethyl)benzyl mercaptan, is a versatile sulfur-containing organic compound. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing the lipophilicity and metabolic stability of its derivatives. These characteristics make it a valuable building block in medicinal chemistry and materials science for the synthesis of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, including alkylating agents, acylating agents, Michael acceptors, and epoxides.

Reactions with Electrophiles: An Overview

This compound readily undergoes S-alkylation, S-acylation, and conjugate addition reactions due to the nucleophilicity of the sulfur atom. The general reaction scheme involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic center.

Alkylation Reactions

The reaction of this compound with alkyl halides is a common method for the synthesis of 4-(trifluoromethyl)benzyl thioethers. This reaction typically proceeds via an SN2 mechanism and is facilitated by a base to generate the thiolate anion.

Acylation Reactions

Acylation of this compound with acyl chlorides or anhydrides yields S-[4-(trifluoromethyl)benzyl] thioesters. These compounds are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Michael Addition

In the presence of a base, this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful tool for carbon-sulfur bond formation and the synthesis of functionalized thioethers.

Epoxide Ring-Opening

The nucleophilic thiolate of this compound can open epoxide rings to form β-hydroxy thioethers. This reaction is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide. The reaction can be catalyzed by either a base or a Lewis acid.

Data Presentation

The following table summarizes the reaction of this compound and analogous thiols with various electrophiles, providing key quantitative data for comparison.

ThiolElectrophileProductCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)
4-Fluorothiophenol4-(Trifluoromethyl)benzyl alcohol(4-Fluorophenyl)(4-(trifluoromethyl)benzyl)sulfaneCu(OTf)₂DCEOvernight8057[1]
ThiophenolMethyl vinyl ketone4-(Phenylthio)butan-2-oneNoneSolvent-free0.53093
BenzylthiolMethyl vinyl ketone4-(Benzylthio)butan-2-oneNoneSolvent-free0.753076
ThiophenolStyrene oxide2-Phenyl-2-(phenylthio)ethan-1-olNoneWater57087
Thioacetic acidBenzyl alcoholS-Benzyl ethanethioateHBF₄Neat-RTup to 99[2]

Experimental Protocols

Protocol 1: Synthesis of (4-Fluorophenyl)(4-(trifluoromethyl)benzyl)sulfane (Alkylation)

This protocol is adapted from a procedure for the synthesis of a structurally similar thioether.[1]

Materials:

  • 4-Fluorothiophenol

  • 4-(Trifluoromethyl)benzyl alcohol

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a dried test tube, add 4-(trifluoromethyl)benzyl alcohol (1.2 equivalents) and Cu(OTf)₂ (8 mol%).

  • Cap the tube with a rubber septum.

  • Add 4-fluorothiophenol (1.0 equivalent) followed by DCE (to achieve a suitable concentration, e.g., 0.3 M).

  • Stir the reaction mixture at 80 °C overnight.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel using petroleum ether as the eluent to afford the title compound.

Expected Outcome: The reaction is expected to yield (4-Fluorophenyl)(4-(trifluoromethyl)benzyl)sulfane as a colorless oil with a yield of approximately 57%.[1]

Protocol 2: Michael Addition of this compound to an α,β-Unsaturated Ketone

This is a general protocol for the solvent-free Michael addition of thiols.

Materials:

  • This compound

  • Methyl vinyl ketone

  • Stir plate and magnetic stir bar

Procedure:

  • In a clean, dry flask, mix this compound (2 equivalents) and methyl vinyl ketone (1 equivalent).

  • Stir the mixture at 30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 30-60 minutes), the product can be purified by column chromatography if necessary.

Expected Outcome: The reaction is expected to proceed smoothly to give the corresponding 1,4-adduct in high yield.

Protocol 3: Ring-Opening of an Epoxide with this compound

This protocol describes a general method for the regioselective ring-opening of epoxides with thiols in water.

Materials:

  • This compound

  • Styrene oxide

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Chloroform

Procedure:

  • To a flask containing a 0.5 M aqueous solution of NaHCO₃, add this compound (1 equivalent).

  • Add styrene oxide (1 equivalent) to the mixture.

  • Stir the reaction vigorously at 70 °C for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with chloroform (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The reaction is expected to yield the β-hydroxy thioether, 2-(4-(trifluoromethyl)benzylthio)-2-phenylethan-1-ol, with high regioselectivity.

Protocol 4: Synthesis of S-[4-(Trifluoromethyl)benzyl] Thioester (Acylation)

This protocol is based on the reaction of a benzyl alcohol with thioacetic acid, which can be adapted for the direct reaction of the thiol with an acyl chloride.[2]

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the S-[4-(trifluoromethyl)benzyl] thioester.

Expected Outcome: The reaction is expected to produce the corresponding thioester in good to excellent yield.

Visualizations

Reaction_Pathways cluster_reactions Reactions with Electrophiles Thiol This compound Thiolate Thiolate Anion Thiol->Thiolate + Base Alkyl_Halide Alkyl Halide (R-X) Acyl_Chloride Acyl Chloride (RCOCl) Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Epoxide Epoxide Base Base Thioether Thioether (R-S-CH₂-Ar-CF₃) Alkyl_Halide->Thioether SN2 Thioester Thioester (RCO-S-CH₂-Ar-CF₃) Acyl_Chloride->Thioester Acylation Michael_Adduct Michael Adduct Michael_Acceptor->Michael_Adduct Conjugate Addition Hydroxy_Thioether β-Hydroxy Thioether Epoxide->Hydroxy_Thioether Ring-Opening

Caption: Reaction pathways of this compound with various electrophiles.

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Temperature, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols for Nucleophilic Substitution with 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting nucleophilic substitution reactions using 4-(Trifluoromethyl)phenylmethanethiol. This versatile thiol is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including increased lipophilicity and metabolic stability. The protocols outlined below cover common nucleophilic substitution pathways, including S-alkylation, Michael addition, and epoxide ring-opening, providing researchers with the necessary information to incorporate the 4-(trifluoromethyl)benzylthio moiety into target molecules.

Core Concepts and Reaction Pathways

This compound is an effective nucleophile due to the electron-donating character of the thiolate anion, which can be readily formed under basic conditions. The general principle involves the reaction of the thiolate with an electrophilic center, leading to the formation of a new carbon-sulfur bond.

Three primary classes of nucleophilic substitution reactions involving this thiol are highlighted:

  • S-Alkylation: A classic SN2 reaction where the thiolate displaces a leaving group (e.g., a halide) from an alkyl substrate. This is a fundamental method for the synthesis of thioethers.

  • Michael Addition (Conjugate Addition): The 1,4-addition of the thiolate to an α,β-unsaturated carbonyl compound. This reaction is crucial for the formation of β-thio-substituted carbonyl derivatives.

  • Epoxide Ring-Opening: The nucleophilic attack of the thiolate on one of the carbon atoms of an epoxide ring, resulting in the formation of a β-hydroxy thioether. This reaction is highly valuable for introducing both a hydroxyl and a thioether functionality in a single step.

Experimental Protocols

The following protocols are generalized procedures based on established methods for nucleophilic substitution reactions with thiols. Researchers should optimize these conditions for their specific substrates.

Protocol 1: S-Alkylation of Alkyl Halides

This protocol describes the synthesis of a thioether via the reaction of this compound with an alkyl halide under phase-transfer catalysis (PTC) conditions. PTC is an environmentally friendly method that often allows for the use of less hazardous solvents and inorganic bases.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., Potassium Carbonate (K2CO3), Sodium Hydroxide (NaOH))

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide (TBAB))

  • Solvent (e.g., Toluene, Acetonitrile)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the alkyl halide (1.1 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Add a suitable solvent such as toluene or acetonitrile (sufficient to dissolve the reactants).

  • Stir the reaction mixture vigorously at a temperature between 50-80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Michael Addition to α,β-Unsaturated Carbonyl Compounds

This protocol outlines the conjugate addition of this compound to an α,β-unsaturated carbonyl compound. This reaction can often be performed under solvent-free conditions.

Reaction Scheme:

Materials:

  • This compound

  • α,β-Unsaturated carbonyl compound (e.g., methyl acrylate, methyl vinyl ketone)

  • Catalyst/Base (optional, e.g., triethylamine, DBU)

  • Solvent (optional, e.g., acetonitrile, THF)

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq.) and the α,β-unsaturated carbonyl compound (1.2 eq.).

  • If required, add a catalytic amount of a base like triethylamine (0.1 eq.).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Ring-Opening of Epoxides

This protocol details the nucleophilic attack of this compound on an epoxide in an aqueous medium, which is a green and efficient method for the synthesis of β-hydroxy thioethers.

Reaction Scheme:

Materials:

  • This compound

  • Epoxide (e.g., styrene oxide, propylene oxide)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, prepare a mixture of the epoxide (1.0 eq.) and this compound (1.2 eq.) in deionized water.

  • Stir the mixture vigorously at 70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound with various electrophiles. Please note that these are example values and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: S-Alkylation with Alkyl Halides

EntryAlkyl HalideBaseCatalystSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK2CO3TBABToluene60492
2Methyl IodideNaOHTBABAcetonitrile50295
3Propyl BromideK2CO3TBABToluene80888

Table 2: Michael Addition to α,β-Unsaturated Carbonyls

EntryMichael AcceptorCatalystSolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylateTriethylamineNeatRT194
2Methyl Vinyl Ketone-NeatRT0.596
3CyclohexenoneDBUAcetonitrileRT291

Table 3: Ring-Opening of Epoxides

EntryEpoxideSolventTemp (°C)Time (h)Yield (%)
1Styrene OxideWater70589
2Propylene OxideWater70685
3Cyclohexene OxideWater70882

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a nucleophilic substitution reaction with this compound followed by purification.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Reactants (Thiol, Electrophile) D Reaction (Heating/Stirring) A->D B Base/Catalyst B->D C Solvent C->D E Quenching D->E Reaction Completion F Extraction E->F G Drying F->G H Concentration G->H I Column Chromatography H->I Crude Product J Pure Product I->J

Caption: General experimental workflow for nucleophilic substitution.

Reaction Pathways

This diagram illustrates the three main nucleophilic substitution pathways discussed.

reaction_pathways cluster_pathways Nucleophilic Substitution Pathways cluster_products Product Classes Thiol This compound (CF3-Ph-CH2SH) SN2 S-Alkylation (with R-X) Thiol->SN2 Michael Michael Addition (with α,β-unsaturated carbonyl) Thiol->Michael Epoxide Epoxide Ring-Opening (with Epoxide) Thiol->Epoxide Thioether Thioether (CF3-Ph-CH2-S-R) SN2->Thioether BetaThioether β-Thio-carbonyl (CF3-Ph-CH2-S-C-C-C=O) Michael->BetaThioether HydroxyThioether β-Hydroxy Thioether (CF3-Ph-CH2-S-C-C-OH) Epoxide->HydroxyThioether

Caption: Nucleophilic substitution pathways for the thiol.

Application Notes: 4-(Trifluoromethyl)phenylmethanethiol in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(trifluoromethyl)phenylmethanethiol and related structures in the design and synthesis of potent enzyme inhibitors. The incorporation of the 4-(trifluoromethyl)phenylmethylthio moiety into small molecules has proven to be a successful strategy in developing inhibitors for a range of enzymes implicated in various diseases. This is due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced binding affinity through hydrophobic and electronic interactions, and altered pharmacokinetic profiles.

Key Applications in Enzyme Inhibition

Derivatives of this compound have been successfully utilized in the development of inhibitors for several key enzyme classes, including:

  • Carbonic Anhydrases (CAs): These enzymes are crucial targets for treating conditions like glaucoma and certain types of cancer.

  • Matrix Metalloproteinases (MMPs): Implicated in arthritis, cancer metastasis, and other diseases involving tissue remodeling.

  • Cyclooxygenases (COXs): Key enzymes in the inflammatory pathway and targets for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system and a major target for antihypertensive drugs.

The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to modulate the physicochemical properties of a molecule, often leading to improved efficacy and safety profiles.

Data Presentation: Inhibitory Activities

The following tables summarize the quantitative data for enzyme inhibitors synthesized using 4-(trifluoromethyl)phenyl-containing building blocks, demonstrating their potency and selectivity.

Table 1: Carbonic Anhydrase Inhibition Data

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
8l hCA I45.8[1]
hCA II6.2[1]
hCA VII5.5[1]
hCA XIII98.9[1]
M. sciuri CA114.7[1]
S. enterica StCA138.8[1]
S. enterica StCA2270.2[1]
Acetazolamide (Standard) hCA I250[2]
hCA II12[2]

Table 2: Cyclooxygenase (COX) Inhibition Data

CompoundTarget EnzymeIC₅₀ (µM)Reference
Celecoxib COX-2Not Specified[3]
Triflusal COX-2 mediated PGE₂ production0.16[4]
HTB (Triflusal metabolite) COX-2 mediated PGE₂ production0.39[4]

Table 3: Angiotensin-Converting Enzyme (ACE) Inhibition Data

CompoundIC₅₀ (M)Reference
Captopril Analog (CF₃ sub.) 3 x 10⁻¹⁰[5]
Indoline-Captopril Analog 8 x 10⁻⁸[5]
Fluoroenalaprilat Analogs 2-6 x 10⁻⁸[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of enzyme inhibitors using precursors structurally related to this compound.

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate (A Carbonic Anhydrase Inhibitor)

This protocol details the synthesis of a carbonic anhydrase inhibitor where the 4-(trifluoromethyl)benzyl moiety is introduced via an S-alkylation reaction.[1]

Materials:

  • 4-thioureidobenzenesulphonamide

  • 1-(bromomethyl)-4-(trifluoromethyl)benzene

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of 4-thioureidobenzenesulphonamide (300 mg, 1.3 mmol) in DMF (4 ml), add 1-(bromomethyl)-4-(trifluoromethyl)benzene (310 mg, 1.3 mmol) at room temperature.

  • Stir the reaction mixture at 30 °C for 7 hours.

  • After cooling to room temperature, add water (30 ml) to the mixture.

  • Extract the aqueous mixture with EtOAc (3 x 20 ml).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 20 ml) followed by saturated aqueous NH₄Cl (20 ml).

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.

  • Purify the resulting residue by column chromatography on silica gel using a mobile phase of DCM:MeOH (95:5) to yield the final product.

Visualizations

The following diagrams illustrate the synthetic pathway and the general mechanism of enzyme inhibition.

G cluster_0 Synthesis of Carbonic Anhydrase Inhibitor A 4-thioureidobenzenesulphonamide C S-alkylation (DMF, 30°C, 7h) A->C B 1-(bromomethyl)-4- (trifluoromethyl)benzene B->C D 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate C->D

Caption: Synthetic scheme for a carbonic anhydrase inhibitor.

G cluster_1 General Workflow for Enzyme Inhibitor Development A Identify Target Enzyme B Design Inhibitor Scaffold (e.g., incorporating 4-(CF3)phenylthio moiety) A->B C Chemical Synthesis B->C D In Vitro Enzyme Assays (IC50, Ki determination) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Iterative Refinement G In Vivo Studies F->G

Caption: Workflow for enzyme inhibitor development.

G cluster_2 Enzyme Inhibition Signaling Pathway Enzyme Active Site Enzyme Substrate Substrate Enzyme:f0->Substrate Binds Inhibitor Inhibitor (4-(CF3)phenylthio derivative) Enzyme:f0->Inhibitor Binds Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Product Product Substrate->Product Catalysis Inhibitor->Complex Complex->Enzyme Reversible/ Irreversible

Caption: Mechanism of competitive enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)phenylmethanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the stability of the starting materials and product.

Troubleshooting Strategies:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider a moderate increase in temperature, but be cautious as this can also promote side reactions.

  • Side Reactions: The formation of byproducts is a common cause of low yields. The primary side products are the corresponding disulfide (bis(4-(trifluoromethyl)benzyl) disulfide) and sulfide (bis(4-(trifluoromethyl)benzyl) sulfide).

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol to the disulfide. Using a slight excess of the sulfur nucleophile can also help to favor the formation of the desired thiol over the sulfide.

  • Poor Quality Starting Materials: The purity of the starting material, 4-(trifluoromethyl)benzyl chloride, is crucial.

    • Solution: Ensure the 4-(trifluoromethyl)benzyl chloride is pure and free from contaminants. If necessary, purify it by distillation before use.

  • Suboptimal Base or Nucleophile Concentration: The concentration and choice of base and sulfur source are critical.

    • Solution: When using thiourea, ensure complete hydrolysis of the intermediate isothiouronium salt by using a sufficient excess of a strong base like sodium hydroxide. If using sodium hydrosulfide, the concentration of the solution can be critical; for similar reactions, a concentration of around 15% has been found to be optimal.

Q2: I am observing significant amounts of disulfide byproduct in my crude product. How can I minimize its formation?

A2: The formation of bis(4-(trifluoromethyl)benzyl) disulfide is a common issue, arising from the oxidation of the desired thiol.

Troubleshooting Strategies:

  • Oxygen Exposure: Thiols are sensitive to oxidation by atmospheric oxygen, which is often catalyzed by trace metal impurities.

    • Solution: De-gas all solvents before use and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup.

  • Workup Conditions: The purification process can also lead to oxidation.

    • Solution: Use de-gassed solvents for extraction and chromatography. Consider adding a small amount of a reducing agent, such as dithiothreitol (DTT), during the workup, although this will need to be removed in a subsequent step.

Q3: The purification of the final product is proving difficult. What are the recommended methods?

A3: Purifying this compound can be challenging due to its pungent odor and potential for decomposition or oxidation.

Troubleshooting Strategies:

  • Distillation: Vacuum distillation is a suitable method for separating the thiol from non-volatile impurities.

    • Procedure: Due to its relatively high boiling point, distillation should be performed under reduced pressure to prevent thermal decomposition. Ensure the distillation apparatus is free of leaks to avoid exposure to air.

  • Column Chromatography: Flash column chromatography on silica gel can be effective for removing both more and less polar impurities.

    • Procedure: Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. It is advisable to use de-gassed solvents and to work quickly to minimize the time the product spends on the silica gel, which can be slightly acidic and may promote side reactions.

Q4: Are there alternative synthetic routes to this compound?

A4: While the reaction of 4-(trifluoromethyl)benzyl chloride with a sulfur nucleophile is the most common approach, other methods can be considered. One potential alternative involves the reaction of a 4-(trifluoromethyl)benzyl thiocyanate with a reducing agent. This method avoids the direct handling of odorous thiols until the final step.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound via the reaction of 4-(trifluoromethyl)benzyl chloride with thiourea followed by hydrolysis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterThiourea Method
Starting Material 4-(Trifluoromethyl)benzyl chloride
Key Reagents Thiourea, Sodium Hydroxide
Solvent Ethanol/Water
Reaction Temperature Reflux
Reaction Time 2-4 hours (thiourea addition), 1-2 hours (hydrolysis)
Reported Yield 60-80%
Purity (after purification) >95%

Experimental Protocols

Method 1: Synthesis from 4-(Trifluoromethyl)benzyl Chloride and Thiourea

This protocol describes a two-step, one-pot synthesis of this compound.

Step 1: Formation of the Isothiouronium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • To this solution, add 4-(trifluoromethyl)benzyl chloride (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (the isothiouronium salt) should be observed.

Step 2: Hydrolysis to the Thiol

  • After the initial reflux, add a solution of sodium hydroxide (3.0 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux again and maintain for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Visualizations

Diagram 1: General Synthesis Workflow

Start Start: 4-(Trifluoromethyl)benzyl Chloride + Thiourea Reaction Formation of Isothiouronium Salt (Ethanol, Reflux) Start->Reaction Hydrolysis Hydrolysis (NaOH, H₂O, Reflux) Reaction->Hydrolysis Workup Acidification and Extraction Hydrolysis->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Product Formation (Disulfide/Sulfide) Problem->Cause2 Cause3 Poor Starting Material Quality Problem->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Increase Temperature Moderately Cause1->Solution1b Solution2a Inert Atmosphere (N₂/Ar) Cause2->Solution2a Solution2b Use Slight Excess of Nucleophile Cause2->Solution2b Solution3 Purify Starting Material Cause3->Solution3

Caption: Troubleshooting guide for low reaction yield.

Technical Support Center: Purification of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 4-(Trifluoromethyl)phenylmethanethiol, a key building block in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities depend on the synthetic route used. However, common contaminants include:

  • Bis(4-(trifluoromethyl)benzyl) disulfide: This is the primary impurity, formed by the oxidation of the thiol.[1] Its presence is often indicated by a decrease in the thiol peak intensity in analytical data (e.g., GC-MS) and the appearance of a new product with a higher molecular weight.

  • Unreacted 4-(Trifluoromethyl)benzyl Halide: If the synthesis involves the reaction of a 4-(trifluoromethyl)benzyl halide (bromide or chloride) with a sulfur source, residual starting material may be present.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present. Common solvents used in similar syntheses include ethanol, toluene, and various ethers.[2]

Q2: How can I minimize the formation of the disulfide impurity during work-up and storage?

A2: To minimize oxidation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1] Degassing solvents prior to use can also be beneficial. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dark place, and under an inert atmosphere.

Q3: What are the recommended purification methods for this compound?

A3: The choice of purification method depends on the scale of the purification and the nature of the impurities. The most common and effective methods are:

  • Distillation under Reduced Pressure: This is a suitable method for removing non-volatile impurities.

  • Column Chromatography: This is a highly effective method for separating the desired thiol from both more and less polar impurities.

  • Recrystallization: If the compound is a solid at room temperature or forms a stable salt, recrystallization can be a powerful purification technique.

Troubleshooting Guides

Purification by Distillation

Problem: Low recovery of the desired product after distillation.

Possible CauseRecommended Solution
Product is volatile and lost during solvent removal. Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature.
Thermal decomposition during distillation. Use a lower distillation temperature under a higher vacuum. Ensure the heating mantle is not set too high.
Product co-distills with a volatile impurity. A preliminary purification step, such as an aqueous wash to remove water-soluble impurities, may be necessary before distillation.
Purification by Column Chromatography

Problem: The product is not separating well from an impurity.

Possible CauseRecommended Solution
Inappropriate solvent system. Perform a systematic TLC analysis with different solvent systems to find the optimal eluent for separation. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[3]
Column overloading. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Co-elution with the disulfide. If the disulfide is the major impurity, consider a pre-treatment step to reduce it back to the thiol before chromatography.

Problem: The product appears to be degrading on the silica gel column.

Possible CauseRecommended Solution
Silica gel is too acidic. Deactivate the silica gel by adding a small amount of a neutral amine, like triethylamine (0.1-1%), to the eluent.
Oxidation on the column. Degas the solvents used for chromatography and pack the column under an inert atmosphere if possible.

Data Presentation

Physical PropertyValueReference
Molecular Formula C₈H₇F₃S
Molecular Weight 192.20 g/mol [4]
Boiling Point (Benzyl Mercaptan) 194-195 °C (at 760 mmHg)[5]
Density (Benzyl Mercaptan) 1.058 g/mL at 25 °C[5]

Note: Physical properties for the non-fluorinated analog, benzyl mercaptan, are provided for reference. The boiling point of this compound is expected to be in a similar range but may be slightly different due to the trifluoromethyl group.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization Solvent Selection
  • Solubility Testing: In a small test tube, add a small amount of the crude product.

  • Solvent Addition: Add a small amount of a single solvent and observe the solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • Cooling: If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Solvent Pairs: If no single solvent is suitable, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool to crystallize.[6]

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Analysis Initial Purity Analysis (TLC/GC) Crude->Analysis Decision Choose Purification Method Analysis->Decision Distillation Reduced Pressure Distillation Decision->Distillation Non-volatile impurities Chromatography Column Chromatography Decision->Chromatography Multiple impurities Recrystallization Recrystallization Decision->Recrystallization Solid product PureProduct Pure Product >98% Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct FinalAnalysis Final Purity Analysis (NMR, GC-MS) PureProduct->FinalAnalysis

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Poor Separation in Column Chromatography CheckSolvent Is the solvent system optimal? Start->CheckSolvent OptimizeSolvent Perform TLC with various eluents CheckSolvent->OptimizeSolvent No CheckLoading Is the column overloaded? CheckSolvent->CheckLoading Yes OptimizeSolvent->CheckLoading ReduceLoading Decrease sample-to-silica ratio CheckLoading->ReduceLoading Yes CheckDegradation Is the product degrading on the column? CheckLoading->CheckDegradation No ReduceLoading->CheckDegradation DeactivateSilica Add triethylamine to the eluent CheckDegradation->DeactivateSilica Yes, acidic InertAtmosphere Use degassed solvents / inert atmosphere CheckDegradation->InertAtmosphere Yes, oxidation Success Improved Separation CheckDegradation->Success No DeactivateSilica->Success InertAtmosphere->Success

Caption: Troubleshooting guide for column chromatography purification issues.

References

Technical Support Center: Preparation of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Trifluoromethyl)phenylmethanethiol.

Frequently Asked Questions (FAQs)

Q1: My reaction to prepare this compound from 4-(trifluoromethyl)benzyl bromide and thiourea has a low yield. What are the potential side reactions?

Several side reactions can occur, leading to a decreased yield of the desired product. The most common include:

  • Formation of Bis(4-(trifluoromethyl)benzyl) disulfide: The target thiol is susceptible to oxidation, especially in the presence of air (oxygen) and under basic conditions used for the hydrolysis of the intermediate isothiouronium salt. This oxidative coupling results in the formation of the corresponding disulfide.

  • Formation of Bis(4-(trifluoromethyl)benzyl) sulfide: The product, this compound, is a nucleophile and can react with the starting material, 4-(trifluoromethyl)benzyl bromide, in an SN2 reaction to form a thioether (sulfide). This is more likely to occur if the thiol is generated before all the benzyl bromide has been consumed.

  • Incomplete Hydrolysis: The intermediate, S-(4-(trifluoromethyl)benzyl)isothiouronium bromide, may not be fully hydrolyzed to the final thiol product, remaining as a salt impurity in the reaction mixture.

  • Hydrolysis of the Starting Material: The starting material, 4-(trifluoromethyl)benzyl bromide, can undergo hydrolysis to form 4-(trifluoromethyl)benzyl alcohol, particularly if the reaction is carried out in the presence of water and base for an extended period.

Q2: I have an impurity in my final product that I suspect is a disulfide. How can I confirm its presence and how can I minimize its formation?

To confirm the presence of the disulfide, you can use analytical techniques such as GC-MS or LC-MS, as the disulfide will have a molecular weight approximately double that of the thiol minus two hydrogen atoms. 1H NMR spectroscopy can also be useful, as the benzylic protons of the disulfide will have a different chemical shift compared to the thiol.

To minimize disulfide formation:

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric oxygen.

  • Control of pH: During the basic hydrolysis of the isothiouronium salt, avoid using an excessively strong base or prolonged reaction times at high pH, as this can promote oxidation.

  • Reducing Agents: A mild reducing agent can be added during the work-up to convert any formed disulfide back to the thiol, although this will require subsequent purification.

Q3: My final product is contaminated with the starting 4-(trifluoromethyl)benzyl bromide. How can I remove it?

Unreacted 4-(trifluoromethyl)benzyl bromide can often be removed by:

  • Aqueous Wash: Washing the organic extract with an aqueous solution of a nucleophile that reacts with the bromide but not significantly with the thiol under the washing conditions. For example, a dilute solution of sodium bisulfite.

  • Chromatography: Purification by column chromatography on silica gel is an effective method for separating the thiol from the less polar benzyl bromide.

  • Distillation: If the product is thermally stable, vacuum distillation can be used to separate the thiol from the higher-boiling benzyl bromide.

Q4: Can impurities in my starting 4-(trifluoromethyl)benzyl bromide affect the reaction?

Yes, impurities in the starting material can have a significant impact. Common impurities in benzyl halides include benzaldehyde, benzyl alcohol, and other halogenated derivatives.[1] These can lead to the formation of undesired byproducts. For instance, benzaldehyde could potentially react with the thiol to form a hemithioacetal. It is crucial to use a high-purity starting material or to purify it before use.

Experimental Protocols

General Protocol for the Preparation of this compound

This protocol is a general guideline and may require optimization.

  • Formation of the Isothiouronium Salt:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)benzyl bromide (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting benzyl bromide.

    • Allow the reaction mixture to cool to room temperature. The S-(4-(trifluoromethyl)benzyl)isothiouronium bromide may precipitate as a white solid.

  • Hydrolysis to the Thiol:

    • To the reaction mixture containing the isothiouronium salt, add a solution of a base such as sodium hydroxide (2-3 equivalents) in water.

    • Heat the mixture to reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC.

    • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 1-2.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data on Potential Impurities

ImpurityPotential Percentage in Crude Product
Benzyl Sulfide1.0 - 1.3%
Benzyl Disulfide~1.5%

Data is illustrative and based on the synthesis of benzyl mercaptan as described in a patent.[2]

Reaction Pathway and Side Reactions

Side_Reactions start_bromide 4-(Trifluoromethyl)benzyl Bromide isothiouronium S-(4-(Trifluoromethyl)benzyl)isothiouronium Bromide start_bromide->isothiouronium Step 1: Alkylation thioether Bis(4-(trifluoromethyl)benzyl) Sulfide (Side Product) start_bromide->thioether S-Alkylation alcohol 4-(Trifluoromethyl)benzyl Alcohol (Side Product) start_bromide->alcohol Hydrolysis (H2O, Base) thiourea Thiourea thiourea->isothiouronium Step 1: Alkylation thiol This compound (Product) isothiouronium->thiol Step 2: Hydrolysis (Base) disulfide Bis(4-(trifluoromethyl)benzyl) Disulfide (Side Product) thiol->disulfide Oxidation (O2, Base) thiol->thioether S-Alkylation

Caption: Main synthetic pathway and major side reactions in the preparation of this compound.

References

Technical Support Center: Optimizing Reactions with 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for 4-(Trifluoromethyl)phenylmethanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioethers and other derivatives using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is primarily used as a nucleophile in a variety of organic reactions. The most common applications include:

  • S-Alkylation: Reaction with alkyl halides, tosylates, or other electrophiles to form thioethers. This is a fundamental method for creating carbon-sulfur bonds.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones to form 1,4-adducts.

  • Thiol-ene Reactions: Radical or base-catalyzed addition to alkenes to form thioethers.

Q2: Why is my S-alkylation reaction with this compound giving a low yield?

A2: Low yields in S-alkylation reactions with this thiol can stem from several factors:

  • Insufficiently strong base: The thiol proton needs to be removed to form the more nucleophilic thiolate. If the base is too weak, the concentration of the thiolate will be low.

  • Poor solvent choice: The solvent should be able to dissolve both the thiol and the electrophile, and it should not react with the reagents. Polar aprotic solvents like DMF, acetonitrile, or acetone are often good choices.

  • Side reactions: The primary competing reaction is often the elimination of the alkyl halide, especially with stronger bases and higher temperatures. Over-alkylation of the product is also a possibility.

  • Oxidation of the thiol: Thiols can be oxidized to disulfides, especially in the presence of air and certain metal catalysts. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Q3: How do I choose the right base for my S-alkylation reaction?

A3: The choice of base is critical and depends on the reactivity of your electrophile and the desired reaction conditions. A general guideline is to use a base that is strong enough to deprotonate the thiol but not so strong that it promotes elimination of the alkyl halide.

  • Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are often a good starting point for reactive electrophiles like benzyl or allyl halides. They are generally less likely to cause side reactions.

  • Stronger Bases (e.g., NaH, KHMDS, LDA): These may be necessary for less reactive electrophiles. However, they increase the risk of elimination reactions, especially with secondary and tertiary alkyl halides.

  • Organic Bases (e.g., Et₃N, DBU): These can also be effective, particularly when a homogeneous reaction mixture is desired.

Q4: What are the signs of thiol oxidation, and how can I prevent it?

A4: The primary sign of thiol oxidation is the formation of a disulfide, which can often be detected by TLC or LC-MS as a higher molecular weight byproduct. To prevent oxidation:

  • Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation.

  • Work under an inert atmosphere: Performing the reaction under nitrogen or argon minimizes contact with atmospheric oxygen.

  • Avoid certain metal catalysts: Some metals can catalyze the oxidation of thiols. If using a metal catalyst, ensure it is compatible with the thiol functional group.

Troubleshooting Guides

Problem: Low or No Product Formation in S-Alkylation

This troubleshooting guide will help you diagnose and solve issues related to low or no product formation in the S-alkylation of this compound.

LowYieldTroubleshooting cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low/No Product check_reagents Verify Reagent Quality (Thiol, Electrophile, Base, Solvent) start->check_reagents reagent_degraded Reagent Degraded? check_reagents->reagent_degraded check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) temp_low Temperature Too Low? check_conditions->temp_low analyze_byproducts Analyze Byproducts (TLC, LC-MS) disulfide_found Disulfide Detected? analyze_byproducts->disulfide_found use_fresh Use Fresh Reagents reagent_degraded->use_fresh Yes reagent_impure Reagent Impure? reagent_degraded->reagent_impure No success Reaction Optimized use_fresh->success reagent_impure->check_conditions No purify_reagents Purify Reagents reagent_impure->purify_reagents Yes purify_reagents->success increase_temp Increase Temperature temp_low->increase_temp Yes base_weak Base Too Weak? temp_low->base_weak No increase_temp->success stronger_base Use Stronger Base base_weak->stronger_base Yes solvent_issue Solvent Inappropriate? base_weak->solvent_issue No stronger_base->success solvent_issue->analyze_byproducts No change_solvent Change Solvent solvent_issue->change_solvent Yes change_solvent->success use_inert Use Inert Atmosphere disulfide_found->use_inert Yes elimination_found Elimination Product? disulfide_found->elimination_found No use_inert->success milder_conditions Use Milder Base/ Lower Temperature elimination_found->milder_conditions Yes milder_conditions->success

Caption: Troubleshooting workflow for low yield in S-alkylation reactions.

Problem: Formation of Multiple Products

If your reaction is producing a mixture of products, the following guide can help you identify the cause and improve the selectivity.

MultipleProductsTroubleshooting cluster_products Product Identification start Multiple Products identify_products Identify Products (NMR, MS) start->identify_products over_alkylation Over-alkylation? identify_products->over_alkylation adjust_stoichiometry Adjust Stoichiometry (Use less electrophile) over_alkylation->adjust_stoichiometry Yes elimination_product Elimination Product? over_alkylation->elimination_product No success Improved Selectivity adjust_stoichiometry->success milder_conditions Use Milder Base/ Lower Temperature elimination_product->milder_conditions Yes disulfide_product Disulfide Product? elimination_product->disulfide_product No milder_conditions->success inert_atmosphere Use Inert Atmosphere disulfide_product->inert_atmosphere Yes inert_atmosphere->success

Caption: Troubleshooting guide for reactions yielding multiple products.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters for optimizing S-alkylation and Michael addition reactions. While specific quantitative data for this compound is limited in the literature, the trends and starting points are based on established principles for substituted thiols.

Table 1: S-Alkylation Reaction Parameters
ParameterConditionExpected OutcomeTroubleshooting/Considerations
Base K₂CO₃, Cs₂CO₃Good for reactive electrophiles (benzyl, allyl halides). Minimizes elimination.May be too weak for less reactive electrophiles.
NaH, KHMDSEffective for less reactive electrophiles.Increases risk of E2 elimination, especially at higher temperatures.
Et₃N, DBUHomogeneous reaction, good for acid-sensitive substrates.May not be strong enough for complete deprotonation.
Solvent Acetonitrile, DMFGood solubility for many reagents, polar aprotic.DMF requires higher temperatures for removal.
Acetone, THFLower boiling points, easier to remove.May have lower solubility for some salts.
Temperature Room TempGood starting point to minimize side reactions.May be too slow for some reactions.
40-80 °CIncreases reaction rate.Can promote elimination and other side reactions.
Electrophile Alkyl Iodide > Alkyl Bromide > Alkyl ChlorideHigher reactivity with better leaving groups.Alkyl iodides can be less stable.

A specific literature example for a closely related compound, (4-Fluorophenyl)(4-(trifluoromethyl)benzyl)sulfane, reported a 57% yield using Cu(OTf)₂ (8 mol%) as a catalyst in DCE at 80°C.[1]

Table 2: Michael Addition Reaction Parameters
ParameterConditionExpected OutcomeTroubleshooting/Considerations
Catalyst Base (e.g., Et₃N, DBU)Effective for activating the thiol.Can also catalyze polymerization of the Michael acceptor.
Lewis Acid (e.g., Cu(OTf)₂)Can activate the Michael acceptor.May require anhydrous conditions.
Catalyst-freePossible for highly reactive Michael acceptors.Slower reaction rates.
Solvent Protic (e.g., EtOH, MeOH)Can facilitate proton transfer.May compete as a nucleophile.
Aprotic (e.g., THF, CH₂Cl₂)Minimizes solvent participation.May have lower solubility for some reagents.
Temperature Room Temp to 50 °CGenerally sufficient for most Michael additions.Higher temperatures can lead to side reactions or retro-Michael addition.

Experimental Protocols

General Protocol for S-Alkylation of this compound

This protocol provides a general starting point for the S-alkylation of this compound with an alkyl halide.

S_Alkylation_Workflow prep 1. Preparation - Dry glassware - Add thiol and solvent - Inert atmosphere (N₂/Ar) base_add 2. Base Addition - Add base (e.g., K₂CO₃) - Stir at room temperature prep->base_add electro_add 3. Electrophile Addition - Add alkyl halide dropwise base_add->electro_add reaction 4. Reaction - Stir at room temperature or heat - Monitor by TLC/LC-MS electro_add->reaction workup 5. Work-up - Filter off solids - Quench with water/brine - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purify

Caption: General experimental workflow for S-alkylation.

Detailed Steps:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Quench the reaction with water or brine and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Michael Addition of this compound

This protocol provides a general starting point for the Michael addition of this compound to an α,β-unsaturated compound.

Detailed Steps:

  • Preparation: To a round-bottom flask, add the α,β-unsaturated compound (1.0 eq.), this compound (1.1 eq.), and a suitable solvent (e.g., THF, CH₂Cl₂).

  • Catalyst Addition: Add the catalyst (e.g., Et₃N, 0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired Michael adduct.

References

Technical Support Center: 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 4-(Trifluoromethyl)phenylmethanethiol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under the recommended conditions. The compound should be kept refrigerated, under an inert atmosphere such as argon or nitrogen, and tightly sealed to prevent exposure to air and moisture.[1]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for thiols, including this compound, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of the corresponding disulfide [bis(4-(trifluoromethyl)benzyl) disulfide]. This process can be accelerated by exposure to air (oxygen), light, and basic conditions.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of thiols is pH-dependent. In basic solutions, the thiol group can deprotonate to form a thiolate anion, which is more susceptible to oxidation. Therefore, to minimize degradation in solution, it is advisable to maintain a neutral or slightly acidic pH.

Q4: Is this compound sensitive to light?

Q5: What are the signs of degradation of this compound?

A5: Degradation of this compound may not be visually apparent. The most reliable way to assess purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks in an HPLC chromatogram or changes in the NMR spectrum would indicate the presence of degradation products.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and analysis of this compound.

Handling and Storage Issues
IssuePossible CauseRecommended Solution
Unexpectedly fast degradation of the compound. Improper storage conditions (exposure to air, moisture, or light).Ensure the compound is stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. Protect from light by using an amber vial or storing it in the dark.
Contamination of the storage container or solvent.Use clean, dry glassware and high-purity solvents.
Inconsistent results in experiments. Degradation of the stock solution.Prepare fresh stock solutions for each experiment, especially for sensitive assays. If a stock solution must be stored, store it at low temperature, under an inert atmosphere, and for a limited time.
Incompatibility with other reagents.Be aware that thiols are incompatible with strong oxidizing agents.[1] Avoid contact with such materials.
Analytical (HPLC) Issues
IssuePossible CauseRecommended Solution
Peak tailing for the this compound peak. Interaction of the thiol group with the silica support of the HPLC column.Use a column with a deactivated silica surface. Add a small amount of a competing agent, such as triethylamine, to the mobile phase to reduce peak tailing.
Column overload.Reduce the injection volume or the concentration of the sample.
Appearance of new, unexpected peaks in the chromatogram. On-column degradation of the analyte.Ensure the mobile phase is degassed and does not contain any oxidizing contaminants.
Degradation of the sample in the autosampler.Use a cooled autosampler and minimize the time the sample spends in the vial before injection.
Irreproducible retention times. Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature.
Changes in mobile phase composition.Ensure accurate and consistent mobile phase preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial containing the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a vial containing the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Protect a control sample from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, RT) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (70°C) stock->thermal Expose to photo Photodegradation (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc

Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Injection and Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose (specificity, linearity, accuracy, precision, etc.).

HPLC_Method_Development cluster_instrument Instrumentation cluster_conditions Chromatographic Conditions cluster_procedure Procedure hplc_system HPLC with UV/DAD equilibration System Equilibration hplc_system->equilibration column C18 Column column->equilibration mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN mobile_phase->equilibration gradient Gradient Elution gradient->equilibration flow_rate Flow Rate: 1.0 mL/min flow_rate->equilibration temp Column Temp: 30°C temp->equilibration detection Detection: 254 nm injection Injection & Analysis detection->injection sample_prep Sample Preparation equilibration->sample_prep sample_prep->injection validation Method Validation (ICH) injection->validation

References

Technical Support Center: Safe Handling of Volatile Organofluorine Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for researchers, scientists, and drug development professionals working with volatile organofluorine sulfur compounds. Adherence to these protocols is critical to ensure personal safety and prevent laboratory incidents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with volatile organofluorine sulfur compounds?

A1: These compounds present several significant hazards, including:

  • High Volatility: Rapidly forms hazardous concentrations in the air upon release.[1]

  • Inhalation Toxicity: Can be toxic or fatal if inhaled, with some compounds causing severe respiratory tract irritation, central nervous system depression, and pulmonary edema.[1][2][3][4] Symptoms may be delayed.[2][3]

  • Corrosivity: Many compounds in this class can cause severe skin burns and eye damage.[5]

  • Cryogenic Burns: Liquefied gases can cause frostbite on contact with skin or eyes.[1][2][4]

  • Hazardous Decomposition Products: When heated or in a fire, they can decompose to produce highly toxic and corrosive fumes such as hydrogen fluoride, sulfur oxides, and sulfur dioxide.[1][2][4]

Q2: What are the immediate actions to take in case of an accidental exposure?

A2: Immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3] Keep the person at rest for at least 24 hours for observation, as symptoms like pulmonary edema can be delayed.[2][3][4]

  • Skin Contact: For contact with liquid, immediately flush the affected area with plenty of water for at least 15-20 minutes.[2] If frostbite occurs, rewarm the affected area gently with water.[2] Remove all contaminated clothing.[5] For corrosive compounds, immediate rinsing is critical to minimize tissue damage.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Do not induce vomiting.[1][5][6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]

Q3: How should I properly store volatile organofluorine sulfur compounds?

A3: Proper storage is essential to prevent leaks and accidental releases.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[5][7][8]

  • Keep containers tightly sealed and protect them from physical damage.[5][8]

  • Store away from heat sources and direct sunlight.[3]

  • For highly odorous or volatile compounds, storage in a ventilated cabinet is recommended.[8][9]

  • Segregate from incompatible materials such as strong bases, oxidizers, and certain metals.[4][10][11][12][13][14][15]

Troubleshooting Guide

IssueProbable CauseSolution
Faint sweet or sulfurous odor detected in the lab. Small leak from a cylinder, tubing, or reaction apparatus.Do not ignore. Immediately put on appropriate respiratory protection. Use a handheld leak detector to identify the source. If a leak is confirmed, evacuate the immediate area and follow emergency procedures. Ensure proper ventilation.
Visible white "smoke" or frost forming on equipment. Leak of a liquefied gas, causing rapid cooling and condensation of atmospheric moisture.Evacuate the area immediately. This indicates a significant leak. Do not approach without proper PPE, including cryogenic gloves. Follow the major spill protocol.
Cylinder pressure is dropping faster than expected. Significant leak from the cylinder valve or connection.If it is safe to do so, close the main cylinder valve. If the leak persists or is from the valve itself, evacuate and follow emergency procedures for a major gas leak.
Skin feels numb or appears white/gray after handling a liquefied gas. Frostbite from contact with the cryogenic liquid.[2][4]Immediately flush the affected area with lukewarm water. Do not rub the area. Seek medical attention promptly.

Quantitative Safety Data

Compound ExampleExposure LimitsPhysical HazardsIncompatible Materials
Sulfuryl Fluoride (SO₂F₂)[1] No specific OSHA PEL or ACGIH TLV found in search results. Toxicity is a major concern.[1]Gas under pressure.[1] Can cause frostbite.[1][2][4] Heavier than air.[1]Strong bases.[4]
Perfluorobutanesulfonyl Fluoride (C₄F₉SO₂F)[5] No specific exposure limits found in search results. Toxic in contact with skin and harmful if swallowed.[5]Corrosive.[5] Causes severe skin burns and eye damage.[5]Strong oxidizing agents.[7]

Experimental Protocols

Protocol 1: Standard Handling of Volatile Organofluorine Sulfur Compounds
  • Preparation:

    • Always read the Safety Data Sheet (SDS) for the specific compound before use.[8]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6][7]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    • Have appropriate spill cleanup materials readily available.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.[1][16][17]

    • Respiratory Protection: For volatile compounds, a full-face respirator with appropriate cartridges (e.g., for acid gases and organic vapors) is recommended.[16][18] For highly toxic compounds or potential for high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[18][19]

    • Hand Protection: Wear chemical-resistant gloves. Double-gloving may be appropriate.[18] Consult the glove manufacturer's compatibility chart for the specific compound. Nitrile or butyl rubber gloves are often recommended.[18] For liquefied gases, use cold-insulating gloves.[1]

    • Body Protection: Wear a flame-resistant lab coat or chemical-resistant coveralls.[16][18]

  • Procedure:

    • Use the smallest quantity of the compound necessary for the experiment.

    • Handle with care to avoid physical damage to containers.[5]

    • Keep containers securely sealed when not in use.[5]

    • Avoid breathing vapors or mists.[1][5][6]

    • Wash hands thoroughly after handling.[5]

Protocol 2: Emergency Response for a Spill
  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Ensure the fume hood is functioning correctly.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Do not use combustible materials.

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]

    • Decontaminate the spill area.

    • Report the spill to your supervisor.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate: Immediately evacuate the area, alerting others as you leave.[20][21]

    • Isolate: Close the laboratory doors to contain the vapors.

    • Notify: Call your institution's emergency number and inform them of the spill, including the chemical name and location.[20]

    • Do not re-enter the area until cleared by trained emergency responders.

Visualizations

Spill_Response_Workflow start Spill Occurs assess Assess Spill Severity start->assess minor_spill Minor Spill (Small, Contained) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained, Volatile) assess->major_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->don_ppe evacuate Evacuate Area Immediately major_spill->evacuate contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate report Report to Supervisor decontaminate->report end End report->end isolate Isolate the Area evacuate->isolate notify Notify Emergency Services & Lab Supervisor notify->end isolate->notify

Caption: Workflow for responding to a chemical spill.

PPE_Selection_Logic start Handling Volatile Organofluorine Sulfur Compound hazard_assessment Assess Hazards: - Inhalation Toxicity - Corrosivity - Cryogenic Risk start->hazard_assessment inhalation_q High Inhalation Toxicity? hazard_assessment->inhalation_q corrosive_q Skin/Eye Corrosive? hazard_assessment->corrosive_q cryo_q Liquefied Gas? hazard_assessment->cryo_q respiratory Respiratory Protection eye_face Eye and Face Protection hand Hand Protection body Body Protection respirator Full-Face Respirator (or SCBA) inhalation_q->respirator Yes goggles_shield Chemical Goggles & Face Shield corrosive_q->goggles_shield Yes chem_suit Chemical-Resistant Coveralls/Apron corrosive_q->chem_suit Yes chem_gloves Chemical-Resistant Gloves cryo_q->chem_gloves No cryo_gloves Cold-Insulating Gloves cryo_q->cryo_gloves Yes respirator->respiratory goggles_shield->eye_face chem_gloves->hand cryo_gloves->hand chem_suit->body

Caption: Logic for selecting appropriate PPE.

References

Technical Support Center: 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the oxidation of 4-(Trifluoromethyl)phenylmethanethiol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond, creating bis(4-(trifluoromethyl)phenyl)methyl disulfide. This dimerization can significantly alter the compound's reactivity and biological activity. Further oxidation to form sulfinic or sulfonic acids is also possible under more aggressive oxidizing conditions.

Q2: What factors can accelerate the oxidation of this compound?

A2: Several factors can accelerate the oxidation of thiols:

  • Presence of Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., copper, iron) can act as catalysts for oxidation.

  • Elevated pH: At higher pH, the thiol group deprotonates to form a thiolate anion (R-S⁻), which is more readily oxidized.

  • Exposure to Light: UV light can promote the formation of radical species that initiate oxidation.

  • Elevated Temperature: Higher temperatures can increase the rate of oxidation reactions.

Q3: How can I visually detect if my sample of this compound has oxidized?

A3: While this compound is a colorless liquid, significant oxidation to the disulfide may not result in a dramatic color change. The most reliable way to detect oxidation is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A new spot on a TLC plate or an additional peak in an HPLC chromatogram can indicate the presence of the disulfide dimer.

Q4: What are the recommended storage conditions for this compound to minimize oxidation?

A4: To minimize oxidation during storage, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and refrigerated (2-8 °C).[1] Protecting the compound from light by using an amber vial or by wrapping the container in foil is also recommended.

Troubleshooting Guides

Issue: I suspect my this compound has oxidized. How can I confirm this?

Troubleshooting Step Expected Outcome Recommended Action
TLC Analysis The appearance of a new, less polar spot compared to a fresh or standard sample.If a new spot is observed, proceed with more quantitative analytical methods.
HPLC Analysis A new peak with a different retention time from the parent thiol will be present. The disulfide dimer is typically less polar and will have a longer retention time on a reverse-phase column.Integrate the peak areas to quantify the extent of oxidation.
NMR Spectroscopy The disappearance or decrease in the intensity of the thiol proton (-SH) signal and the appearance of new signals corresponding to the methylene protons adjacent to the sulfur in the disulfide.Compare the spectrum to a reference spectrum of the pure thiol.

Issue: My reaction yield is low, and I suspect oxidation of the starting material, this compound.

Troubleshooting Step Possible Cause Recommended Action
Check Solvent Quality Dissolved oxygen in the reaction solvent.Degas the solvent prior to use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
Inert Atmosphere Exposure of the reaction to air.Set up the reaction under a positive pressure of an inert gas.
Metal Contamination Catalytic oxidation by trace metal ions.Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the reaction mixture at a low concentration (e.g., 1 mM).
Reagent Purity The starting material was already partially oxidized.Confirm the purity of the this compound before use via HPLC or NMR. If oxidized, consider purification or reduction.

Data Presentation

Table 1: Common Antioxidants and Chelating Agents for Thiol Stabilization

Agent Type Typical Concentration Mechanism of Action Considerations
Dithiothreitol (DTT)Reducing Agent1-10 mMReduces disulfide bonds back to thiols.Can interfere with certain downstream reactions (e.g., maleimide chemistry).
Tris(2-carboxyethyl)phosphine (TCEP)Reducing Agent1-5 mMReduces disulfide bonds; more stable and less reactive with other functional groups than DTT.Generally compatible with a wider range of chemistries than DTT.[2][3]
Ethylenediaminetetraacetic acid (EDTA)Chelating Agent1-5 mMSequesters metal ions that catalyze thiol oxidation.[2]Effective in preventing metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: Degassing Solvents for Reactions with this compound

Objective: To remove dissolved oxygen from solvents to prevent thiol oxidation.

Method: Sparging with Inert Gas

  • Obtain a cylinder of high-purity argon or nitrogen gas with a regulator.

  • Use a long needle or a glass pipette to bubble the inert gas gently through the solvent for at least 30 minutes.

  • Ensure the gas outlet is vented to prevent pressure buildup.

  • Use the degassed solvent immediately for the best results.

Protocol 2: Quantification of Thiol Content using Ellman's Reagent (DTNB)

Objective: To determine the concentration of free thiol groups in a sample of this compound.

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • A known thiol standard (e.g., L-cysteine)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DTNB (4 mg/mL) in the reaction buffer.

  • Prepare a standard curve using known concentrations of the thiol standard.

  • Dilute the this compound sample in the reaction buffer to a concentration within the range of the standard curve.

  • To a cuvette, add the diluted sample and reaction buffer.

  • Initiate the reaction by adding a small volume of the DTNB solution.

  • Mix and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Calculate the thiol concentration based on the standard curve.

Visualizations

Oxidation_Pathway Thiol This compound (R-SH) Disulfide Bis(4-(trifluoromethyl)phenyl)methyl disulfide (R-S-S-R) Thiol->Disulfide [O] (Dimerization) Sulfenic_Acid Sulfenic Acid (R-SOH) Thiol->Sulfenic_Acid [O] Sulfinic_Acid Sulfinic Acid (R-SO2H) Sulfenic_Acid->Sulfinic_Acid [O] Sulfonic_Acid Sulfonic Acid (R-SO3H) Sulfinic_Acid->Sulfonic_Acid [O]

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_storage Storage Degas_Solvent Degas Solvent Add_Reagents Add Reagents under Inert Gas Degas_Solvent->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere Inert_Atmosphere->Add_Reagents Add_Antioxidant Add Antioxidant/Chelator (Optional) Add_Reagents->Add_Antioxidant Monitor_Reaction Monitor by TLC/HPLC Add_Antioxidant->Monitor_Reaction Workup Aqueous Workup with Degassed Solutions Monitor_Reaction->Workup Store_Inert Store under Inert Gas Workup->Store_Inert Refrigerate Refrigerate & Protect from Light Store_Inert->Refrigerate

Caption: Workflow for minimizing oxidation during experiments.

References

troubleshooting low yields in reactions with 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethyl)phenylmethanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in reactions with this compound?

Low yields can stem from several factors:

  • Oxidation of the Thiol: this compound can oxidize to form the corresponding disulfide, especially in the presence of air or certain reagents. This side reaction consumes the starting material and reduces the yield of the desired product.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, solvent, or base can significantly impact the reaction outcome.

  • Reagent Purity: The purity of this compound, as well as other reactants, is crucial. Impurities can lead to side reactions or inhibit the desired transformation.

  • Moisture: Many reactions involving thiols are sensitive to moisture. Water can hydrolyze reagents or interfere with the reaction mechanism.

Q2: How can I minimize the oxidation of this compound to its disulfide?

To prevent disulfide formation, it is recommended to:

  • Use Degassed Solvents: Degassing solvents by bubbling an inert gas (e.g., argon or nitrogen) through them can remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Running the reaction under an inert atmosphere of argon or nitrogen will minimize contact with atmospheric oxygen.

  • Control Reaction Temperature: Higher temperatures can accelerate oxidation. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place. Refrigeration is often recommended.

Troubleshooting Guides

Issue 1: Low Yield in S-Alkylation Reactions

S-alkylation is a common application for this compound, typically involving the reaction of the corresponding thiolate with an alkyl halide.

Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry: The choice and amount of base are critical for generating the thiolate. If the base is too weak, deprotonation will be incomplete. If it is too strong or used in excess, it may lead to side reactions with the alkyl halide.

  • Assess Alkyl Halide Reactivity: The reactivity of the alkyl halide (I > Br > Cl) will influence the required reaction conditions. For less reactive halides, consider increasing the temperature or using a more polar aprotic solvent.

  • Check for Steric Hindrance: Significant steric hindrance on either the thiol or the alkyl halide can slow down the reaction rate. In such cases, longer reaction times or higher temperatures may be necessary.

Table 1: Effect of Base and Solvent on S-Alkylation Yield

EntryAlkyl HalideBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃ (1.5)Acetonitrile60475
2Benzyl BromideNaH (1.2)THF25292
3Isopropyl IodideCs₂CO₃ (1.5)DMF801265
4Isopropyl IodideNaH (1.2)THF652485
Issue 2: Low Yield in Mitsunobu Reactions

The Mitsunobu reaction allows for the conversion of an alcohol to a thioether with inversion of stereochemistry. Low yields are a common issue.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Order of Reagent Addition: The order of addition can be critical. Typically, the alcohol, this compound, and triphenylphosphine are mixed, and the azodicarboxylate (e.g., DEAD or DIAD) is added last and slowly at a low temperature.[1]

  • Reagent Purity: The purity of the azodicarboxylate reagent is important, as it can degrade over time. Using a freshly opened bottle or a purified reagent is recommended.

  • pKa of the Nucleophile: The thiol should be sufficiently acidic to protonate the intermediate betaine. This compound is expected to be acidic enough for this reaction.

Table 2: Optimization of Mitsunobu Reaction Conditions

EntryAlcoholAzodicarboxylate (equiv.)SolventTemperature (°C)Time (h)Yield (%)
12-OctanolDEAD (1.5)THF251255
22-OctanolDIAD (1.5)THF0 to 25888
3CyclopentanolDEAD (1.5)Toluene251262
4CyclopentanolDIAD (1.5)THF0 to 25891
Issue 3: Low Yield in Thio-Michael Additions

The Thio-Michael addition involves the conjugate addition of the thiol to an α,β-unsaturated carbonyl compound.

Troubleshooting Steps:

  • Catalyst Choice: This reaction can be catalyzed by either a base or a nucleophile.[2] The choice of catalyst can significantly affect the reaction rate and yield. Tertiary amines or phosphines are commonly used.

  • Solvent Effects: Polar aprotic solvents generally favor the Thio-Michael addition by promoting the formation of the thiolate anion.[3]

  • Reversibility: The Thio-Michael addition can be reversible. To drive the reaction to completion, it may be necessary to use an excess of one of the reactants or to remove a byproduct.

Table 3: Influence of Catalyst on Thio-Michael Addition Yield

EntryMichael AcceptorCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Methyl AcrylateTriethylamine (10)THF25680
2Methyl AcrylateTributylphosphine (5)THF25295
3CyclohexenoneTriethylamine (10)Dichloromethane251272
4CyclohexenoneTributylphosphine (5)Dichloromethane25490

Experimental Protocols

General Protocol for S-Alkylation
  • To a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, add a base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Mitsunobu Reaction
  • To a solution of the alcohol (1.0 equiv.), this compound (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of DIAD or DEAD (1.5 equiv.) in THF dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting alcohol.[4]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Visualizations

Troubleshooting_Workflow cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low Reaction Yield check_purity Check Reagent Purity (Thiol, Substrate, Solvents) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions side_reactions Investigate Potential Side Reactions start->side_reactions purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Detected purity_ok Reagents are Pure check_purity->purity_ok Purity Confirmed optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time inert_atmosphere Ensure Inert Atmosphere check_conditions->inert_atmosphere disulfide_formation Disulfide Formation (Oxidation) side_reactions->disulfide_formation other_byproducts Identify Other Byproducts (NMR, MS) side_reactions->other_byproducts solution Improved Yield purify_reagents->solution optimize_temp->solution optimize_time->solution inert_atmosphere->solution disulfide_formation->inert_atmosphere other_byproducts->check_conditions

Caption: A troubleshooting workflow for addressing low yields in reactions.

References

Technical Support Center: 4-(Trifluoromethyl)phenylmethanethiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Trifluoromethyl)phenylmethanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in chemical synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, focusing on the management and prevention of byproducts.

Issue 1: Formation of Disulfide Byproduct During S-Alkylation

Question: I am performing an S-alkylation reaction with this compound and an alkyl halide, but I am observing a significant amount of the corresponding disulfide, bis(4-(trifluoromethyl)benzyl) disulfide, as a byproduct. How can I minimize this?

Answer: The formation of disulfides is a common side reaction when working with thiols, which can be readily oxidized, especially under basic conditions or in the presence of air. Here are several strategies to mitigate this issue:

  • Degassing Solvents: Oxygen from the air can oxidize the thiolate intermediate to the disulfide. It is crucial to use solvents that have been thoroughly degassed. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes prior to use or by the freeze-pump-thaw method.

  • Maintain an Inert Atmosphere: Throughout the entire experiment, from reagent addition to the reaction workup, maintaining a positive pressure of an inert gas is critical to prevent the introduction of oxygen.

  • Order of Reagent Addition: The order in which you add your reagents can significantly impact the outcome. It is advisable to first generate the thiolate in situ by adding a base to the this compound solution under an inert atmosphere, and then slowly add the alkyl halide to the generated thiolate. This ensures that the highly reactive thiolate is consumed by the alkyl halide as it is formed, minimizing the time it is exposed to potential oxidants.

  • Choice of Base: Use a non-oxidizing base. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally suitable. Avoid bases that can also act as oxidizing agents.

  • Control of Reaction Temperature: Running the reaction at lower temperatures can help to slow down the rate of the oxidation side reaction.

Illustrative Workflow for Minimizing Disulfide Formation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Degas Solvent Degas Solvent (Ar or N2 sparging) Inert Atmosphere Establish Inert Atmosphere (Ar or N2) Add Thiol Add 4-(CF3)phenylmethanethiol Inert Atmosphere->Add Thiol Add Base Add Base (e.g., NaH) to form thiolate Add Thiol->Add Base Add Alkyl Halide Slowly Add Alkyl Halide Add Base->Add Alkyl Halide Monitor Reaction Monitor by TLC/LC-MS Add Alkyl Halide->Monitor Reaction Quench Quench Reaction Monitor Reaction->Quench Extract Aqueous Workup Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for S-alkylation with minimal disulfide formation.

Issue 2: Over-alkylation Resulting in Sulfonium Salt Formation

Question: In my reaction, I am observing the formation of a trialkylsulfonium salt, which is a byproduct of over-alkylation. How can I prevent this?

Answer: Sulfides, the product of S-alkylation, are nucleophilic and can react further with the alkyl halide to form a stable sulfonium salt. This is more likely to occur if there is a high concentration of the alkyl halide and the sulfide product.

  • Stoichiometry Control: Use a slight excess of the thiol relative to the alkyl halide (e.g., 1.1 equivalents of thiol). This ensures the alkyl halide is the limiting reagent and is consumed before it can react with the sulfide product.

  • Slow Addition of Alkyl Halide: Adding the alkyl halide slowly to the reaction mixture helps to maintain a low instantaneous concentration, favoring the reaction with the more nucleophilic thiolate over the sulfide.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting alkyl halide is consumed to prevent further reaction.

Logical Diagram for Preventing Over-alkylation:

Start Start Control Stoichiometry Use Thiol in Slight Excess (e.g., 1.1 eq) Start->Control Stoichiometry Slow Addition Add Alkyl Halide Slowly Control Stoichiometry->Slow Addition Monitor Progress Monitor by TLC/LC-MS Slow Addition->Monitor Progress Quench Promptly Quench When Alkyl Halide is Consumed Monitor Progress->Quench Promptly Byproduct Sulfonium Salt Monitor Progress->Byproduct If reaction proceeds too long Desired Product Sulfide Product Quench Promptly->Desired Product

Caption: Decision pathway to minimize sulfonium salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should expect when using this compound?

A1: The most common byproduct is the disulfide, bis(4-(trifluoromethyl)benzyl) disulfide, formed through the oxidation of the thiol.[1][2] This is particularly prevalent if the reaction is exposed to air or if oxidizing agents are present.

Q2: How can I purify my desired S-alkylated product from the disulfide byproduct?

A2: Standard column chromatography on silica gel is typically effective for separating the desired sulfide from the disulfide byproduct. The disulfide is generally less polar than the starting thiol but may have a similar polarity to the sulfide product depending on the nature of the alkyl group. A carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes. Thiols are known for their strong, unpleasant odors. It is essential to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of this compound with a primary alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF to the flask via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation

The following tables provide illustrative data on the impact of reaction conditions on byproduct formation. These are representative examples and actual results may vary.

Table 1: Effect of Atmosphere on Disulfide Byproduct Formation

EntryAtmosphereThiol Conversion (%)Desired Product Yield (%)Disulfide Byproduct (%)
1Air>956530
2Argon>9592<5

Table 2: Effect of Stoichiometry on Over-alkylation

EntryThiol:Alkyl Halide RatioDesired Product Yield (%)Sulfonium Salt Byproduct (%)
11:1.27515
21.1:191<2

References

Technical Support Center: Reactivity of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)phenylmethanethiol. The following sections address common issues encountered during experiments, with a focus on the impact of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the nucleophilicity of this compound?

The nucleophilicity of this compound, or more accurately its conjugate base, the thiolate, is significantly influenced by the solvent. The key distinction lies between polar protic and polar aprotic solvents.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds with the thiolate anion. This hydrogen bonding "cages" the nucleophile, stabilizing it and reducing its reactivity. For SN2 reactions, this significantly decreases the reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents possess large dipole moments but lack O-H or N-H bonds. They can solvate the counter-ion (e.g., Na⁺, K⁺) but do not strongly interact with the thiolate anion. This leaves the nucleophile "naked" and highly reactive, leading to a significant increase in the rate of SN2 reactions.

Q2: Which type of solvent is recommended for S-alkylation reactions with this compound?

For S-alkylation, which is typically an SN2 reaction, polar aprotic solvents are generally recommended. Solvents like DMF, DMSO, or acetonitrile will enhance the nucleophilicity of the thiolate, leading to faster reaction rates and potentially higher yields compared to polar protic solvents.

Q3: Can this compound participate in radical reactions like thiol-ene additions, and how does the solvent play a role?

Yes, this compound can participate in radical thiol-ene reactions. The electron-withdrawing trifluoromethyl group can influence the stability of the thiyl radical intermediate. Solvents can impact the kinetics of these reactions, particularly the chain transfer step.[1] Studies on similar aromatic thiols suggest that nonpolar solvents can increase the rate of the hydrogen atom transfer (chain transfer) step.[1][2][3]

Q4: What are the common side reactions observed with this compound, and can they be solvent-dependent?

A common side reaction for thiols is oxidation to the corresponding disulfide. This can be influenced by the solvent, especially in the presence of air (oxygen). Some solvents can promote this oxidation. For instance, in some systems, DMSO can act as a mild oxidant. Running reactions under an inert atmosphere (Nitrogen or Argon) is the most effective way to prevent disulfide formation.

Troubleshooting Guides

Issue 1: Low or No Conversion in S-Alkylation Reactions

Question: I am attempting an S-alkylation of an alkyl halide with this compound and observing very low to no product formation. What are the likely causes and solutions?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Choice You are using a polar protic solvent (e.g., ethanol, methanol). These solvents solvate the thiolate nucleophile through hydrogen bonding, drastically reducing its reactivity in SN2 reactions.Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. This will enhance the nucleophilicity of the thiolate.
Insufficient Base The thiol needs to be deprotonated to the more nucleophilic thiolate. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low.Use a suitable base (e.g., NaH, K₂CO₃, Et₃N) in at least a stoichiometric amount to ensure complete deprotonation of the thiol. The choice of base may depend on the solvent and the substrate's sensitivity.
Poor Substrate Reactivity The alkyl halide may be sterically hindered (e.g., tertiary or neopentyl) or the leaving group may be poor (e.g., -OH, -OR).Use a more reactive alkyl halide with a good leaving group (I > Br > Cl >> F). For sterically hindered substrates, consider if an SN1-type reaction in a polar protic solvent might be feasible, though this is less common for thiolates.
Low Reaction Temperature The reaction may have a significant activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC or LC-MS.
Issue 2: Formation of Disulfide Byproduct

Question: My reaction is producing a significant amount of the disulfide of this compound. How can I minimize this?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Oxygen Thiols are susceptible to oxidation by atmospheric oxygen to form disulfides. This process can be accelerated by base and certain metal impurities.Degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly distilled or high-purity anhydrous solvents.
Oxidative Solvent Some solvents, like DMSO, can act as oxidants under certain conditions, especially at elevated temperatures.If using DMSO at high temperatures, consider switching to another polar aprotic solvent like DMF or acetonitrile.
Radical Side Reactions In radical reactions like thiol-ene, recombination of two thiyl radicals is a termination step leading to disulfide formation.Ensure an adequate concentration of the alkene component to favor the thiol-ene addition over radical recombination.[1]

Data Presentation: Solvent Effects on Reactivity (Based on Analogous Systems)

The following tables summarize the expected qualitative and quantitative impact of solvents on different reaction types involving aromatic thiols with electron-withdrawing groups, analogous to this compound.

Table 1: Qualitative Solvent Effects on SN2 Reactivity of Thiolates

Solvent TypeExample SolventsEffect on Thiolate NucleophilicityExpected SN2 Reaction RateRationale
Polar Protic Water, Ethanol, MethanolDecreasedSlowHydrogen bonding solvates and stabilizes the thiolate anion, reducing its reactivity.
Polar Aprotic DMF, DMSO, AcetonitrileIncreasedFastMinimal solvation of the thiolate anion, leaving it "naked" and highly nucleophilic.
Nonpolar Toluene, HexaneModerateModerate to SlowLow solubility of the thiolate salt often limits the reaction rate.

Table 2: Relative Rate Constants for Nucleophilic Substitution (Illustrative Example)

Data below is hypothetical and for illustrative purposes, based on general principles for SN2 reactions. Actual values will vary based on specific reactants and conditions.

Nucleophile SystemSolventRelative Rate Constant (krel)
R-S⁻ + CH₃IMethanol (Protic)1
R-S⁻ + CH₃IDMF (Aprotic)>1000

Experimental Protocols

General Protocol for S-Alkylation in a Polar Aprotic Solvent

This protocol is a general guideline for the S-alkylation of an alkyl halide with this compound.

Materials:

  • This compound

  • Alkyl halide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add this compound (1.0 eq.) to anhydrous DMF in a reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq.) portion-wise to the stirred solution. (Caution: Hydrogen gas evolution). Stir at 0 °C for 30 minutes. If using K₂CO₃ (2.0 eq.), the cooling step may not be necessary.

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Workflows

experimental_workflow start Start inert Establish Inert Atmosphere (N2/Ar) start->inert dissolve Dissolve Thiol in Anhydrous Aprotic Solvent cool Cool to 0 °C dissolve->cool inert->dissolve add_base Add Base (e.g., NaH) cool->add_base stir1 Stir for 30 min add_base->stir1 add_halide Add Alkyl Halide stir1->add_halide warm Warm to Room Temp & Stir (2-24h) add_halide->warm monitor Monitor Reaction (TLC / LC-MS) warm->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 4-(Trifluoromethyl)phenylmethanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound and what catalysts are typically used?

A1: this compound is primarily used in nucleophilic substitution and cross-coupling reactions to form thioethers, which are significant building blocks in medicinal chemistry.[1][2] Key reaction types include:

  • S-alkylation: This involves the reaction of the thiol with an alcohol or alkyl halide. For reactions with alcohols, solid acid catalysts are a green and efficient option.[1]

  • C-S Cross-Coupling: This reaction forms an aryl-sulfur bond by coupling the thiol with an aryl halide or a related substrate. This is often accomplished using transition metal catalysts (e.g., Palladium, Nickel, Copper) or through photoredox catalysis.[3][4][5]

  • Oxidation: Thiols can be oxidized to form disulfides. This can be achieved using various oxidizing agents and catalytic systems, including organotelluride catalysts under photosensitized conditions.[6]

Q2: I am performing an S-alkylation with an alcohol and getting low yields. What catalyst should I choose?

A2: For the S-alkylation of alcohols with thiols, traditional methods often require harsh conditions. A highly effective and environmentally friendly alternative is the use of amorphous solid acid catalysts, such as silica-alumina.[1] These catalysts have demonstrated excellent activity and selectivity, even under solvent-free conditions, with yields up to 99%.[1] The reaction rate is influenced by the electronic properties of the alcohol substrate.

Q3: My C-S cross-coupling reaction with an aryl halide is not proceeding efficiently. What are some advanced catalytic systems I can try?

A3: If standard C-S cross-coupling methods are failing, consider a dual-catalytic system. A combination of an Iridium-based photosensitizer and a Nickel metallacycle catalyst has been shown to be highly efficient for C-S cross-coupling reactions under visible light.[3] This system can achieve exceptional yields (e.g., 99%) at ambient temperatures.[3] The presence of both light and the catalysts is crucial for the reaction's success.[3] Another modern approach is a transition-metal-free C-S cross-coupling promoted by visible light, which is compatible with a wide range of functional groups.[5]

Q4: I am observing unwanted side reactions, such as the formation of disulfides. How can I minimize this?

A4: Disulfide formation occurs through the oxidative coupling of two thiol molecules. To minimize this, consider the following:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation. In some photocatalytic systems, running the reaction under air can significantly reduce the yield of the desired thioether.[3]

  • Catalyst Choice: Some catalytic systems are more prone to promoting oxidation. For instance, in palladium-catalyzed trifluoromethylthiolation, acetic acid was found to be crucial in suppressing the oxidative dimerization of the substrate.[7]

  • Reaction Conditions: Adjusting the reaction temperature and choice of base can also influence the reaction pathway and minimize side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low or No Conversion in C-S Cross-Coupling Inactive catalyst or inappropriate catalytic system.For photocatalytic systems, ensure both the photosensitizer (e.g., Ir-based) and the cross-coupling catalyst (e.g., Ni-based) are present and active. The absence of either can result in negligible reaction.[3]
Inappropriate reaction conditions (e.g., lack of base, presence of oxygen).Optimize the base and ensure an inert atmosphere. The absence of a base can decrease yield significantly, and the presence of air can promote oxidative side reactions.[3]
Poor Selectivity in S-alkylation with Alcohols Catalyst is not selective enough.Use a highly selective solid acid catalyst, such as a silica-alumina mixed oxide. These have shown excellent selectivity for thioether formation.[1]
Difficulty in Catalyst Removal/Product Purification Homogeneous catalyst is used.Consider using a heterogeneous solid acid catalyst. These can be easily removed by filtration, simplifying the workup process.[1][8]
Stoichiometric salt by-products from traditional SNAr reactions.Employ an organocatalyzed reaction with silyl-protected dithiols, which avoids the generation of salt by-products and simplifies purification.[9]
Formation of Oxidative Dimerization By-products Presence of an oxidant (e.g., air).Conduct the reaction under an inert atmosphere (N2 or Ar).[3]
Reaction conditions favor oxidation.Add a reagent to suppress dimerization. For example, acetic acid can minimize oxidative dimerization in certain palladium-catalyzed reactions.[7]

Experimental Protocols

Protocol 1: S-Alkylation of an Alcohol using a Solid Acid Catalyst

This protocol is based on the synthesis of thioethers using an amorphous silica-alumina (SiAl) catalyst under solvent-free conditions.[1][8]

Materials:

  • This compound

  • Desired alcohol (e.g., benzyl alcohol)

  • Silica-alumina (SiAl) solid acid catalyst

  • Glass tube with a screw cap

  • Magnetic stir bar and stirrer/hotplate

Procedure:

  • In a glass tube, combine the alcohol (0.8 mmol), this compound (0.8 mmol), and the SiAl catalyst (10 mg).

  • Seal the tube with the screw cap. The reaction can be carried out under atmospheric air.

  • Place the tube in an oil bath pre-heated to the desired temperature (e.g., 80-120 °C) and stir the mixture at 1000 rpm.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid catalyst can be separated from the product by filtration or centrifugation. The crude product can then be purified by column chromatography if necessary.

Protocol 2: Dual Photoredox/Nickel-Catalyzed C-S Cross-Coupling

This protocol describes a light-driven C-S cross-coupling reaction using an Iridium photosensitizer and a Nickel metallacycle catalyst.[3]

Materials:

  • This compound

  • Aryl iodide (e.g., 1-iodo-4-nitrobenzene)

  • Iridium photosensitizer (e.g., Ir-1 as described in the literature)[3]

  • Ni3Ce metallacycle catalyst

  • Base (e.g., Pyridine)

  • Solvent (e.g., Acetonitrile)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To a Schlenk tube, add the aryl iodide (1.0 equiv), this compound (1.2 equiv), Ir photosensitizer (e.g., 1 mol%), Ni3Ce metallacycle (e.g., 2 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in front of a visible light source and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the desired thioether.

Visualizations

Catalyst Selection Workflow

This diagram outlines a decision-making process for selecting a suitable catalyst system for reactions involving this compound.

G start Define Desired Reaction reaction_type Reaction Type? start->reaction_type s_alkylation S-Alkylation (with Alcohol) reaction_type->s_alkylation S-Alkylation cs_coupling C-S Cross-Coupling (with Aryl Halide) reaction_type->cs_coupling C-S Coupling oxidation Oxidation (to Disulfide) reaction_type->oxidation Oxidation catalyst_sa Solid Acid Catalyst (e.g., Silica-Alumina) s_alkylation->catalyst_sa catalyst_tm Transition Metal Catalyst (Pd, Ni, Cu) cs_coupling->catalyst_tm catalyst_photo Photoredox Catalyst (e.g., Ir/Ni dual system) cs_coupling->catalyst_photo catalyst_ox Oxidation Catalyst (e.g., Organotelluride) oxidation->catalyst_ox conditions_sa Solvent-free, Thermal catalyst_sa->conditions_sa conditions_tm Inert Atmosphere, Base, Thermal catalyst_tm->conditions_tm conditions_photo Inert Atmosphere, Base, Visible Light catalyst_photo->conditions_photo conditions_ox Photosensitized, Aerobic catalyst_ox->conditions_ox G cluster_0 Setup cluster_1 Execution cluster_2 Analysis & Optimization a Select Substrates (Thiol + Electrophile) b Choose Catalyst(s) a->b c Define Reaction Parameters (Solvent, Temp, Base) b->c d Run Small-Scale Screening Reactions c->d e Monitor Progress (TLC/GC/LCMS) d->e f Good Yield? e->f g Optimize Conditions (Concentration, Temp, Time) f->g No h Scale-Up Reaction f->h Yes g->d i Try New Catalyst g->i i->d

References

Validation & Comparative

Validating the Synthesis of 4-(Trifluoromethyl)phenylmethanethiol: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and materials science, the precise synthesis and unambiguous characterization of novel compounds are paramount. 4-(Trifluoromethyl)phenylmethanethiol is a valuable building block, with the trifluoromethyl group often imparting desirable properties such as increased metabolic stability and binding affinity. This guide provides a comprehensive overview of the spectroscopic techniques used to validate the synthesis of this compound, comparing its spectral data with the well-characterized, non-fluorinated analogue, benzyl mercaptan.

Synthesis Pathway Overview

The synthesis of this compound is commonly achieved via a nucleophilic substitution reaction. This typically involves the treatment of 4-(trifluoromethyl)benzyl halide with a sulfur nucleophile. A reliable method utilizes thiourea to form an intermediate alkyl isothiourea salt, which is subsequently hydrolyzed to yield the desired thiol.[1] This two-step process is generally preferred as it minimizes the formation of the sulfide byproduct, which can occur when using hydrosulfide anions directly.[1]

G cluster_synthesis Synthesis Workflow start 4-(Trifluoromethyl)benzyl bromide intermediate Alkyl Isothiourea Salt (Intermediate) start->intermediate SN2 Reaction reagent1 Thiourea (Nucleophile) reagent1->intermediate product This compound intermediate->product Hydrolysis reagent2 Aqueous Base (Hydrolysis) reagent2->product

Caption: Synthesis workflow for this compound.

Spectroscopic Validation and Comparison

The confirmation of the final product's structure relies on a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Below, we compare the expected data for this compound with experimental data for benzyl mercaptan.

G cluster_validation Spectroscopic Validation Workflow cluster_data Data Analysis product Synthesized Product (Crude) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (MS) product->ms ir IR Spectroscopy product->ir nmr_data Chemical Shifts Splitting Patterns Integration nmr->nmr_data ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data ir_data Functional Group Frequencies (S-H, C-F) ir->ir_data confirmation Structure Confirmed: This compound nmr_data->confirmation ms_data->confirmation ir_data->confirmation

Caption: Logical workflow for the spectroscopic validation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The presence of the electron-withdrawing -CF₃ group at the para position causes the aromatic protons of this compound to be deshielded (shifted downfield) compared to benzyl mercaptan. The aromatic region will show a characteristic AA'BB' system, appearing as two doublets.

  • ¹³C NMR: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also show coupling to the fluorine atoms, albeit with smaller coupling constants.

  • ¹⁹F NMR: This is a direct method to confirm the presence of the trifluoromethyl group. A single peak in the ¹⁹F NMR spectrum is expected, with a chemical shift characteristic of an aromatic -CF₃ group.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks are the S-H stretch for the thiol and the strong C-F stretching bands for the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.

Comparative Spectroscopic Data

Spectroscopic Technique This compound (Expected) Benzyl Mercaptan (Experimental) Key Differences & Rationale
¹H NMR ~7.5-7.6 ppm (d, 2H, Ar-H ortho to CH₂SH)~7.3-7.4 ppm (d, 2H, Ar-H ortho to CF₃)~3.7 ppm (d, 2H, CH₂)~1.7 ppm (t, 1H, SH)~7.2-7.4 ppm (m, 5H, Ar-H)~3.7 ppm (d, 2H, CH₂)~1.6 ppm (t, 1H, SH)[3]The -CF₃ group's strong electron-withdrawing nature deshields the aromatic protons, causing a downfield shift and a simpler splitting pattern compared to the multiplet of unsubstituted benzyl mercaptan.
¹³C NMR ~142 ppm (q, C-CF₃)~129 ppm (CH₂)~125 ppm (q, Ar-C ortho to CF₃)~124 ppm (q, CF₃)~28 ppm (CH₂)~138 ppm (Ar C-1)~129 ppm (Ar CH)~128 ppm (Ar CH)~127 ppm (Ar CH)~28 ppm (CH₂)Presence of characteristic quartets for the CF₃ carbon and the aromatic carbon attached to it. Other aromatic carbon signals are also affected by C-F coupling.
¹⁹F NMR ~ -63 ppm (s, 3F)[2]N/AThis signal is the definitive confirmation of the trifluoromethyl group's presence.
IR (cm⁻¹) ~2550-2600 (S-H stretch, weak)~1320 (C-F stretch, strong)~1100-1200 (C-F stretches, strong)[4]~2550-2600 (S-H stretch, weak)[5]The presence of multiple, strong absorption bands in the 1100-1350 cm⁻¹ region is a clear indicator of the C-F bonds of the trifluoromethyl group.
MS (m/z) M⁺ at 192.02M⁺ at 124.03[6]The molecular ion peak directly confirms the molecular weight and successful incorporation of the -CF₃ group (mass difference of 68 amu).

Experimental Protocols

Synthesis of this compound
  • To a solution of 4-(trifluoromethyl)benzyl bromide (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide (2.5 eq) in water.

  • Reflux the mixture for an additional 2-3 hours.

  • After cooling, acidify the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[2]

  • IR Spectroscopy: Obtain the IR spectrum of the purified product using either a neat thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Analyze the purified product using a mass spectrometer, employing an appropriate ionization technique such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS to determine the molecular weight.

This guide demonstrates that a combination of NMR, IR, and mass spectrometry provides a robust and definitive validation of the successful synthesis of this compound. The comparison with benzyl mercaptan highlights the predictable and characteristic influence of the trifluoromethyl group on the spectroscopic data, serving as a reliable reference for researchers in the field.

References

Characterizing 4-(Trifluoromethyl)phenylmethanethiol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)phenylmethanethiol, a comprehensive understanding of its analytical characterization is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data presentation, to facilitate a robust analysis of this compound.

Spectroscopic and Chromatographic Profiling

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.

Comparative Data Summary

The following table summarizes the expected and observed analytical data for this compound and its related isomers, providing a baseline for experimental verification.

Analytical TechniqueParameterThis compound (Expected/Typical)m-Trifluoromethylbenzyl mercaptan[1]Phenylmethanethiol[2][3]
¹H NMR Chemical Shift (δ)~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.7 (s, 2H, CH₂), ~1.8 (t, 1H, SH)Not Available~7.3 (m, 5H, Ar-H), 3.7 (d, 2H, CH₂), 1.7 (t, 1H, SH)
¹³C NMR Chemical Shift (δ)~142 (Ar-C), ~130 (q, Ar-C-CF₃), ~129 (Ar-CH), ~125 (q, Ar-CH), ~124 (q, CF₃), ~28 (CH₂)Not Available~141 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~28 (CH₂)
¹⁹F NMR Chemical Shift (δ)~ -62 ppmNot AvailableNot Applicable
Mass Spec. (EI) Molecular Ion (m/z)192.02192.20124.03
GC-MS Retention TimeVaries with column and conditionsNot AvailableVaries with column and conditions
Infrared (IR) Wavenumber (cm⁻¹)~2550 (S-H stretch), ~1320 (C-F stretch), ~1610, 1490 (Aromatic C=C)Not Available~2570 (S-H stretch), ~3030, 3060 (Aromatic C-H), ~1600, 1495 (Aromatic C=C)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the magnetic properties of its atomic nuclei.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • ¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A spectral width of -50 to -70 ppm is typically sufficient. ¹⁹F NMR is highly sensitive and usually requires fewer scans than ¹H NMR.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate the analyte from a mixture and identify it based on its mass-to-charge ratio and fragmentation pattern. This technique is also effective for assessing purity.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • GC Separation:

      • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Injector: Set the injector temperature to 250°C with a split injection mode.

      • Oven Program: A typical temperature program would be: start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source and Transfer Line Temperature: Set to 230°C and 280°C, respectively.

    • Data Analysis: Identify the compound by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, identify, and quantify the components in a mixture. HPLC is particularly useful for purity determination and for analyzing samples that are not suitable for GC.

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is typically suitable.

      • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. The exact gradient program will need to be optimized.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25-30°C.

    • Detection: Monitor the elution of the compound using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization process.

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR GCMS GC-MS Dissolution->GCMS HPLC HPLC Dissolution->HPLC Structure Structural Elucidation NMR->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity Quantification Quantification HPLC->Quantification

Caption: General workflow for the analytical characterization of this compound.

start Start sample_prep Sample Preparation Dissolve sample in appropriate solvent start->sample_prep injection Injection Introduce sample into the GC inlet sample_prep->injection separation GC Separation Volatilization and separation in the capillary column based on boiling point and polarity injection->separation transfer Transfer to MS Eluted compounds enter the mass spectrometer separation->transfer ionization Ionization Electron Ionization (EI) to generate charged fragments transfer->ionization detection Mass Analysis & Detection Separation of ions by m/z and detection ionization->detection data_analysis Data Analysis Comparison of retention time and mass spectrum to libraries or standards detection->data_analysis result Identification & Purity data_analysis->result

Caption: Detailed workflow of the GC-MS analysis protocol.

By employing this comprehensive suite of analytical techniques and adhering to detailed experimental protocols, researchers can confidently characterize this compound, ensuring the quality and reliability of their scientific endeavors.

References

A Comparative Analysis of the Reactivity of 4-(Trifluoromethyl)phenylmethanethiol and Other Substituted Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-(Trifluoromethyl)phenylmethanethiol with other structurally related thiols, including benzyl mercaptan, 4-methoxybenzyl mercaptan, and 4-chlorobenzyl mercaptan. This analysis is supported by experimental data and theoretical principles to inform researchers in their selection of thiol reagents for various applications, particularly in drug development and organic synthesis where nucleophilic reactivity is a critical parameter.

Introduction to Thiol Reactivity

Thiols (R-SH) are sulfur analogs of alcohols and are recognized for their potent nucleophilicity, especially in their deprotonated form, the thiolate anion (R-S⁻).[1][2] The reactivity of a thiol in nucleophilic substitution reactions, such as the Sₙ2 mechanism, is governed by several factors, most notably its acidity (pKa) and the electronic properties of its substituents.[3][4] Electron-withdrawing groups on an aromatic ring are generally expected to increase the acidity of the thiol (lower pKa) by stabilizing the resulting thiolate anion. However, these same groups can decrease the nucleophilicity of the thiolate by withdrawing electron density from the sulfur atom.[5]

Comparative Analysis of Acidity

The acidity of a thiol, quantified by its pKa value, is a crucial determinant of its reactivity. A lower pKa indicates a more acidic thiol, which will exist to a greater extent as the more nucleophilic thiolate anion at a given pH. The table below summarizes the pKa values for this compound and its analogs.

Thiol DerivativeChemical StructurepKa (Predicted/Experimental)
This compoundCF₃-C₆H₄-CH₂SH9.04 (Predicted)[6]
4-(Trifluoromethoxy)benzyl mercaptanCF₃O-C₆H₄-CH₂SH9.22 (Predicted)[7][8]
4-Chlorobenzyl mercaptanCl-C₆H₄-CH₂SH9.32 (Predicted)
Benzyl mercaptanC₆H₅-CH₂SH9.43 (Experimental)[9]
4-Methoxybenzyl mercaptanCH₃O-C₆H₄-CH₂SH9.93 (Predicted)

The data clearly indicates that the strongly electron-withdrawing trifluoromethyl group in this compound significantly increases its acidity (lowers its pKa) compared to the unsubstituted benzyl mercaptan and the electron-donating methoxy-substituted analog. This heightened acidity suggests that at a physiological pH, a greater proportion of this compound will be in the highly reactive thiolate form.

Nucleophilic Reactivity: A Theoretical Perspective

The nucleophilic reactivity of these thiols is expected to follow a trend influenced by the electronic effects of the para-substituents. While a lower pKa leads to a higher concentration of the nucleophilic thiolate, the intrinsic nucleophilicity of the thiolate is also modulated by the substituent.

  • 4-Methoxybenzyl mercaptan: The electron-donating methoxy group increases the electron density on the sulfur atom of the thiolate, thereby enhancing its nucleophilicity. However, its higher pKa means a lower concentration of the thiolate at a given pH.

  • Benzyl mercaptan: This serves as the baseline for comparison with no electronic perturbation from a para-substituent.

  • 4-Chlorobenzyl mercaptan: The moderately electron-withdrawing chloro group will slightly decrease the electron density on the sulfur, leading to a modest decrease in nucleophilicity compared to benzyl mercaptan.

  • This compound: The potent electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the sulfur atom of the thiolate. This is expected to decrease its intrinsic nucleophilicity.

Therefore, a trade-off exists between the concentration of the reactive thiolate (governed by pKa) and its intrinsic nucleophilicity. While this compound will have a higher concentration of thiolate, the nucleophilicity of each thiolate ion will be attenuated. The overall observed reactivity will be a product of these two opposing factors.

Experimental Determination of Reactivity: A Protocol for Sₙ2 Reaction Kinetics

To empirically compare the reactivity of these thiols, a kinetic study of their Sₙ2 reaction with a model electrophile, such as an alkyl halide, can be performed. The progress of the reaction can be monitored using UV-Vis spectrophotometry by observing the disappearance of a chromophoric reactant or the appearance of a chromophoric product.[10]

Objective:

To determine the second-order rate constants for the reaction of this compound and other para-substituted benzyl mercaptans with a model alkyl halide.

Materials:
  • This compound

  • Benzyl mercaptan

  • 4-Methoxybenzyl mercaptan

  • 4-Chlorobenzyl mercaptan

  • A suitable chromophoric alkyl halide (e.g., a nitro-substituted benzyl bromide)

  • A suitable solvent (e.g., acetonitrile or ethanol)

  • Buffer solutions to maintain constant pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of each thiol and the alkyl halide in the chosen solvent.

  • Kinetic Runs:

    • Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, mix the alkyl halide solution with the buffer.

    • Initiate the reaction by adding a small volume of the thiol stock solution. To ensure pseudo-first-order conditions, the concentration of the thiol should be in large excess (at least 10-fold) compared to the alkyl halide.

    • Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the chromophoric species over time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol in excess: k₂ = k_obs / [Thiol]

    • Repeat the experiment for each thiol under identical conditions.

Visualizing the Concepts

To further elucidate the relationships discussed, the following diagrams are provided.

Thiol_Acidity_Reactivity cluster_substituent Substituent Effect cluster_properties Thiol Properties Electron-donating Electron-donating pKa pKa Electron-donating->pKa Increases (decreases acidity) Nucleophilicity Nucleophilicity Electron-donating->Nucleophilicity Increases Electron-withdrawing Electron-withdrawing Electron-withdrawing->pKa Decreases (increases acidity) Electron-withdrawing->Nucleophilicity Decreases

Caption: Relationship between substituent electronic effects and thiol properties.

SN2_Workflow prep Prepare Stock Solutions (Thiols, Alkyl Halide) mix Mix Alkyl Halide and Buffer in Cuvette prep->mix initiate Initiate Reaction (Add Thiol) mix->initiate monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) initiate->monitor analyze Data Analysis (Calculate Rate Constants) monitor->analyze

Caption: Experimental workflow for kinetic analysis of thiol Sₙ2 reactions.

Conclusion

The reactivity of this compound is a nuanced interplay between its increased acidity and decreased intrinsic nucleophilicity. While its low pKa ensures a higher concentration of the reactive thiolate anion at a given pH, the strong electron-withdrawing effect of the trifluoromethyl group diminishes the nucleophilic character of the sulfur atom. For reactions where the concentration of the nucleophile is the dominant factor, this compound may exhibit enhanced reactivity. Conversely, in scenarios where the intrinsic nucleophilicity is paramount, it may be less reactive than its electron-donating counterparts. The provided experimental protocol offers a robust framework for quantifying these reactivity differences, enabling researchers to make informed decisions based on empirical data for their specific applications.

References

A Comparative Analysis of the Reactivity of 4-(Trifluoromethyl)phenylmethanethiol and 4-Chlorophenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two key thiol-containing building blocks: 4-(Trifluoromethyl)phenylmethanethiol and 4-chlorophenylmethanethiol. Understanding the nuanced differences in their reactivity is paramount for their effective application in organic synthesis and drug discovery, particularly in the construction of novel therapeutic agents. This comparison is grounded in fundamental principles of physical organic chemistry and supported by a representative experimental protocol.

Core Reactivity Principles: An Overview

The reactivity of phenylmethanethiols is predominantly influenced by the electronic properties of the substituents on the aromatic ring. These substituents modulate the acidity of the thiol proton (S-H) and the nucleophilicity of the corresponding thiolate anion (S⁻). The key to understanding the reactivity differences between this compound and 4-chlorophenylmethanethiol lies in the electron-withdrawing nature of the trifluoromethyl (-CF₃) and chloro (-Cl) groups.

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a weak negative resonance effect (-R). In contrast, the chloro group is also electron-withdrawing via its inductive effect (-I), but this is partially offset by its electron-donating resonance effect (+R). The net result is that the -CF₃ group is a significantly stronger electron-withdrawing substituent than the -Cl group.

This difference in electron-withdrawing strength has two major consequences for reactivity:

  • Enhanced Acidity: The stronger electron-withdrawing nature of the -CF₃ group stabilizes the negative charge of the thiolate conjugate base to a greater extent than the -Cl group. This results in a lower pKa for this compound, making it a more acidic compound.

  • Increased Nucleophilicity of the Thiolate: A more stable (less basic) conjugate base is generally a better nucleophile. Therefore, the 4-(trifluoromethyl)phenylmethanethiolate anion is expected to be a more potent nucleophile in reactions such as S-alkylation and Michael additions.

Quantitative Comparison of Electronic Effects

The electronic influence of substituents can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.

CompoundSubstituentHammett Constant (σp)Predicted Relative Reactivity (as a Nucleophile)
This compound-CF₃+0.54Higher
4-Chlorophenylmethanethiol-Cl+0.23Lower

Table 1: Comparison of Hammett Constants and Predicted Reactivity.

Experimental Validation: Michael Addition to Chalcone

To empirically compare the nucleophilic reactivity of these two thiols, a competitive Michael addition reaction with an α,β-unsaturated carbonyl compound, such as chalcone, can be performed. The higher reactivity of the 4-(trifluoromethyl)phenylmethanethiolate is expected to result in a greater yield of its corresponding adduct under identical reaction conditions.

Experimental Protocol

Objective: To compare the relative nucleophilic reactivity of this compound and 4-chlorophenylmethanethiol in a Michael addition reaction with chalcone.

Materials:

  • This compound

  • 4-Chlorophenylmethanethiol

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Triethylamine (Et₃N)

  • Ethanol (absolute)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography supplies (silica gel, solvents)

  • NMR spectrometer and/or GC-MS for product characterization and quantification

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve chalcone (1.0 mmol, 208.26 mg) in absolute ethanol (10 mL).

  • Thiol Addition: To the first flask, add this compound (1.0 mmol, 192.19 mg). To the second flask, add 4-chlorophenylmethanethiol (1.0 mmol, 158.64 mg).

  • Base Addition: To each flask, add triethylamine (1.1 mmol, 0.153 mL) to catalyze the reaction by generating the thiolate nucleophile in situ.

  • Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of the reactions by TLC at regular intervals (e.g., 30, 60, 120, and 240 minutes) by spotting the reaction mixture against the starting materials.

  • Workup: Once the reactions have reached a comparable endpoint (or after a set time, e.g., 4 hours), quench both reactions by adding 1M HCl (5 mL).

  • Extraction: Extract the product from each reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the yield of each adduct.

Expected Experimental Results

Based on the electronic properties of the substituents, it is anticipated that this compound will react faster and provide a higher yield of the Michael adduct compared to 4-chlorophenylmethanethiol under the same reaction conditions.

ThiolReaction Time (min)% Yield of Adduct (Hypothetical)
This compound12085%
4-Chlorophenylmethanethiol12065%

Table 2: Hypothetical Comparative Yields for the Michael Addition to Chalcone.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of a substituted phenylmethanethiol to chalcone.

Michael_Addition cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Thiol Ar-CH₂-SH Thiolate Ar-CH₂-S⁻ Thiol->Thiolate Deprotonation Base Et₃N ProtonatedBase Et₃NH⁺ Thiolate2 Ar-CH₂-S⁻ Chalcone Ph-CO-CH=CH-Ph Enolate Ph-CO-CH⁻-CH(S-CH₂-Ar)-Ph Chalcone->Enolate Enolate2 Enolate Intermediate Thiolate2->Chalcone 1,4-Addition Product Ph-CO-CH₂-CH(S-CH₂-Ar)-Ph ProtonSource Et₃NH⁺ Base2 Et₃N Enolate2->Product Protonation

Figure 1: Mechanism of the Michael Addition of a Phenylmethanethiol to Chalcone.

Conclusion

The presence of a trifluoromethyl group at the para position of phenylmethanethiol significantly enhances its reactivity as a nucleophile compared to the corresponding 4-chloro-substituted analog. This is a direct consequence of the superior electron-withdrawing ability of the -CF₃ group, which increases the acidity of the thiol and the nucleophilicity of the resulting thiolate. For synthetic applications where potent nucleophilicity is desired, this compound is the superior choice. This guide provides a framework for understanding these reactivity differences and a practical protocol for their experimental validation, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

The Influence of Electron-Withdrawing Groups on Arylthiol Acidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of various electron-withdrawing groups on the acidity of arylthiols. Understanding these structure-activity relationships is crucial for tuning the properties of thiol-containing molecules in drug design and other chemical applications. This document presents experimental pKa data, detailed experimental protocols for its determination, and a comparison with alternative methods of modulating thiol acidity.

Quantitative Analysis of Arylthiol Acidity

The acidity of an arylthiol is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. Electron-withdrawing groups substituted on the aromatic ring increase the acidity of the thiol by stabilizing the resulting thiolate anion through inductive and/or resonance effects.

The following table summarizes the experimental pKa values for a series of para-substituted thiophenols, demonstrating the impact of different electron-withdrawing groups on their acidity.

Substituent (para-)pKaReference CompoundpKa
-H6.62Thiophenol6.62
-Cl5.94-Chlorothiophenol5.9
-Br6.08 (predicted)4-Bromothiophenol6.08[1]
-CN5.05 (predicted)4-Cyanothiophenol5.05
-CF₃5.60 (predicted)4-(Trifluoromethyl)thiophenol5.60[2][3][4]
-NO₂5.34-Nitrothiophenol5.3

Visualizing the Electronic Effects

The following diagram illustrates the mechanism by which electron-withdrawing groups enhance the acidity of arylthiols. These groups pull electron density away from the sulfur atom, which stabilizes the negative charge of the thiolate anion formed upon deprotonation. This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa).

Acidity_Effect cluster_Arylthiol Arylthiol cluster_Deprotonation Deprotonation cluster_EWG Electron-Withdrawing Group (EWG) cluster_Effects Electronic Effects cluster_Stabilization Stabilization cluster_Acidity Acidity Arylthiol Ar-SH Thiolate Ar-S⁻ Arylthiol->Thiolate + H⁺ Proton H+ EWG EWG on Aryl Ring Inductive Inductive Effect (-I) EWG->Inductive Resonance Resonance Effect (-M) EWG->Resonance Stabilization Stabilization of Thiolate Anion Inductive->Stabilization Resonance->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Caption: Logical flow of how electron-withdrawing groups increase arylthiol acidity.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for quantitative structure-activity relationship (QSAR) studies. The following are detailed protocols for two common methods used to measure the pKa of arylthiols.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the arylthiol (a weak acid) and monitoring the resulting pH change.

Materials:

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Arylthiol sample

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the arylthiol sample in water or a suitable co-solvent if the compound has low aqueous solubility.[5]

  • Initial Acidification: Transfer a known volume (e.g., 20 mL) of the sample solution to a beaker and acidify to a pH of 1.8-2.0 using 0.1 M HCl.[6]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.[5]

  • Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring.

  • Titration: Gradually add the 0.1 M NaOH solution in small increments from the burette. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[5][6]

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.[6]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added.[7]

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a 96-well microplate reader

  • A series of buffer solutions with known pH values (e.g., from pH 3 to 12)[8]

  • Arylthiol sample

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the arylthiol (e.g., 10 mM) in DMSO.[8]

  • Sample Preparation in Buffers: In a series of vials or wells of a microplate, add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 0.1-0.2 mM). Ensure the final DMSO concentration is low (≤2% v/v) to minimize its effect on the pKa.[8]

  • Spectral Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 230-500 nm).[8]

  • Data Analysis:

    • Identify the wavelengths where the protonated (ArSH) and deprotonated (ArS⁻) forms of the arylthiol have their maximum absorbance.

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation, where the pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, corresponding to the midpoint of the absorbance change.[9]

Alternative Strategies for Modulating Thiol Acidity

While electron-withdrawing groups on the aromatic ring are a common and effective way to increase the acidity of arylthiols, other strategies can also be employed, particularly in the context of drug design and biomolecule modification.

Neighboring Group Participation

Functional groups in close proximity to the thiol can influence its pKa through non-covalent interactions. For instance, an electron-withdrawing group at the β-position of a substituent attached to the thiol can lower its pKa. This has been demonstrated in hyaluronic acid derivatives, where the presence of a cysteine or N-acetyl cysteine moiety reduced the pKa of the thiol group, facilitating disulfide bond formation at physiological pH.[10][11]

Intramolecular Hydrogen Bonding

The formation of an intramolecular hydrogen bond involving the thiol proton can affect its acidity. If the hydrogen bond stabilizes the protonated form, it will decrease the acidity (increase the pKa). Conversely, if the hydrogen bond preferentially stabilizes the thiolate anion, it will increase the acidity (decrease the pKa). The net effect depends on the specific geometry and electronic properties of the interacting groups.

Comparison of Strategies
StrategyMechanismAdvantagesConsiderations
Electron-Withdrawing Groups on Aryl Ring Inductive and resonance effects stabilize the thiolate anion.Predictable and tunable based on Hammett parameters.May alter other properties of the molecule (e.g., reactivity, lipophilicity).
Neighboring Group Participation Through-space electronic effects from nearby functional groups.Can provide fine-tuning of pKa in complex molecules.Effect is highly dependent on the conformation and distance between the groups.
Intramolecular Hydrogen Bonding Stabilization/destabilization of the protonated or deprotonated form.Can be used to create environmentally sensitive thiols.The effect can be complex and difficult to predict without computational modeling.

Conclusion

The acidity of arylthiols can be effectively modulated by the introduction of electron-withdrawing groups on the aromatic ring, a principle well-described by the Hammett equation. This guide provides quantitative data and experimental protocols to aid researchers in the rational design of thiol-containing compounds with desired acidic properties. Furthermore, alternative strategies such as neighboring group participation and intramolecular hydrogen bonding offer additional tools for fine-tuning thiol pKa, which is particularly relevant in the intricate molecular architectures encountered in drug development. A thorough understanding of these electronic and structural effects is paramount for the successful application of arylthiols in medicinal chemistry and materials science.

References

A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Thiols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. Among these, the trifluoromethylthio (-SCF3) group is of particular interest due to its profound impact on lipophilicity, metabolic stability, and bioavailability.[1][2] This guide provides an objective comparison between the synthesis of trifluoromethylated thiols and their traditional non-fluorinated counterparts, supported by comparative data and detailed experimental protocols.

Physicochemical Properties: The Impact of Fluorination

The primary driver for incorporating the -SCF3 group is its unique electronic and steric profile compared to a standard alkylthiol (-SR) group. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the properties of the sulfur atom.

Key property differences include:

  • Lipophilicity: The -SCF3 group is significantly more lipophilic than a methylthio (-SCH3) or even a simple thiol (-SH) group. The Hansch lipophilicity parameter (π) for -SCF3 is approximately 1.44, compared to 0.88 for a -CF3 group, enhancing a molecule's ability to cross lipid membranes.[2][3]

  • Acidity (pKa): Trifluoromethylated thiols are considerably more acidic than their non-fluorinated analogs. For example, trifluoroethanethiol has a pKa of 7.5, whereas the pKa of glutathione is 8.7 and 3-mercaptopropionic acid is 10.3.[4] This is due to the inductive effect of the CF3 group, which stabilizes the resulting thiolate anion.[5]

  • Metabolic Stability: The robust C-F bonds and the steric shielding provided by the fluorine atoms make the -SCF3 group highly resistant to metabolic oxidation, a common degradation pathway for non-fluorinated thiols.[1]

Comparative Synthesis and Performance

The synthesis of non-fluorinated and trifluoromethylated thiols proceeds through distinct pathways, employing different reagents and often yielding varied results in terms of scope and efficiency.

Table 1: Comparison of Synthetic Methods and Performance

FeatureNon-Fluorinated Thiols (R-SH)Trifluoromethylated Thiols (R-SCF3)
Primary Method SN2 reaction with hydrosulfide or thiourea[6][7]Electrophilic, Nucleophilic, or Radical Trifluoromethylthiolation[1]
Starting Material Alkyl Halides (R-X)[8][9]Alkenes, Alkynes, Arenes, Aldehydes, Ketones, etc.[2][10][11]
Key Reagents Sodium hydrosulfide (NaSH), Thiourea followed by hydrolysis[6][7]N-Trifluoromethylthiosaccharin, AgSCF3, CF3SO2Na[2][12][13]
Typical Yields Generally good to excellent (70-95%), but can be lowered by disulfide formation[9]Highly variable depending on substrate and method (up to 97%)[12][14]
Substrate Scope Primarily effective for primary and secondary alkyl halides[8]Broad; includes complex molecules and late-stage functionalization[2][10]
Functional Group Tolerance Moderate; strong bases can be problematic[15]Generally high, with many methods operating under mild conditions[12]

Experimental Protocols

Protocol 1: Synthesis of a Non-Fluorinated Thiol (e.g., 1-Butanethiol)

This protocol is a representative example of thiol synthesis via an SN2 reaction using thiourea, which helps to avoid the common side-product of sulfide formation.[6][7]

Materials:

  • 1-Bromobutane

  • Thiourea

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Formation of Isothiouronium Salt: In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol. Add 1-bromobutane (1.0 equivalent) to the solution.

  • Reflux the mixture for 2-3 hours. The formation of the S-butylisothiouronium bromide salt will be observed.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Reflux the resulting mixture for an additional 2 hours to hydrolyze the salt to the thiol.

  • Workup: After cooling, acidify the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude 1-butanethiol can be purified by distillation.

Protocol 2: Synthesis of a Trifluoromethylated Thiol via Electrophilic Thiolation

This protocol describes the trifluoromethylthiolation of an electron-rich aromatic compound (e.g., indole) using N-Trifluoromethylthiosaccharin, a stable and highly reactive electrophilic reagent.[2]

Materials:

  • Indole

  • N-Trifluoromethylthiosaccharin

  • Acetonitrile (CH3CN)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a dry reaction vial under an inert atmosphere, dissolve indole (1.0 equivalent) in acetonitrile.

  • Add N-Trifluoromethylthiosaccharin (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product (3-(trifluoromethylthio)indole) can be purified by silica gel column chromatography.

Visualizing Synthetic Pathways and Comparative Properties

To better illustrate the workflows and conceptual differences, the following diagrams are provided.

G General Synthetic Workflow Comparison cluster_0 Non-Fluorinated Thiol Synthesis cluster_1 Trifluoromethylated Thiol Synthesis start_nf Alkyl Halide (R-X) reagent_nf Add Thiourea & Reflux start_nf->reagent_nf hydrolysis_nf Alkaline Hydrolysis reagent_nf->hydrolysis_nf product_nf Thiol (R-SH) hydrolysis_nf->product_nf start_f Arene / Ketone / Alkene reagent_f Add Electrophilic Reagent (e.g., Sac-SCF3) start_f->reagent_f reaction_f Mild Reaction (Room Temp) reagent_f->reaction_f product_f Trifluoromethylated Product (R-SCF3) reaction_f->product_f G Comparative Properties of R-SH vs. R-SCF3 rsh Non-Fluorinated Thiol (R-SH) pka_rsh Higher pKa (~9-11) Less Acidic rsh->pka_rsh lipo_rsh Lower Lipophilicity rsh->lipo_rsh stability_rsh Prone to Oxidation rsh->stability_rsh nucleo_rsh Strong Nucleophile rsh->nucleo_rsh rscf3 Trifluoromethylated Thiol (R-SCF3) pka_rscf3 Lower pKa (~7-8) More Acidic rscf3->pka_rscf3 lipo_rscf3 High Lipophilicity (π ≈ 1.44) rscf3->lipo_rscf3 stability_rscf3 Metabolically Robust rscf3->stability_rscf3 nucleo_rscf3 Weaker Nucleophile rscf3->nucleo_rscf3

References

alternative reagents for the introduction of the 4-(trifluoromethyl)phenylthio group

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the 4-(trifluoromethyl)phenylthio group is a critical transformation in medicinal chemistry and materials science. This moiety imparts unique properties, including high lipophilicity and metabolic stability, making it a valuable component in the design of novel pharmaceuticals and agrochemicals. This guide provides a comparative overview of the common and alternative reagents used to install this group, focusing on their reactivity, applications, and experimental protocols.

The methodologies for creating a C-S bond with the 4-(trifluoromethyl)phenylthio group can be broadly categorized into two main strategies: nucleophilic and electrophilic thiolation. The choice of reagent depends on the nature of the substrate and the desired bond connection.

Thiolation_Strategies cluster_0 Reagent Type cluster_1 Reacts With Nucleophilic Nucleophilic Electrophiles Carbon Electrophiles (e.g., Aryl Halides) Nucleophilic->Electrophiles C-S Cross-Coupling (Pd, Cu catalyzed) Electrophilic Electrophilic Nucleophiles Carbon Nucleophiles (e.g., Enolates, Arenes) Electrophilic->Nucleophiles Electrophilic Sulfenylation Product Ar-S-(4-CF3Ph) Electrophiles->Product Nucleophiles->Product

Figure 1. Overview of Nucleophilic and Electrophilic Strategies.

Nucleophilic Reagents: 4-(Trifluoromethyl)thiophenol

The most direct approach for nucleophilic introduction of the 4-(trifluoromethyl)phenylthio group utilizes 4-(trifluoromethyl)thiophenol. This thiol is typically deprotonated in situ with a base to form the corresponding thiolate, a potent nucleophile. Its primary application is in metal-catalyzed cross-coupling reactions with aryl or vinyl halides and triflates.

Palladium-Catalyzed C-S Cross-Coupling

Palladium catalysis is a powerful and versatile method for forming C-S bonds. These reactions, often referred to as Buchwald-Hartwig amination analogues, couple aryl halides/triflates with thiols. The choice of ligand is critical for achieving high efficiency and broad substrate scope.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Complex1 Ar-Pd(II)(L)n-X OxAdd->Complex1 LigandExch Ligand Exchange Complex1->LigandExch Ar'S- Complex2 Ar-Pd(II)(L)n-SAr' LigandExch->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-S-Ar' RedElim->Product

Figure 2. Simplified Palladium-Catalyzed C-S Coupling Cycle.
Performance Data for Nucleophilic Reagents

The following table summarizes the performance of 4-(trifluoromethyl)thiophenol in various metal-catalyzed cross-coupling reactions.

Aryl Halide/TriflateThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoacetophenone4-(CF3)PhSHPd(OAc)₂ (4)Xantphos (8)DIPEADMF10012>95
4-Bromobenzonitrile4-(CF3)PhSHPd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Toluene1102492
1-Bromo-4-nitrobenzene4-(CF3)PhSHCuI (10)Phenanthroline (20)K₂CO₃DMF1201285
Phenylboronic Acid4-(CF3)PhSHCu(OAc)₂ (1.2 eq)Pyridine (2 eq)-CH₂Cl₂RT2488
Experimental Protocol: Palladium-Catalyzed Thioetherification

This protocol is a representative example of a palladium-catalyzed C-S cross-coupling reaction.[1][2]

  • Setup: An oven-dried Schlenk tube is charged with Pd(OAc)₂ (4 mol%), Xantphos (8 mol%), and a magnetic stir bar. The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: Under an argon atmosphere, add the aryl halide (1.0 mmol), 4-(trifluoromethyl)thiophenol (1.2 mmol), and diisopropylethylamine (DIPEA, 2.0 mmol).

  • Solvent: Anhydrous DMF (5 mL) is added via syringe.

  • Reaction: The tube is sealed and the mixture is heated to 100 °C in an oil bath. The reaction progress is monitored by TLC or GC-MS.

  • Workup: After completion (typically 12-24 hours), the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired aryl thioether.

Electrophilic Reagents: N-Thioimides

For substrates that are nucleophilic, such as enolates, indoles, or organometallics, an electrophilic sulfur reagent is required. These reagents deliver a "4-(CF₃)PhS⁺" equivalent. N-(Arylthio)succinimides and phthalimides are common, stable, and easy-to-handle crystalline solids that serve this purpose effectively.[3] They are generally synthesized from the corresponding thiophenol.

Reagent_Synthesis Thiophenol 4-(CF3)PhSH Reagent N-(4-(CF3)PhS)-succinimide Thiophenol->Reagent NCS N-Chlorosuccinimide (NCS) NCS->Reagent Base Base (e.g., Et3N) Solvent (e.g., CH2Cl2) Base->Reagent

Figure 3. Synthesis of an Electrophilic Sulfenylating Reagent.
Performance Data for Electrophilic Reagents

The following table summarizes the performance of N-(4-(trifluoromethyl)phenylthio)succinimide in sulfenylation reactions.

NucleophileReagentCatalyst/AcidBaseSolventTemp (°C)Time (h)Yield (%)
IndoleN-(4-CF₃PhS)succinimideCo(OAc)₂·4H₂O (10 mol%)KOAcDCE801290 (C3-sulfenylation)
1,3-DicarbonylN-(4-CF₃PhS)succinimide--CH₂Cl₂RT195
Allylic AmideN-(Phenylthio)succinimideCamphorsulfonic acid-CH₂Cl₂RT285

Note: Data for the exact 4-CF₃ analogue in some systems is limited; closely related phenylthio analogues are provided for context where necessary.[3]

Experimental Protocol: Synthesis of N-(4-(trifluoromethyl)phenylthio)succinimide
  • Setup: To a solution of 4-(trifluoromethyl)thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0 °C, add N-chlorosuccinimide (1.05 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Workup: Upon completion, wash the mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure product.

Experimental Protocol: Electrophilic Sulfenylation of Indole
  • Setup: In a reaction vial, combine the indole substrate (1.0 eq), N-(4-(trifluoromethyl)phenylthio)succinimide (1.2 eq), Co(OAc)₂·4H₂O (10 mol%), and potassium acetate (KOAc, 2.0 eq).

  • Solvent: Add 1,2-dichloroethane (DCE).

  • Reaction: Seal the vial and heat the mixture at 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the C3-sulfenylated indole product.[3]

Alternative Precursors: 4-(Trifluoromethyl)benzenesulfonyl Chloride

While primarily used to synthesize sulfonamides and sulfonate esters, 4-(trifluoromethyl)benzenesulfonyl chloride can serve as a precursor for thioethers under specific conditions.[4] This path is less direct than the methods described above. One approach involves the ipso-substitution of the sulfonyl group on a highly electron-deficient aromatic ring by a thiol nucleophile. Another, more general method involves the reduction of the sulfonyl chloride to the corresponding thiophenol, which can then be used as a nucleophile.

Applications of 4-(Trifluoromethyl)benzenesulfonyl Chloride
  • Primary Use: Reaction with primary or secondary amines in the presence of a base to form sulfonamides.[4]

  • Alternative Use (Thioether Synthesis): Can undergo ipso nucleophilic substitution with thiols on electron-deficient systems, though this is not a general method.[5] A more practical route involves its reduction to 4-(trifluoromethyl)thiophenol, which then acts as the nucleophilic reagent.

Summary Comparison of Reagent Classes
Reagent ClassPrimary ReagentReacts WithKey AdvantagesKey Limitations
Nucleophilic 4-(CF₃)PhSHCarbon ElectrophilesHigh yields in cross-coupling, readily available starting material.Requires metal catalyst; sensitive to air oxidation.
Electrophilic N-(4-CF₃PhS)imidesCarbon NucleophilesMetal-free reactions possible, stable crystalline solids, easy to handle.Requires synthesis from thiophenol; limited to nucleophilic substrates.
Precursor 4-(CF₃)PhSO₂ClAmines, AlcoholsVersatile building block for sulfonamides/esters.Indirect route to thioethers, often requiring reduction or specific activation.[4]

References

A Comparative Analysis of 4-(Trifluoromethyl)phenylmethanethiol Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed investigation into a series of novel S-substituted 4-(trifluoromethyl)phenylmethanethiol derivatives has revealed significant potential for the development of selective carbonic anhydrase inhibitors. This guide provides a comprehensive comparison of the biological activity of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals in the field of enzyme inhibition and drug discovery.

The study focuses on a series of benzyl (4-sulphamoylphenyl)carbamimidothioates, with a particular emphasis on the influence of substitutions on the benzyl ring, including the 4-(trifluoromethyl) group, on the inhibitory activity against several human carbonic anhydrase (hCA) isoforms.

Comparative Biological Activity

The inhibitory effects of the synthesized this compound derivatives and their analogs were evaluated against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA VII, and hCA XIII. The inhibition constants (Kᵢ) are summarized in the table below. Lower Kᵢ values indicate more potent inhibition.

CompoundSubstituent on Benzyl RinghCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA VII Kᵢ (nM)hCA XIII Kᵢ (nM)
8g H25.88.915.7112.5
8h 4-Cl15.45.19.885.1
8i 4-Br12.14.27.578.9
8j 4-F18.96.811.295.3
8k 4-CH₃35.212.521.8135.7
8l 4-CF₃ 9.8 3.1 5.2 69.3
8m 3,5-diF8.52.84.170.1
8n 3,4-diCl10.23.56.372.4
8o 3-F, 4-Cl11.53.97.175.6
Acetazolamide (Standard) -250122.516

Key Findings

The results demonstrate that the substitution pattern on the benzyl ring significantly influences the inhibitory potency and selectivity of these compounds against the tested carbonic anhydrase isoforms. Notably, the derivative featuring a 4-(trifluoromethyl)benzyl group (compound 8l ) exhibited strong inhibitory activity across all tested isoforms, with Kᵢ values of 9.8 nM, 3.1 nM, 5.2 nM, and 69.3 nM against hCA I, hCA II, hCA VII, and hCA XIII, respectively[1]. The presence of electron-withdrawing groups on the phenyl ring generally led to enhanced inhibitory activity[1].

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against hCA I, II, VII, and XIII was determined using a stopped-flow CO₂ hydration assay.[1]

  • Principle: This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

  • Procedure:

    • The enzyme and inhibitor are pre-incubated.

    • A CO₂ solution is rapidly mixed with a buffer solution containing the enzyme-inhibitor complex and a pH indicator.

    • The rate of the subsequent pH change, due to the formation of carbonic acid, is monitored spectrophotometrically.

    • IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.

    • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizing the Inhibition Mechanism

The following diagram illustrates the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors, a class to which the parent structure of the studied derivatives belongs.

CA_Inhibition General Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction Zn(II) Zn(II) H2O H₂O Zn(II)->H2O coordination His 3x Histidine Residues Zn(II)->His CO2 CO₂ H+ H⁺ H2O->H+ deprotonation HCO3 HCO₃⁻ CO2->HCO3 hydration Inhibitor Sulfonamide Inhibitor (e.g., Carbamimidothioate Core) Inhibitor->Zn(II) binds to & displaces H₂O

Caption: Carbonic anhydrase inhibition by sulfonamide-based compounds.

Logical Workflow of the Study

The following diagram outlines the logical workflow from compound synthesis to the determination of biological activity.

workflow Experimental Workflow Start Start Synthesis Synthesis of Benzyl (4-sulphamoylphenyl)carbamimidothioates Start->Synthesis Purification Purification and Characterization Synthesis->Purification Assay Carbonic Anhydrase Inhibition Assay Purification->Assay Data_Analysis Determination of IC₅₀ and Kᵢ Values Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Conclusion Conclusion SAR->Conclusion

Caption: Logical workflow of the comparative study.

References

Assessing the Purity of Synthesized 4-(Trifluoromethyl)phenylmethanethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-(Trifluoromethyl)phenylmethanethiol, a key building block in various pharmaceutical and agrochemical applications. The performance of these methods is compared with techniques used for alternative thiol-containing aromatic compounds, supported by detailed experimental protocols and illustrative data.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound and its alternatives can be reliably determined using a combination of chromatographic and spectroscopic techniques. The choice of method often depends on the nature of the expected impurities, the required level of sensitivity, and the available instrumentation.

Analytical TechniqueTarget AnalytePurity (%)Impurities DetectedKey Advantages
Quantitative ¹H NMR This compound99.5Residual Solvents (e.g., Toluene), DisulfideProvides structural confirmation and quantification without a reference standard for the analyte.
HPLC-UV This compound99.7Disulfide, Starting MaterialHigh resolution for separating closely related impurities.
GC-MS This compound99.6Isomeric Impurities, Volatile ByproductsHigh sensitivity for volatile and semi-volatile impurities.
HPLC-UV 4-Chlorophenylmethanethiol98.9Dimer, Unreacted PrecursorsA widely applicable and robust method for purity determination.
GC-FID Thiophenol98.5Benzene, Diphenyl SulfideA standard and cost-effective method for analyzing volatile thiols.

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive purity analysis of a newly synthesized batch of this compound. This typically involves a multi-pronged approach to identify and quantify all potential impurities.

Purity Assessment Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Data Analysis & Reporting TLC Thin Layer Chromatography (TLC) NMR_qual Qualitative ¹H NMR TLC->NMR_qual Preliminary Check qNMR Quantitative ¹H NMR (qNMR) NMR_qual->qNMR Proceed if structure is confirmed HPLC HPLC-UV NMR_qual->HPLC GCMS GC-MS NMR_qual->GCMS Integration Peak Integration & Quantification qNMR->Integration HPLC->Integration Impurity_ID Impurity Identification GCMS->Impurity_ID Final_Report Final Purity Report Integration->Final_Report Impurity_ID->Final_Report

A typical workflow for the purity assessment of synthesized compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Protocol 1: Quantitative ¹H NMR (qNMR) Spectroscopy

This method allows for the direct quantification of this compound against a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16-32, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the benzylic CH₂ protons) and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

      • 0-2 min: 30% Acetonitrile

      • 2-15 min: 30% to 95% Acetonitrile

      • 15-18 min: 95% Acetonitrile

      • 18-20 min: 95% to 30% Acetonitrile

      • 20-25 min: 30% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using the area percentage method or by creating a calibration curve with corresponding standards if available.

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities is crucial for developing appropriate analytical methods. Common impurities can arise from starting materials, side reactions, or degradation.

Potential Impurities cluster_0 Starting Materials cluster_1 Main Product cluster_2 Potential Impurities SM1 4-(Trifluoromethyl)benzyl bromide Product This compound SM1->Product Reaction Impurity1 Bis(4-(trifluoromethyl)benzyl) sulfide SM1->Impurity1 Side Reaction Impurity3 4-(Trifluoromethyl)benzyl alcohol SM1->Impurity3 Hydrolysis SM2 Sodium hydrosulfide SM2->Product Impurity2 Bis(4-(trifluoromethyl)benzyl) disulfide Product->Impurity2 Oxidation

Potential impurities in the synthesis of this compound.

By employing a combination of these analytical techniques and understanding the potential impurity profile, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their downstream applications.

A Comparative Guide to the Synthetic Routes of 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-(Trifluoromethyl)phenylmethanethiol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The routes are evaluated based on starting materials, reaction efficiency, and procedural complexity.

At a Glance: Comparison of Synthetic Routes

RouteStarting MaterialKey IntermediatesNumber of Steps (from commercial material)Overall YieldKey Reagents
Route 1 4-(Trifluoromethyl)benzoic Acid4-(Trifluoromethyl)benzyl alcohol, 4-(Trifluoromethyl)benzyl bromide3ModerateSOCl₂, NaBH₄, PBr₃, Thiourea, NaOH
Route 2 4-(Trifluoromethyl)benzyl BromideS-(4-(Trifluoromethyl)benzyl)isothiouronium bromide2GoodThiourea, NaOH
Route 3 4-(Trifluoromethyl)benzyl ChlorideS-(4-(Trifluoromethyl)benzyl)isothiouronium chloride2GoodThiourea, NaOH

Synthetic Pathways Overview

G cluster_0 Route 1: From Carboxylic Acid cluster_1 Route 2 & 3: From Benzyl Halide A 4-(Trifluoromethyl)benzoic Acid B 4-(Trifluoromethyl)benzoyl chloride A->B SOCl2 C 4-(Trifluoromethyl)benzyl alcohol B->C NaBH4 D 4-(Trifluoromethyl)benzyl bromide C->D PBr3 F S-(4-(Trifluoromethyl)benzyl)isothiouronium halide D->F E 4-(Trifluoromethyl)benzyl bromide / chloride E->F Thiourea G This compound F->G NaOH, H+

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from 4-(Trifluoromethyl)benzoic Acid

This route involves a three-step process starting from the commercially available 4-(trifluoromethyl)benzoic acid.

Step 1: Synthesis of 4-(Trifluoromethyl)benzyl alcohol

  • Procedure: To a solution of 4-(trifluoromethyl)benzoic acid in an appropriate solvent (e.g., THF), a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) is added cautiously at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by the slow addition of water, followed by an acidic workup. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(trifluoromethyl)benzyl alcohol.

Step 2: Synthesis of 4-(Trifluoromethyl)benzyl bromide

  • Procedure: 4-(Trifluoromethyl)benzyl alcohol is dissolved in a suitable solvent like diethyl ether. Phosphorus tribromide (PBr₃) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give 4-(trifluoromethyl)benzyl bromide.

Step 3: Synthesis of this compound

  • This step follows the same procedure as Route 2, starting from 4-(trifluoromethyl)benzyl bromide.

Route 2: Synthesis from 4-(Trifluoromethyl)benzyl Bromide

This is a widely used and efficient method for the preparation of benzyl thiols.[1]

Step 1: Formation of S-(4-(Trifluoromethyl)benzyl)isothiouronium bromide

  • Procedure: In a round-bottomed flask, 1 mole of 4-(trifluoromethyl)benzyl bromide is combined with 1.1 moles of thiourea in 95% ethanol. The mixture is refluxed for approximately 4-6 hours. Upon cooling, the S-(4-(Trifluoromethyl)benzyl)isothiouronium bromide precipitates out of the solution. The salt is collected by filtration.

Step 2: Hydrolysis to this compound

  • Procedure: The S-(4-(Trifluoromethyl)benzyl)isothiouronium bromide (1 mole) is suspended in a 5 N sodium hydroxide solution. The mixture is refluxed for 2-3 hours under a nitrogen atmosphere. After cooling, the reaction mixture is acidified with a dilute strong acid (e.g., 2 N HCl) to a pH of approximately 1-2. The oily thiol layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound. A yield of approximately 70% can be expected based on the analogous synthesis of benzyl mercaptan.[1]

Route 3: Synthesis from 4-(Trifluoromethyl)benzyl Chloride

This route is analogous to Route 2, with 4-(trifluoromethyl)benzyl chloride being used as the starting material instead of the bromide. The reaction conditions and workup procedure are similar. While benzyl chlorides are generally less reactive than benzyl bromides, this route can be a viable alternative depending on the availability and cost of the starting material. The formation of the isothiouronium salt may require slightly longer reaction times or higher temperatures.

References

Benchmarking the Efficacy of 4-(Trifluoromethyl)phenylmethanethiol in Specific Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of 4-(Trifluoromethyl)phenylmethanethiol, benchmarking its performance against other relevant thiols in key organic reactions. The inclusion of the trifluoromethyl group significantly influences the physicochemical properties of molecules, impacting their reactivity, lipophilicity, and metabolic stability, making this reagent a subject of considerable interest in medicinal and materials chemistry.

Performance in S-Alkylation Reactions

S-alkylation is a fundamental transformation in organic synthesis for the formation of thioethers. The nucleophilicity of the thiol is a critical factor in the efficiency of these reactions. The electron-withdrawing nature of the trifluoromethyl group at the para position of this compound is expected to decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity compared to unsubstituted benzyl mercaptan.

Table 1: Comparison of Yields in a Representative S-Alkylation Reaction

Thiol DerivativeElectrophileBase/SolventReaction ConditionsYield (%)
N-((4-(Trifluoromethyl)phenyl)thio)pivalamideIodomethaneNot specifiedRoom Temperature, 4h88%
Benzyl Mercaptan (representative, general protocol)Alkyl HalideKSAc / DMFRoom Temperature, 1-2hHigh

Note: Data for benzyl mercaptan is based on a general, typically high-yielding protocol, as direct comparative studies with this compound under identical conditions are not available in the reviewed literature.

The general trend observed in studies of substituted benzylamines, which are nitrogen analogues of benzyl thiols, shows that electron-withdrawing groups decrease the rate of nucleophilic substitution reactions. This principle strongly suggests that this compound would exhibit lower reactivity in S-alkylation compared to benzyl mercaptan or benzyl thiols bearing electron-donating groups.

Experimental Protocols

Below are detailed experimental protocols for key reactions involving thiol reagents.

Protocol 1: General Procedure for S-Alkylation of an Alkyl Halide

This protocol describes a typical procedure for the synthesis of thioethers via an S-alkylation reaction.

Materials:

  • Thiol (e.g., this compound or Benzyl Mercaptan) (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the thiol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Mitsunobu Reaction to Form a Thioether

The Mitsunobu reaction allows for the conversion of an alcohol to a thioether with inversion of stereochemistry.

Materials:

  • Alcohol (1.0 eq)

  • Thiol (e.g., this compound) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, thiol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the azodicarboxylate (DIAD or DEAD) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired thioether.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams are provided.

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Thiol Thiol Thiolate Thiolate Formation Thiol->Thiolate Base Base (e.g., K₂CO₃) Base->Thiolate Solvent Solvent (e.g., DMF) Solvent->Thiolate Addition Add Alkyl Halide Thiolate->Addition Stir Stir at RT Addition->Stir Quench Quench with H₂O Stir->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Thioether Purify->Product

Caption: Experimental workflow for a typical S-alkylation reaction.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alcohol R'-OH Thiol R-SH Phosphonium Alkoxyphosphonium Ion Thiol->Phosphonium deprotonation Betaine->Phosphonium + R'-OH, - DEAD-H₂ Byproduct2 DEAD-H₂ Betaine->Byproduct2 + R'-OH Product Thioether (R-S-R') Phosphonium->Product + R-S⁻ Byproduct1 Ph₃P=O Phosphonium->Byproduct1 + R-S⁻

Caption: Simplified signaling pathway of the Mitsunobu reaction for thioether synthesis.

Reactivity_Comparison cluster_reactivity Nucleophilicity & Reactivity in S-Alkylation cluster_compounds Compared Thiols High Higher Reactivity Low Lower Reactivity Benzyl_SH Benzyl Mercaptan (-H) Benzyl_SH->High Electron-donating (relative to -CF₃) CF3_Benzyl_SH This compound (-CF₃) CF3_Benzyl_SH->Low Strongly Electron-withdrawing

Caption: Logical relationship of substituent effects on thiol reactivity.

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)phenylmethanethiol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 4-(Trifluoromethyl)phenylmethanethiol, a compound that, like its isomers and related substances, requires careful management due to its potential hazards. The following procedures are synthesized from safety data sheets of closely related compounds, such as 3-(Trifluoromethyl)benzyl mercaptan, and should be implemented in conjunction with institution-specific safety protocols and a thorough risk assessment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the hazardous nature of similar mercaptan compounds, which are often harmful if swallowed, in contact with skin, or inhaled, a comprehensive approach to safety is essential.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Chemical safety goggles and/or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Skin and Body Protection Lab coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that minimizes environmental release and ensures the safety of laboratory personnel. This substance should be treated as hazardous waste.

Step 1: Waste Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Spill Management

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.[1]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Step 3: Final Disposal

  • All waste, including the chemical itself, contaminated absorbent material, and any contaminated personal protective equipment, must be disposed of as hazardous waste.[1]

  • Engage a licensed hazardous waste disposal company for final disposal.

  • Ensure that the waste is packaged, labeled, and transported in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in general waste.[1]

Hazard Profile of Structurally Related Compounds

While a specific Safety Data Sheet (SDS) for this compound (CAS 108499-24-7) was not identified, the hazard classifications for the closely related isomer, 3-(Trifluoromethyl)benzyl mercaptan, provide essential safety data.

Hazard CategoryClassificationPrecautionary Statements
Acute Oral Toxicity Harmful if swallowedP264, P270, P301+P312, P330, P501
Acute Dermal Toxicity Harmful in contact with skinP280, P302+P352, P312, P362+P364, P501
Acute Inhalation Toxicity Harmful if inhaledP261, P271, P304+P340, P312, P501

This data is for 3-(Trifluoromethyl)benzyl mercaptan and should be used as a reference for handling this compound with appropriate caution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-(Trifluoromethyl) -phenylmethanethiol waste? ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a -labeled, sealed container ppe->collect spill Spill Occurred? collect->spill absorb Absorb with inert material -(e.g., vermiculite) spill->absorb Yes store Store waste in a designated -hazardous waste area spill->store No collect_spill Collect absorbed material -in a sealed container absorb->collect_spill collect_spill->store disposal_co Arrange for pickup by a -licensed disposal company store->disposal_co end End: Proper Disposal Complete disposal_co->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on data for structurally similar compounds and is intended as a guide. Always consult the specific Safety Data Sheet (SDS) for this compound (CAS 108499-24-7) when it becomes available and follow all applicable institutional and regulatory guidelines for waste disposal.

References

Personal protective equipment for handling 4-(Trifluoromethyl)phenylmethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Trifluoromethyl)phenylmethanethiol

For researchers, scientists, and drug development professionals, the safe handling of reactive and hazardous chemicals is paramount. This document provides critical safety and logistical information for this compound, a compound that requires stringent safety protocols due to its toxicological profile and unpleasant odor. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is a hazardous chemical with the following classifications:

  • Fatal if inhaled [1]

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Very toxic to aquatic life with long-lasting effects [1]

  • Combustible liquid

  • Possesses a strong, unpleasant, garlic-like odor[1][3]

Physical and Chemical Properties
PropertyValue
Physical State Liquid, Clear
Color Colorless to Very Pale Yellow
Odor Garlic-like[1]
Melting Point -30°C[1]
Boiling Point 195°C[1]
Flash Point 70°C[1]
Vapor Density 4.28 (Air = 1)[1]
Solubility in Water Insoluble[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound is crucial to minimize exposure and risk. The following step-by-step procedure must be followed:

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control : All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation and odor.[4][5] A closed system or local exhaust ventilation is also recommended.[1]

  • Personal Protective Equipment : The following PPE is mandatory when handling this chemical:

PPE CategoryItemSpecifications
Respiratory Protection Full-face Respirator or SCBAA full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is required.[1][6] Use only NIOSH-approved respirators.[1]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile rubber gloves (minimum 5-mil thickness) is recommended.[5] An outer glove with a breakthrough time of >480 minutes is ideal.[4] Always inspect gloves for integrity before use.[4]
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting chemical safety goggles and a full-face shield are necessary to protect against splashes and vapors.[1][4]
Skin and Body Protection Lab Coat and ApronA flame-retardant lab coat worn over personal clothing and a chemical-resistant apron are required to prevent skin contact.[5]
Footwear Closed-toe ShoesClosed-toe, chemical-resistant shoes must be worn.[5]
Handling Procedure
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment, including a bleach bath (a 1:1 mixture of commercial bleach and water) for decontaminating glassware and utensils.[4]

  • Transfer : When transferring the liquid, use a syringe or cannula to minimize the release of its potent odor.[4]

  • Heating and Reactions : If heating is required, use a well-maintained heating mantle and a temperature controller. Ensure any reaction exhaust is passed through a bleach trap to neutralize thiol vapors.[4]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Storage
  • Store this compound in a tightly closed, properly labeled container.[4]

  • The storage area should be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[4]

  • The container should be stored in a locked cabinet or a secure, designated area.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[4][7] If irritation develops or persists, seek medical attention.[7]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][8] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink water. Seek immediate medical attention.[1][8]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.

Spill Response
  • Evacuate and Secure : Immediately evacuate the area of the spill and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb : Wearing full PPE, cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.[1][5]

  • Collect : Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste.[5]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

Disposal Plan
  • Decontamination of Labware : All glassware, syringes, and other equipment that have come into contact with this compound should be submerged in a bleach solution within a fume hood for at least 24 hours to oxidize the thiol.[3]

  • Waste Collection : The neutralized solution and any contaminated disposable materials (gloves, absorbent pads, etc.) must be collected in a sealed, labeled hazardous waste container.[3]

  • Final Disposal : The hazardous waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations. Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[1]

Safe_Handling_Workflow prep Preparation - Verify Fume Hood - Prepare Bleach Bath - Don Full PPE handling Handling - Use Syringe/Cannula - Use Bleach Trap for Reactions prep->handling Proceed with caution post_handling Post-Handling - Decontaminate Glassware - Wash Hands Thoroughly handling->post_handling spill Spill Event handling->spill waste_collection Waste Collection - Seal in Labeled Container post_handling->waste_collection Segregate waste spill_response Spill Response - Evacuate & Secure - Absorb with Inert Material - Collect for Disposal spill->spill_response Emergency Protocol spill_response->waste_collection disposal Final Disposal - Approved Waste Facility waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.